Product packaging for Etfak(Cat. No.:CAS No. 96695-80-6)

Etfak

Cat. No.: B1212762
CAS No.: 96695-80-6
M. Wt: 875 g/mol
InChI Key: XPKWQNJZXXITJD-UHFFFAOYSA-N
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Description

Etfak, also known as this compound, is a useful research compound. Its molecular formula is C40H73F3N4O13 and its molecular weight is 875 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H73F3N4O13 B1212762 Etfak CAS No. 96695-80-6

Properties

CAS No.

96695-80-6

Molecular Formula

C40H73F3N4O13

Molecular Weight

875 g/mol

IUPAC Name

N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]icosanamide

InChI

InChI=1S/C40H73F3N4O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27(49)46-24-20-23(45)35(59-38-33(54)32(53)30(51)25(21-44)57-38)34(55)36(24)60-37-31(52)28(29(50)26(22-48)58-37)47-39(56)40(41,42)43/h23-26,28-38,48,50-55H,2-22,44-45H2,1H3,(H,46,49)(H,47,56)

InChI Key

XPKWQNJZXXITJD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)NC(=O)C(F)(F)F)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)NC(=O)C(F)(F)F)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

Synonyms

1-eicosanoyl-3''-N-(trifluoroacetyl)kanamycin
ETFAK
ETKA

Origin of Product

United States

Foundational & Exploratory

The Function of the ETFA Gene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Electron Transfer Flavoprotein Subunit Alpha (ETFA) gene encodes a crucial mitochondrial protein that plays a central role in cellular energy metabolism. As a subunit of the heterodimeric Electron Transfer Flavoprotein (ETF), it is an essential electron acceptor in the catabolism of fatty acids and certain amino acids. Dysfunctional ETFA leads to the severe metabolic disorder known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), highlighting its critical role in maintaining metabolic homeostasis. This guide provides a comprehensive technical overview of the ETFA gene, its protein product, function, and clinical significance, along with detailed experimental protocols for its study.

Introduction to ETFA

The ETFA gene, located on chromosome 15, provides the genetic blueprint for the alpha subunit of the Electron Transfer Flavoprotein (ETF).[1] ETF is a key enzyme in the mitochondrial matrix that functions as an electron shuttle.[1][2] It accepts electrons from at least nine different mitochondrial flavoprotein dehydrogenases involved in fatty acid beta-oxidation and the catabolism of several amino acids and choline.[2][3] These electrons are then transferred to the main mitochondrial respiratory chain via ETF-ubiquinone oxidoreductase (ETF:QO), ultimately leading to the production of ATP.[1][2]

Molecular Biology of ETFA

Gene and Transcript Structure

The human ETFA gene is located on the long arm of chromosome 15 at position 24.2-q24.3.[1] It is composed of 12 exons.[1] Alternative splicing of the ETFA transcript can result in different protein isoforms. Two transcript variants have been identified, encoding for slightly different protein products.[4]

Protein Structure and Domains

The ETFA protein, along with the ETFB subunit, forms the heterodimeric ETF enzyme.[1] The mature ETFA protein is a mitochondrial matrix protein.[1] The ETF heterodimer is composed of three distinct domains. The alpha subunit (ETFA) contributes two of these domains (Domains I and II), while the beta subunit (ETFB) forms the third domain (Domain III).[3][5] Domain I of ETFA and Domain III of ETFB share a similar structural fold.[3][5] The single flavin adenine dinucleotide (FAD) cofactor, essential for electron transport, is bound in a cleft between Domain II of ETFA and Domain III of ETFB.[1][3][5]

Function of the ETFA Gene Product

The primary function of the ETFA-containing ETF enzyme is to act as a crucial intermediary in mitochondrial electron transport, linking the oxidation of fatty acids and amino acids to the respiratory chain.

Role in Fatty Acid β-Oxidation

During the catabolism of fatty acids, a series of acyl-CoA dehydrogenases catalyze the initial dehydrogenation step, removing electrons from the fatty acyl-CoA molecule. ETF serves as the obligate electron acceptor for these dehydrogenases. The reduced ETF then transfers these electrons to ETF:QO, which in turn reduces ubiquinone (Coenzyme Q) in the inner mitochondrial membrane. This process is essential for the continued breakdown of fatty acids for energy production.

Role in Amino Acid Catabolism

ETF also accepts electrons from dehydrogenases involved in the catabolism of several amino acids, including the branched-chain amino acids (leucine, isoleucine, and valine), lysine, and tryptophan.[2][6] This function is critical for the complete oxidation of these amino acids, and defects in this process contribute to the pathophysiology of MADD.

Signaling and Metabolic Pathways

The central role of ETFA in metabolism is best visualized through its position in the mitochondrial electron transfer pathway.

ETFA_Pathway cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane Fatty_Acids Fatty Acids Acyl_CoA_Dehydrogenases Acyl-CoA Dehydrogenases Fatty_Acids->Acyl_CoA_Dehydrogenases Amino_Acids Amino Acids Amino_Acids->Acyl_CoA_Dehydrogenases ETF ETF (ETFA/ETFB) Acyl_CoA_Dehydrogenases->ETF e- ETFQO ETF:QO ETF->ETFQO e- CoQ Coenzyme Q (Ubiquinone) ETFQO->CoQ e- Complex_III Complex III CoQ->Complex_III e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP

Mitochondrial electron transfer pathway involving ETFA.

Quantitative Data

ETFA Gene and Protein Expression

ETFA is ubiquitously expressed, with the highest levels observed in tissues with high metabolic activity, such as the liver, heart, and skeletal muscle. The following tables summarize publicly available data on ETFA gene and protein expression.

Table 1: ETFA Gene Expression in Human Tissues (GTEx Data)

TissueMedian TPM (Transcripts Per Million)
Liver150.5
Heart - Left Ventricle125.8
Skeletal Muscle110.2
Adipose - Visceral (Omentum)95.7
Kidney - Cortex88.4
Adrenal Gland85.1
Small Intestine - Terminal Ileum79.3
Colon - Transverse75.6
Lung68.9
Brain - Cerebellum55.3

Data sourced from the GTEx Portal. TPM values are approximate and serve for comparative purposes.

Table 2: ETFA Protein Expression in Human Tissues (ProteomicsDB)

TissueiBAQ (intensity-based absolute quantification) Score
Liver7.5e6
Heart6.8e6
Kidney6.2e6
Skeletal Muscle5.9e6
Adipose Tissue4.5e6
Brain3.8e6
Lung3.1e6
Colon2.9e6
Small Intestine2.7e6
Spleen1.9e6

Data sourced from ProteomicsDB. iBAQ scores are approximations for relative protein abundance.

Clinical Significance

Mutations in the ETFA gene are a primary cause of Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Acidemia Type II.[7][8] MADD is an autosomal recessive disorder characterized by a wide range of clinical severities.[7]

  • Neonatal-onset MADD with congenital anomalies (Type I): This is the most severe form, often presenting with severe metabolic acidosis, hypoglycemia, and congenital anomalies such as cystic kidneys.[7]

  • Neonatal-onset MADD without congenital anomalies (Type II): This form also presents in the neonatal period with severe metabolic crises but without the congenital features of Type I.[7]

  • Late-onset MADD (Type III): This is the most common form and can present from infancy to adulthood with symptoms ranging from muscle weakness and exercise intolerance to episodes of rhabdomyolysis.[7]

The accumulation of various acyl-CoA esters and their derivatives due to the metabolic block is toxic and leads to the diverse clinical manifestations of the disease.

Experimental Protocols

ETF Enzyme Activity Assay (Fluorescence Reduction)

This protocol is adapted from established methods for measuring the activity of acyl-CoA dehydrogenases by monitoring the reduction of ETF-bound FAD.[9][10]

Principle: The fluorescence of the FAD cofactor in ETF is quenched upon its reduction by an acyl-CoA dehydrogenase. The rate of fluorescence decrease is proportional to the enzyme activity.

Materials:

  • Purified recombinant ETF

  • Purified acyl-CoA dehydrogenase of interest

  • Acyl-CoA substrate

  • Assay buffer: 50 mM potassium phosphate, pH 7.6, 0.1 mM EDTA

  • Anaerobic cuvette or 96-well plate compatible with a fluorescence spectrophotometer/plate reader

  • Glucose oxidase, catalase, and glucose for enzymatic oxygen removal (optional, for highly sensitive measurements)

Procedure:

  • Prepare the reaction mixture in the assay buffer containing ETF (final concentration ~2 µM) and the acyl-CoA dehydrogenase.

  • If performing anaerobically, deoxygenate the reaction mixture by purging with argon or using an enzymatic oxygen scavenging system.

  • Place the cuvette or plate in the fluorometer and record the baseline fluorescence (Excitation: 436 nm, Emission: 525 nm).

  • Initiate the reaction by adding the acyl-CoA substrate (final concentration will vary depending on the dehydrogenase being assayed).

  • Immediately start recording the decrease in fluorescence over time.

  • Calculate the initial rate of fluorescence change (ΔF/min).

  • Convert the rate of fluorescence change to enzyme activity (nmol/min/mg) using the known stoichiometry of the reaction and the extinction coefficient of FAD.

ETF_Activity_Assay cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prepare_Mix Prepare reaction mix: Assay buffer, ETF, Acyl-CoA Dehydrogenase Deoxygenate Deoxygenate (optional) Prepare_Mix->Deoxygenate Baseline Record baseline fluorescence Deoxygenate->Baseline Initiate Initiate reaction with Acyl-CoA substrate Baseline->Initiate Record Record fluorescence decrease over time Initiate->Record Calculate_Rate Calculate initial rate (ΔF/min) Record->Calculate_Rate Calculate_Activity Calculate enzyme activity (nmol/min/mg) Calculate_Rate->Calculate_Activity

Workflow for the ETF fluorescence reduction assay.
Western Blot for ETFA Detection

This protocol provides a general framework for the detection of ETFA protein in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-ETFA polyclonal antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ETFA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 7.

  • Detection: Incubate the membrane with ECL substrate and visualize the chemiluminescent signal using an imaging system.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection Lysis Cell/Tissue Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-ETFA) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab ECL ECL Substrate Incubation Secondary_Ab->ECL Imaging Chemiluminescence Imaging ECL->Imaging

Workflow for Western Blotting of ETFA protein.

Future Directions and Drug Development

The central role of ETFA in mitochondrial metabolism makes it a potential target for therapeutic intervention in metabolic diseases. While MADD is a genetic disorder, understanding the regulation and function of ETF could open avenues for therapies aimed at boosting residual enzyme activity in patients with milder mutations. Furthermore, modulating ETF activity could have implications for other metabolic conditions. Research into small molecule activators or inhibitors of ETF is still in its early stages but holds promise for future drug development.[1][5] Gene therapy approaches for MADD are also an area of active investigation, with preclinical studies exploring the potential of delivering a functional copy of the ETFA gene to affected tissues.[2][11]

Conclusion

The ETFA gene is a cornerstone of mitochondrial energy metabolism. Its product, the alpha subunit of ETF, is indispensable for the oxidation of fatty acids and several amino acids. The devastating consequences of ETFA mutations underscore its critical importance in human health. This guide has provided a detailed overview of the molecular biology, function, and clinical relevance of ETFA, along with practical experimental protocols to facilitate further research in this vital area of metabolic science. A deeper understanding of ETFA will undoubtedly pave the way for novel diagnostic and therapeutic strategies for MADD and other related metabolic disorders.

References

An In-depth Technical Guide on the ETFA Gene and Mitochondrial Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Electron Transfer Flavoprotein Subunit Alpha (ETFA) gene is a critical component of cellular energy metabolism, specifically in the mitochondrial fatty acid β-oxidation pathway. It encodes the alpha subunit of the Electron Transfer Flavoprotein (ETF), a heterodimeric enzyme essential for transferring electrons from at least fourteen different flavoenzymes to the electron transport chain. Mutations in the ETFA gene can lead to Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), a clinically heterogeneous autosomal recessive disorder of fatty acid and amino acid oxidation. This technical guide provides a comprehensive overview of the ETFA gene, the structure and function of the ETF protein, its central role in mitochondrial fatty acid oxidation, and its association with MADD. Detailed experimental protocols for studying ETFA and related pathways are provided, along with quantitative data and visual representations of key processes to support research and drug development efforts in this area.

The ETFA Gene and Protein

The ETFA gene provides the instructions for synthesizing the alpha subunit of the Electron Transfer Flavoprotein (ETF).[1] This nuclear-encoded protein is post-translationally imported into the mitochondrial matrix, where it assembles with the beta subunit (encoded by the ETFB gene) to form the functional heterodimeric ETF enzyme.[2] The mature ETF protein contains one molecule of flavin adenine dinucleotide (FAD) and one molecule of adenosine monophosphate (AMP) as cofactors.[2]

Table 1: ETFA Gene and Protein Characteristics

CharacteristicDescription
Gene Name Electron Transfer Flavoprotein Subunit Alpha (ETFA)
Aliases EMA, GA2, MADD
Chromosomal Location 15q24.2-q24.3
Protein Product Electron Transfer Flavoprotein, alpha subunit (ETFα)
Subcellular Localization Mitochondrial matrix
Function Electron carrier in mitochondrial fatty acid and amino acid oxidation
Associated Disorder Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Acidemia Type II

2.1 Tissue Expression of ETFA

The ETFA gene is ubiquitously expressed in human tissues, with the highest levels observed in metabolically active organs that rely heavily on fatty acid oxidation for energy.

Table 2: Relative Expression of ETFA in Human Tissues

TissueRelative Expression Level
LiverHigh
HeartHigh
Skeletal MuscleHigh
KidneyHigh
Adipose TissueHigh
BrainModerate
LungsModerate
IntestineModerate

Data synthesized from publicly available gene expression databases.

Role in Mitochondrial Fatty Acid β-Oxidation

Mitochondrial fatty acid β-oxidation is a multi-step catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2. These products then enter the citric acid cycle and the electron transport chain to generate ATP. ETF plays a pivotal role as an electron shuttle in this pathway.

A variety of acyl-CoA dehydrogenases (ACADs), each specific to fatty acids of different chain lengths (short, medium, long, and very long), catalyze the first step of β-oxidation. This step involves the formation of a double bond in the fatty acyl-CoA molecule and the reduction of the enzyme-bound FAD to FADH2. The ETF protein then accepts these electrons from the reduced ACADs and transfers them to the inner mitochondrial membrane-bound enzyme, ETF-ubiquinone oxidoreductase (ETF:QO).[2] ETF:QO, in turn, reduces ubiquinone (Coenzyme Q10) in the electron transport chain, feeding the electrons into the respiratory chain at the level of Complex III.[2]

Fatty_Acid_Oxidation_Pathway Mitochondrial Fatty Acid β-Oxidation and Electron Transfer cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane Fatty_Acyl_CoA Fatty_Acyl_CoA Acyl_CoA_Dehydrogenases Acyl_CoA_Dehydrogenases Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenases β-Oxidation Step 1 ETF_oxidized ETF (oxidized) Acyl_CoA_Dehydrogenases->ETF_oxidized e- Enoyl_CoA Enoyl_CoA Acyl_CoA_Dehydrogenases->Enoyl_CoA ETF_reduced ETF (reduced) ETF_QO ETF:QO ETF_reduced->ETF_QO e- Ubiquinone Coenzyme Q ETF_QO->Ubiquinone e- ETC Electron Transport Chain (Complex III) Ubiquinone->ETC

Figure 1: Role of ETFA in mitochondrial fatty acid β-oxidation.

Association with Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)

Mutations in the ETFA gene are a primary cause of Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as glutaric aciduria type II.[2] This autosomal recessive disorder results in the impaired function of multiple acyl-CoA dehydrogenases due to the inability of the defective ETF to accept electrons. The clinical presentation of MADD is highly variable, ranging from severe neonatal-onset forms with congenital anomalies to milder, later-onset forms that can present in childhood or adulthood.[3]

The biochemical hallmark of MADD is the accumulation of a wide range of acyl-CoA esters, which are subsequently conjugated to carnitine and glycine and excreted in the urine. This leads to a characteristic profile of elevated acylcarnitines in the plasma and dicarboxylic acids and other organic acids in the urine.[3][4]

4.1 Diagnostic Workflow for MADD

The diagnosis of MADD typically begins with newborn screening or clinical suspicion based on symptoms. The diagnostic process involves a multi-tiered approach including biochemical analyses and genetic testing.

MADD_Diagnostic_Workflow Diagnostic Workflow for MADD Clinical_Suspicion Clinical Suspicion or Abnormal Newborn Screen Biochemical_Testing Biochemical Testing Clinical_Suspicion->Biochemical_Testing Plasma_Acylcarnitines Plasma Acylcarnitine Profile Biochemical_Testing->Plasma_Acylcarnitines Urine_Organic_Acids Urine Organic Acid Analysis Biochemical_Testing->Urine_Organic_Acids Characteristic_Profile Characteristic MADD Profile? Plasma_Acylcarnitines->Characteristic_Profile Urine_Organic_Acids->Characteristic_Profile Genetic_Testing Genetic Testing (ETFA, ETFB, ETFDH) Characteristic_Profile->Genetic_Testing Yes Consider_Other Consider Other Diagnoses Characteristic_Profile->Consider_Other No MADD_Confirmed MADD Diagnosis Confirmed Genetic_Testing->MADD_Confirmed

Figure 2: A simplified diagnostic workflow for MADD.

4.2 Quantitative Data in MADD

The following tables provide representative ranges of key metabolites observed in patients with MADD due to ETFA mutations. It is important to note that these values can vary depending on the severity of the mutation, the patient's clinical state (e.g., fasting, illness), and treatment.

Table 3: Representative Plasma Acylcarnitine Profile in MADD

Acylcarnitine SpeciesTypical Finding in MADD
C4 (Butyrylcarnitine)Elevated
C5 (Isovalerylcarnitine)Elevated
C6 (Hexanoylcarnitine)Elevated
C8 (Octanoylcarnitine)Elevated
C10 (Decanoylcarnitine)Elevated
C12 (Dodecanoylcarnitine)Elevated
C14:1 (Tetradecenoylcarnitine)Elevated
C16 (Palmitoylcarnitine)Elevated
C18:1 (Oleoylcarnitine)Elevated
Free Carnitine (C0)Often decreased

Data synthesized from published case reports and reviews.[3][4]

Table 4: Representative Urinary Organic Acid Profile in MADD

Organic AcidTypical Finding in MADD
Glutaric acidElevated
2-Hydroxyglutaric acidElevated
Ethylmalonic acidElevated
Adipic acidElevated
Suberic acidElevated
Sebacic acidElevated
IsovalerylglycineElevated

Data synthesized from published case reports and reviews.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ETFA and mitochondrial fatty acid oxidation.

5.1 Western Blot Analysis of ETFA Protein

This protocol describes the detection of ETFA protein in tissue or cell lysates.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-ETFA polyclonal antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-ETFA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

5.2 ETF Fluorescence Reduction Assay

This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of ETF, which results in a decrease in its intrinsic fluorescence.

Materials:

  • Anaerobic cuvettes or a microplate reader with fluorescence capabilities

  • Spectrofluorometer

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Glucose, glucose oxidase, and catalase (for enzymatic oxygen removal)

  • Purified recombinant ETF

  • Acyl-CoA substrate (e.g., palmitoyl-CoA)

  • Enzyme source (e.g., mitochondrial lysate, purified acyl-CoA dehydrogenase)

Procedure (Microplate-based):

  • Assay Preparation:

    • Prepare the reaction buffer containing glucose, glucose oxidase, and catalase to create an anaerobic environment.

    • Add the reaction buffer to the wells of a 96-well microplate.

  • Reaction Initiation:

    • Add the enzyme source and purified recombinant ETF to the wells.

    • Measure the baseline fluorescence (Excitation: ~340 nm, Emission: ~490 nm) for a set period.[5]

    • Initiate the reaction by adding the acyl-CoA substrate.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the decrease in fluorescence over time.

    • Calculate the rate of fluorescence decrease, which is proportional to the acyl-CoA dehydrogenase activity. The activity is typically expressed in units where one unit corresponds to the reduction of a specific amount of ETF per minute.[6]

5.3 Analysis of Acylcarnitines and Urinary Organic Acids

These analyses are typically performed using tandem mass spectrometry (MS/MS) for acylcarnitines and gas chromatography-mass spectrometry (GC-MS) for organic acids.

Acylcarnitine Analysis (MS/MS):

  • Sample Preparation:

    • A dried blood spot or plasma sample is used.

    • Acylcarnitines are extracted using a solvent (e.g., methanol) containing internal standards (isotopically labeled acylcarnitines).

  • MS/MS Analysis:

    • The extracted sample is injected into the mass spectrometer.

    • Acylcarnitines are ionized (typically by electrospray ionization) and fragmented.

    • Specific precursor-to-product ion transitions are monitored to identify and quantify individual acylcarnitine species.

  • Data Analysis:

    • The concentrations of various acylcarnitines are calculated by comparing their peak areas to those of the internal standards.

Urinary Organic Acid Analysis (GC-MS):

  • Sample Preparation:

    • Urine samples are acidified and extracted with an organic solvent (e.g., ethyl acetate) to isolate the organic acids.

    • The extracted organic acids are derivatized to make them volatile for GC analysis.

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph, where the organic acids are separated based on their boiling points and interaction with the column.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum for each compound.

  • Data Analysis:

    • The organic acids are identified by comparing their retention times and mass spectra to a library of known compounds. Quantification is typically performed relative to an internal standard.

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of ETF in linking various metabolic pathways to the electron transport chain.

Metabolic_Hub ETF as a Central Metabolic Hub Fatty_Acid_Oxidation Fatty_Acid_Oxidation ACADs Acyl-CoA Dehydrogenases Fatty_Acid_Oxidation->ACADs Amino_Acid_Catabolism Amino_Acid_Catabolism IVD Isovaleryl-CoA Dehydrogenase Amino_Acid_Catabolism->IVD GCDH Glutaryl-CoA Dehydrogenase Amino_Acid_Catabolism->GCDH Choline_Metabolism Choline_Metabolism DMGDH Dimethylglycine Dehydrogenase Choline_Metabolism->DMGDH ETF ETF ACADs->ETF e- IVD->ETF e- GCDH->ETF e- DMGDH->ETF e- ETF_QO ETF:QO ETF->ETF_QO e- CoQ Coenzyme Q Pool ETF_QO->CoQ e- ETC_Complex_III ETC Complex III CoQ->ETC_Complex_III

Figure 3: ETF integrates electron flow from multiple pathways.

Conclusion

The ETFA gene and its protein product are indispensable for normal mitochondrial fatty acid and amino acid metabolism. A thorough understanding of its structure, function, and regulation is crucial for elucidating the pathophysiology of MADD and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to address this and related metabolic disorders. Further research into the precise mechanisms of ETF function and the development of targeted therapies for MADD hold promise for improving the lives of affected individuals.

References

The Central Role of Electron Transfer Flavoprotein Subunit Alpha (ETFA) in Mitochondrial Electron Transport

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Electron Transfer Flavoprotein (ETF) is a critical component of mitochondrial energy metabolism, acting as a key electron acceptor for a variety of acyl-CoA dehydrogenases involved in fatty acid and amino acid oxidation. Comprised of two subunits, alpha (ETFA) and beta (ETFB), this heterodimeric flavoprotein plays an indispensable role in shuttling electrons from these dehydrogenation reactions to the main electron transport chain (ETC). This guide provides a comprehensive technical overview of the function of ETFA, detailing its structure, mechanism of action, and interactions within the broader context of cellular respiration. We present quantitative data, detailed experimental protocols, and visual pathways to facilitate a deeper understanding of ETFA's significance in metabolic health and disease.

Introduction: ETFA at the Crossroads of Metabolism

The mitochondrion is the powerhouse of the eukaryotic cell, responsible for generating the majority of cellular ATP through oxidative phosphorylation. The electron transport chain is at the heart of this process, a series of protein complexes embedded in the inner mitochondrial membrane that facilitate the transfer of electrons from donors to acceptors, ultimately leading to the reduction of oxygen to water.

Electron Transfer Flavoprotein (ETF), consisting of the alpha subunit encoded by the ETFA gene and the beta subunit (ETFB), functions as a crucial electron shuttle.[1] It collects electrons from at least nine different mitochondrial flavoprotein dehydrogenases involved in the breakdown of fatty acids and amino acids. These electrons are then transferred to the main respiratory chain via another protein, ETF:ubiquinone oxidoreductase (ETF:QO), which reduces ubiquinone (Coenzyme Q) to ubiquinol. This process ensures that the energy stored in fatty acids and amino acids can be efficiently converted into ATP.[2]

Genetic deficiencies in ETFA can lead to severe metabolic disorders, such as Glutaric Acidemia type II (GAII), also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD). These conditions highlight the critical, non-redundant role of ETFA in cellular energy homeostasis.

Molecular Architecture and Function of ETFA

The ETFA subunit, together with ETFB, forms a heterodimer that non-covalently binds a single molecule of flavin adenine dinucleotide (FAD) and one molecule of AMP.[1] The FAD cofactor is the business end of the molecule, capable of accepting two electrons and two protons (in the form of a hydride ion) from the FADH₂ prosthetic group of an acyl-CoA dehydrogenase.

The crystal structure of ETF reveals that the FAD binding site is located in a cleft between the two subunits, with ETFA contributing significantly to the recognition and binding of the partner dehydrogenases. This interaction is transient and depends on the redox state of the involved flavoproteins.

The Electron Transfer Process:

  • Reduction of ETF: An acyl-CoA dehydrogenase, having oxidized its fatty acid or amino acid substrate, transfers a pair of electrons to its own FAD cofactor, reducing it to FADH₂. This reduced dehydrogenase then associates with ETF. The electrons are subsequently transferred to the FAD cofactor of ETF, regenerating the oxidized form of the dehydrogenase and producing reduced ETF (ETF-FADH₂).

  • Oxidation of ETF: The reduced ETF-FADH₂ dissociates from the dehydrogenase and diffuses to the inner mitochondrial membrane, where it interacts with ETF:ubiquinone oxidoreductase (ETF:QO).

  • Transfer to the Q-pool: ETF:QO facilitates the transfer of electrons from ETF-FADH₂ to ubiquinone (Coenzyme Q), a lipid-soluble molecule within the inner mitochondrial membrane. This reduces ubiquinone to ubiquinol (QH₂).[2]

  • Entry into the Main ETC: The resulting ubiquinol joins the Q-pool and is subsequently oxidized by Complex III (cytochrome bc₁ complex) of the electron transport chain. This final step links the metabolism of fatty acids and amino acids to the main pathway of oxidative phosphorylation.[2]

Quantitative Data on ETFA Function

The following table summarizes key quantitative parameters related to ETFA, compiled from various biochemical and cellular studies. These values can vary depending on the specific experimental conditions, organism, and tissue type.

ParameterTypical Value RangeSignificance
Michaelis Constant (Km) for Acyl-CoA Dehydrogenases 1 - 20 µMReflects the affinity of ETF for its partner dehydrogenases. A lower Km indicates a higher affinity.
Electron Transfer Rate (k_et_) 50 - 200 s⁻¹The rate at which electrons are transferred from the dehydrogenase to ETF. This is a measure of the catalytic efficiency of the interaction.
Dissociation Constant (Kd) for ETF:ETF-QO interaction 0.1 - 1.0 µMIndicates the strength of the binding between reduced ETF and ETF:QO.
Tissue Expression Levels of ETFA (human) High in heart, liver, and skeletal muscleCorrelates with the high fatty acid oxidation rates in these tissues.
Stoichiometry of ETF to Acyl-CoA Dehydrogenases ~1:1 to 1:3The ratio of ETF to its partner dehydrogenases can vary, suggesting that ETF may be a limiting factor in some metabolic states.

Key Experimental Protocols

Reproducible and accurate measurement of ETFA activity and interactions is crucial for research in this field. Below are detailed methodologies for key experiments.

Assay for ETF Reductase Activity

This protocol measures the rate at which ETF is reduced by a specific acyl-CoA dehydrogenase, using an artificial electron acceptor.

Principle: The reduction of the dye dichlorophenolindophenol (DCPIP) by ETF is monitored spectrophotometrically. The rate of DCPIP reduction is proportional to the rate of ETF reduction by the dehydrogenase.

Materials:

  • Purified ETF

  • Purified medium-chain acyl-CoA dehydrogenase (MCAD)

  • Butyryl-CoA (substrate for MCAD)

  • Potassium phosphate buffer (50 mM, pH 7.2)

  • DCPIP solution (1 mM)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 50 mM potassium phosphate buffer, 100 µM DCPIP, and 1 µM ETF.

  • Incubate the mixture for 2 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding 100 µM butyryl-CoA and 0.1 µM MCAD.

  • Immediately begin monitoring the decrease in absorbance at 600 nm for 5 minutes.

  • Calculate the rate of DCPIP reduction using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹).

Co-Immunoprecipitation (Co-IP) to Demonstrate ETF-Dehydrogenase Interaction

This protocol is used to verify the physical interaction between ETF and one of its partner dehydrogenases in a cellular context.

Principle: An antibody specific to ETFA is used to pull down ETFA from a cell lysate. If a partner dehydrogenase is physically associated with ETFA, it will also be pulled down and can be detected by Western blotting.

Materials:

  • Mitochondrial protein lysate

  • Anti-ETFA antibody

  • Protein A/G magnetic beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Antibody against the partner dehydrogenase of interest (e.g., anti-MCAD)

  • Standard Western blotting reagents and equipment

Procedure:

  • Incubate the mitochondrial lysate with the anti-ETFA antibody for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.

  • Use a magnetic stand to pellet the beads and discard the supernatant.

  • Wash the beads three times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using the anti-MCAD antibody to detect the co-precipitated dehydrogenase.

Visualizing ETFA's Role: Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key pathways and experimental workflows involving ETFA.

Caption: Electron flow from fatty acids to the main ETC via ETFA.

CoIP_Workflow start Start: Mitochondrial Lysate add_ab 1. Add anti-ETFA antibody (Incubate 2-4h at 4°C) start->add_ab add_beads 2. Add Protein A/G beads (Incubate 1h at 4°C) add_ab->add_beads wash 3. Wash beads 3x (Remove non-specific proteins) add_beads->wash elute 4. Elute bound proteins wash->elute sds_page 5. SDS-PAGE elute->sds_page western 6. Western Blot (Probe with anti-MCAD antibody) sds_page->western detect End: Detect co-precipitated MCAD western->detect

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ETFA Gene Expression in Different Tissues

This technical guide provides a comprehensive overview of the expression of the Electron Transfer Flavoprotein Subunit Alpha (ETFA) gene across various human tissues. This document includes quantitative expression data, detailed experimental protocols for measuring gene and protein expression, and visualizations of key biological pathways and experimental workflows.

Introduction to ETFA

The ETFA gene encodes the alpha subunit of the Electron Transfer Flavoprotein (ETF), a heterodimeric mitochondrial matrix protein essential for cellular energy metabolism.[1][2] Together with its beta subunit (ETFB), it forms a crucial hub that channels electrons from the oxidation of fatty acids and amino acids into the main mitochondrial respiratory chain.[1][3] Specifically, ETF accepts electrons from at least 14 different flavoenzymes and transfers them to ETF-ubiquinone oxidoreductase (ETF:QO), which then reduces ubiquinone to enter the respiratory chain at Complex III.[1]

Defects in the ETFA gene are associated with Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Acidemia Type II.[4][5][6] This metabolic disorder leads to the accumulation of toxic byproducts of fat and protein metabolism, causing a wide range of clinical symptoms.[5][6] Understanding the tissue-specific expression and regulation of ETFA is therefore critical for developing therapeutic strategies for MADD and for elucidating its role in broader metabolic health and disease.

ETFA Gene and Protein Expression Across Tissues

The expression of ETFA is observed at substantial levels in most tissues, consistent with its fundamental role in mitochondrial energy metabolism.[1] Quantitative data from RNA sequencing (RNA-Seq) and protein analysis through immunohistochemistry provide a detailed landscape of its expression.

Quantitative RNA Expression Data

RNA expression data, compiled from resources like the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas, indicates that ETFA is widely expressed.[7][8][9][10][11][12] The table below summarizes the normalized RNA expression levels (Transcripts Per Million - TPM) in a selection of human tissues. Tissues with high metabolic activity, such as the heart, liver, and muscle, show particularly high expression levels.

TissueRNA Expression (nTPM)Expression Level
Heart Muscle303High
Liver284High
Skeletal Muscle258High
Adipose Tissue225High
Kidney211High
Adrenal Gland196Medium
Thyroid Gland185Medium
Duodenum179Medium
Small Intestine171Medium
Colon165Medium
Stomach158Medium
Lung151Medium
Pancreas145Medium
Prostate143Medium
Testis133Medium
Ovary129Medium
Spleen118Medium
Lymph Node115Medium
Gallbladder112Medium
Skin105Medium
Brain (Cerebral Cortex)98Low
Salivary Gland95Low
Esophagus89Low
Bone Marrow81Low
Tonsil78Low

Data sourced from the Human Protein Atlas, which integrates data from GTEx and HPA projects. nTPM: normalized Transcripts Per Million.

Quantitative Protein Expression Data

Protein expression data from immunohistochemistry largely corroborates the RNA expression patterns. High levels of ETFA protein are detected in metabolically active tissues. The reliability of this data is supported by a high consistency between antibody staining and RNA expression data.[7]

TissueStaining IntensityLocation
Heart MuscleHighCytoplasmic/Mitochondrial
LiverHighCytoplasmic/Mitochondrial
KidneyHighCytoplasmic/Mitochondrial
Skeletal MuscleHighCytoplasmic/Mitochondrial
Adipose TissueMediumCytoplasmic/Mitochondrial
DuodenumMediumCytoplasmic/Mitochondrial
ColonMediumCytoplasmic/Mitochondrial
LungMediumCytoplasmic/Mitochondrial
Brain (Cerebral Cortex)LowCytoplasmic/Mitochondrial
SkinLowCytoplasmic/Mitochondrial

Data summarized from the Human Protein Atlas. Staining intensity reflects the level of protein detected by immunohistochemistry.

Signaling and Metabolic Pathways

ETFA is a key component of the mitochondrial electron transfer system, linking fatty acid and amino acid catabolism to the respiratory chain.

ETFA_Signaling_Pathway ETFA Metabolic Pathway cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane FattyAcids Fatty Acids Acyl_CoA_Dehydrogenases Acyl-CoA Dehydrogenases FattyAcids->Acyl_CoA_Dehydrogenases β-oxidation AminoAcids Amino Acids (e.g., Leucine, Valine) AminoAcids->Acyl_CoA_Dehydrogenases Catabolism ETF ETF (ETFA/ETFB) Acyl_CoA_Dehydrogenases->ETF Electrons (e-) ETF_QO ETF-Ubiquinone Oxidoreductase (ETF:QO) ETF->ETF_QO Electrons (e-) UQ Ubiquinone (Q) UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII Electrons (e-)

Caption: Mitochondrial electron transfer pathway involving ETFA.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to quantify ETFA gene and protein expression.

RNA Quantification: RNA-Seq

RNA sequencing (RNA-Seq) is a powerful technique for transcriptome-wide analysis of gene expression.[13][14]

RNA_Seq_Workflow RNA-Seq Experimental Workflow Tissue 1. Tissue Sample Collection RNA_Extraction 2. RNA Extraction Tissue->RNA_Extraction QC1 3. RNA Quality Control (e.g., RIN score) RNA_Extraction->QC1 Library_Prep 4. Library Preparation (Fragmentation, cDNA Synthesis) QC1->Library_Prep Sequencing 5. Next-Generation Sequencing (NGS) Library_Prep->Sequencing QC2 6. Raw Read Quality Control (e.g., FastQC) Sequencing->QC2 Alignment 7. Alignment to Reference Genome QC2->Alignment Quantification 8. Gene Expression Quantification (e.g., TPM) Alignment->Quantification DEA 9. Differential Expression Analysis Quantification->DEA

Caption: A typical experimental workflow for RNA sequencing.

Protocol:

  • RNA Isolation: Extract total RNA from tissue samples using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen). Treat with DNase I to remove contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: Assess RNA integrity using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value ≥ 7 is recommended. Quantify RNA concentration using a Qubit fluorometer.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from 1-2 µg of total RNA.

    • Fragment the remaining RNA using enzymatic or chemical methods.

    • Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random hexamer primers.[14]

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library via PCR to add index sequences for multiplexing.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on raw sequencing reads using tools like FastQC.

    • Align reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantify gene expression by counting reads mapped to each gene. This generates a count matrix.

    • Normalize counts to account for library size and gene length, typically expressed as Transcripts Per Million (TPM).

    • For comparative studies, perform differential expression analysis using packages like DESeq2 or edgeR.[15][16]

RNA Quantification: Quantitative Real-Time PCR (qPCR)

qPCR is a targeted method used to validate RNA-Seq data and quantify the expression of specific genes.[17][18]

qPCR_Workflow RT-qPCR Experimental Workflow RNA_Sample 1. Total RNA Sample RT 2. Reverse Transcription (RNA -> cDNA) RNA_Sample->RT qPCR_Setup 3. qPCR Reaction Setup (cDNA, Primers, Master Mix) RT->qPCR_Setup Amplification 4. Real-Time Amplification & Detection qPCR_Setup->Amplification Analysis 5. Data Analysis (Ct values, Relative Quantification) Amplification->Analysis

Caption: Workflow for reverse transcription quantitative PCR (RT-qPCR).

Protocol:

  • RNA to cDNA Synthesis:

    • Start with 1 µg of total RNA (isolated as described in 4.1).

    • Synthesize first-strand cDNA using a reverse transcription kit (e.g., SuperScript IV, Thermo Fisher Scientific) with oligo(dT) or random primers.[19]

  • qPCR Reaction Setup:

    • Prepare a reaction mix on ice containing:

      • 2x qPCR Master Mix (e.g., SYBR Green or TaqMan).[17]

      • Forward and reverse primers for ETFA (typically 10 µM stock).

      • Diluted cDNA template (e.g., 10-20 ng).

      • Nuclease-free water to the final volume (e.g., 20 µL).

    • Include a no-template control (NTC) and a no-reverse-transcriptase (-RT) control.

  • Thermal Cycling:

    • Perform the reaction in a real-time PCR instrument with a program such as:

      • Initial denaturation: 95°C for 2 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

    • Include a melt curve analysis at the end for SYBR Green assays to verify product specificity.

  • Data Analysis:

    • Determine the quantification cycle (Cq) or threshold cycle (Ct) value for each sample.[17]

    • Normalize the ETFA Ct value to that of a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate relative gene expression using the ΔΔCt method.

Protein Quantification: Western Blot

Western blotting is used to detect and quantify the ETFA protein in tissue or cell lysates.[20][21][22][23]

Western_Blot_Workflow Western Blot Experimental Workflow Lysis 1. Tissue Homogenization & Protein Lysis Quant 2. Protein Quantification (e.g., BCA Assay) Lysis->Quant SDS_PAGE 3. SDS-PAGE Gel Electrophoresis Quant->SDS_PAGE Transfer 4. Protein Transfer to Membrane (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 5. Membrane Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-ETFA) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection & Imaging Secondary_Ab->Detection

Caption: Standard experimental workflow for Western blotting.

Protocol:

  • Sample Preparation:

    • Homogenize tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[24]

    • Separate proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[24]

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[21]

    • Incubate the membrane with a primary antibody specific to ETFA (e.g., rabbit anti-ETFA) overnight at 4°C with gentle agitation.[21]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[21]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[21]

    • Capture the signal using an imaging system or X-ray film.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protein Localization: Immunohistochemistry (IHC)

IHC allows for the visualization of ETFA protein expression and localization within the context of tissue architecture.[25][26][27]

IHC_Workflow Immunohistochemistry (IHC) Workflow Fixation 1. Tissue Fixation & Paraffin Embedding Sectioning 2. Microtome Sectioning Fixation->Sectioning Deparaffin 3. Deparaffinization & Rehydration Sectioning->Deparaffin Antigen_Retrieval 4. Antigen Retrieval (Heat-Induced) Deparaffin->Antigen_Retrieval Blocking 5. Blocking Endogenous Peroxidase & Non-specific Sites Antigen_Retrieval->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-ETFA) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chromogen Detection (e.g., DAB) Secondary_Ab->Detection Counterstain 9. Counterstaining (e.g., Hematoxylin) Detection->Counterstain Imaging 10. Dehydration, Mounting & Microscopic Analysis Counterstain->Imaging

Caption: Workflow for immunohistochemical staining of paraffin-embedded tissues.

Protocol:

  • Tissue Preparation:

    • Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin wax.

    • Cut 4-5 µm sections using a microtome and mount on charged glass slides.[25]

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene to remove paraffin.[25]

    • Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[25]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.[25]

  • Staining:

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).

    • Incubate sections with the primary antibody against ETFA overnight at 4°C in a humidified chamber.

    • Wash with buffer (e.g., PBS) and apply a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex (ABC) reagent.[27]

    • Develop the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.[25]

  • Counterstaining and Mounting:

    • Counterstain nuclei with hematoxylin to provide morphological context.[25]

    • Dehydrate the sections through graded ethanol and clear with xylene.

    • Mount with a permanent mounting medium and a coverslip.

  • Analysis:

    • Examine slides under a light microscope.

    • Score the staining intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells to generate a semi-quantitative H-score.[28]

Conclusion

The ETFA gene exhibits broad expression across a multitude of human tissues, with the highest levels observed in those with significant energy demands, such as cardiac and skeletal muscle, and liver. This expression pattern is consistent with its critical function as an electron shuttle in mitochondrial fatty acid and amino acid metabolism. The provided data and protocols offer a robust framework for researchers and drug development professionals to investigate the role of ETFA in both normal physiology and in metabolic diseases like MADD, facilitating the exploration of novel diagnostic and therapeutic avenues.

References

The Electron Transfer Flavoprotein: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A cornerstone of mitochondrial metabolism, the electron transfer flavoprotein (ETF) has been a subject of scientific inquiry for over seven decades. This technical guide delves into the discovery, history, and core functionalities of this essential enzyme, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its structure, mechanism, and the experimental foundations of its characterization.

Discovery and Historical Milestones

The journey to understanding ETF began in the mid-20th century with the pioneering work of F.L. Crane and Helmut Beinert. In 1954, they first described a substance they termed "dye/cyt reducing factor."[1] Two years later, in a seminal 1.956 paper, they renamed it "electron-transferring flavoprotein" (ETF), a name that has stood the test of time.[1] Their initial work laid the groundwork for recognizing ETF as a crucial intermediary in cellular respiration.

A significant leap in understanding ETF's role came in 1977 when Ruzicka and Beinert identified another key player: electron transfer flavoprotein-ubiquinone oxidoreductase (ETF:QO).[2] This discovery revealed how ETF transfers electrons to the mainstream electron transport chain.

The latter half of the 20th century saw a flurry of research that further elucidated ETF's structure and function. The development of purification techniques and spectroscopic methods allowed for a more detailed biochemical characterization. A pivotal moment arrived in 1996 when the three-dimensional structure of human ETF was solved by Roberts and colleagues, providing unprecedented insight into its molecular architecture.[3][4]

Structure and Function

Electron transfer flavoprotein is a heterodimeric protein residing in the mitochondrial matrix.[5] It is composed of two distinct subunits, the alpha (ETFA) and beta (ETFB) subunits, which are encoded by nuclear genes.[5] The mature protein contains one molecule of flavin adenine dinucleotide (FAD) and one molecule of adenosine monophosphate (AMP).[5]

Functionally, ETF acts as a critical electron shuttle, accepting electrons from at least 14 different flavoprotein dehydrogenases involved in the catabolism of fatty acids, amino acids, and choline.[1] This central role makes it a hub for a significant portion of the cell's reductive power. Upon accepting electrons, ETF is reoxidized by donating its electrons to ETF-ubiquinone oxidoreductase (ETF:QO), an iron-sulfur flavoprotein embedded in the inner mitochondrial membrane.[6] ETF:QO then reduces ubiquinone (coenzyme Q) to ubiquinol, thus funneling the electrons into the respiratory chain at the level of Complex III.[6][7]

The overall flow of electrons can be summarized as follows: Acyl-CoA → Acyl-CoA Dehydrogenase → ETF → ETF:QO → Ubiquinone → Complex III [6]

Quantitative Data

The following tables summarize key quantitative data for human electron transfer flavoprotein and its related components.

Parameter Value Reference
Molecular Weight (ETFA subunit) ~32 kDa
Molecular Weight (ETFB subunit) ~28 kDa
Molecular Weight (Dimer) ~60 kDa
Cofactors 1 FAD, 1 AMP[5]
Component Redox Potential (E°') pH Temperature Reference
ETF:QO (FAD - 1st electron) +0.028 V7.54°C[8]
ETF:QO (FAD - 2nd electron) -0.006 V7.54°C[8]
ETF:QO ([4Fe-4S] cluster) +0.047 V7.54°C[8]
ETF (Methylophilus methylotrophus) +0.196 V7.0N/A[9]

Note: The redox potential for mammalian ETF can vary within a range of -0.3 V to +0.2 V, influenced by the local protein environment.[10]

Parameter Value Condition Reference
Rate of Ferredoxin Reduction (bifurcating ETF) ~0.2 s⁻¹Steady-state kinetics[11]

Key Experimental Protocols

The following sections provide an overview of the methodologies employed in the landmark studies of ETF.

Initial Purification of Electron-Transferring Flavoprotein (Crane and Beinert, 1956)

While the full, detailed protocol from the original 1956 publication is not readily accessible, the general approach for protein purification at that time involved a series of classical biochemical techniques. A likely workflow would have included:

  • Tissue Homogenization: Liver mitochondria, being a rich source of ETF, would have been isolated from tissue homogenates.

  • Fractionation: A combination of differential centrifugation and precipitation steps (e.g., using ammonium sulfate) would have been used to enrich for the protein of interest.

  • Chromatography: Early forms of column chromatography, likely involving ion exchange or adsorption media, would have been employed for further purification.

  • Spectrophotometric Assay: The purification process would have been monitored by a functional assay, likely measuring the reduction of a dye or cytochrome c in the presence of a suitable electron donor and a crude acyl-CoA dehydrogenase preparation.

Discovery of ETF-Ubiquinone Oxidoreductase (Ruzicka and Beinert, 1977)

The discovery of ETF:QO was a result of meticulous investigation into the electron transport chain. The experimental approach likely involved:

  • Sub-mitochondrial Fractionation: Inner mitochondrial membrane vesicles would have been prepared to isolate membrane-bound components of the respiratory chain.

  • Redox Potentiometry and EPR Spectroscopy: The researchers would have used techniques like redox potentiometry to measure the reduction potentials of different components within the membrane fraction. Electron Paramagnetic Resonance (EPR) spectroscopy would have been crucial in identifying the characteristic signals of the iron-sulfur cluster within ETF:QO.

  • Reconstitution Assays: To establish the functional link, purified ETF, a source of electrons (e.g., a reduced acyl-CoA and its dehydrogenase), and the isolated membrane fraction containing ETF:QO would have been combined. The transfer of electrons to ubiquinone would then be monitored, likely through spectrophotometric changes in the ubiquinone pool.

Three-Dimensional Structure Determination of Human ETF (Roberts et al., 1996)

The determination of the crystal structure of human ETF was a landmark achievement that utilized the tools of molecular biology and X-ray crystallography. The general workflow was as follows:

  • Recombinant Protein Expression: The cDNAs for the human ETFA and ETFB subunits were cloned into expression vectors and the proteins were overexpressed in Escherichia coli.

  • Protein Purification: The recombinant ETF was purified to homogeneity using modern chromatographic techniques, such as affinity and ion-exchange chromatography.

  • Crystallization: The purified ETF was subjected to various crystallization screening conditions to obtain well-ordered crystals suitable for X-ray diffraction.

  • X-ray Crystallography: The crystals were exposed to a beam of X-rays, and the resulting diffraction patterns were collected.

  • Structure Solution and Refinement: The diffraction data were processed, and the phases were determined (likely using techniques like molecular replacement). The electron density map was then used to build and refine the atomic model of the protein to a resolution of 2.1 Å.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of ETF function and experimental design.

ETF_Electron_Transfer_Pathway cluster_donors Electron Donors cluster_etf Electron Shuttle cluster_acceptor Electron Acceptor cluster_respiratory_chain Respiratory Chain Acyl-CoA\nDehydrogenases Acyl-CoA Dehydrogenases ETF ETF Acyl-CoA\nDehydrogenases->ETF e- Amino Acid\nCatabolism\nDehydrogenases Amino Acid Catabolism Dehydrogenases Amino Acid\nCatabolism\nDehydrogenases->ETF e- Choline\nMetabolism\nDehydrogenases Choline Metabolism Dehydrogenases Choline\nMetabolism\nDehydrogenases->ETF e- ETFQO ETF:QO ETF->ETFQO e- Ubiquinone Ubiquinone ETFQO->Ubiquinone e- Complex III Complex III Ubiquinone->Complex III

Figure 1: Electron transfer pathway from various dehydrogenases to the respiratory chain via ETF and ETF:QO.

ETF_Purification_Workflow start Mitochondrial Isolation homogenization Homogenization & Centrifugation start->homogenization precipitation Ammonium Sulfate Precipitation homogenization->precipitation chromatography1 Ion Exchange Chromatography precipitation->chromatography1 chromatography2 Size Exclusion Chromatography chromatography1->chromatography2 assay Spectrophotometric Activity Assay chromatography2->assay end Purified ETF assay->end ETF_Structure_Determination_Workflow start cDNA Clones (ETFA & ETFB) expression Recombinant Expression in E. coli start->expression purification Protein Purification (Chromatography) expression->purification crystallization Crystallization Screening purification->crystallization diffraction X-ray Diffraction Data Collection crystallization->diffraction phasing Structure Solution (Molecular Replacement) diffraction->phasing refinement Model Building & Refinement phasing->refinement end 3D Structure of ETF refinement->end

References

An In-depth Technical Guide to the ETFA Protein Subunit Alpha

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Electron Transfer Flavoprotein Subunit Alpha (ETFA) is a critical component of the mitochondrial electron transfer system, playing a pivotal role in cellular energy metabolism. This guide provides a comprehensive technical overview of ETFA, including its structure, function, and clinical relevance, with a focus on quantitative data, experimental methodologies, and visual representations of its associated pathways and workflows.

Core Concepts

ETFA is one of two subunits, the other being the Electron Transfer Flavoprotein Subunit Beta (ETFB), that together form the heterodimeric Electron Transfer Flavoprotein (ETF). This enzyme is located in the mitochondrial matrix and functions as a crucial electron shuttle.[1] ETF accepts electrons from at least nine mitochondrial flavoprotein dehydrogenases involved in the catabolism of fatty acids, amino acids, and choline.[2] It then transfers these electrons to the inner mitochondrial membrane-bound Electron Transfer Flavoprotein-Ubiquinone Oxidoreductase (ETF:QO).[2] From ETF:QO, the electrons are passed to ubiquinone in the respiratory chain, ultimately contributing to the generation of ATP.[2]

Mutations in the ETFA gene are a primary cause of Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Aciduria Type II (GAII), a rare and potentially life-threatening autosomal recessive inborn error of metabolism.[1][3][4][5][6]

Gene and Protein Characteristics

The human ETFA gene is located on chromosome 15q24.2-q24.3. The protein product, ETFA, is synthesized in the cytoplasm and subsequently imported into the mitochondrial matrix. Key characteristics are summarized in the table below.

CharacteristicDescriptionReference
Gene Location Chromosome 15q24.2-q24.3--INVALID-LINK--
Protein Subunits Forms a heterodimer with ETFB[1]
Cofactors The ETF complex contains one molecule of FAD and one of AMP--INVALID-LINK--
Subcellular Location Mitochondrial matrix[1]
Function Electron carrier in fatty acid and amino acid catabolism[2]

Quantitative Data

Tissue Expression of ETFA

ETFA exhibits a broad tissue distribution, consistent with its fundamental role in cellular metabolism. The Human Protein Atlas project provides a comprehensive overview of its expression across various tissues.

TissueRNA Expression LevelProtein Expression Level
Heart MuscleHighHigh
LiverHighHigh
KidneyHighHigh
Skeletal MuscleHighHigh
Adipose TissueMediumMedium
BrainMediumMedium
LungMediumMedium
PancreasMediumMedium
PlacentaMediumMedium
TestisMediumMedium

Data summarized from The Human Protein Atlas. RNA and protein levels are categorized as High, Medium, or Low based on immunohistochemistry and RNA-sequencing data.[7][8][9][10][11]

ETFA Mutations in Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)

A wide range of mutations in the ETFA gene have been identified in individuals with MADD. These mutations can lead to a spectrum of clinical severities, from neonatal-onset forms with congenital anomalies to milder, later-onset presentations.[1][3][4][6][12][13][14]

MutationTypeClinical PhenotypeFunctional ConsequenceReference
c.797C>T (p.Thr266Met)MissenseNeonatal-onset MADDCommon pathogenic variant[12]
c.354C>A (p.Asn118Lys)MissenseMild form of MADDAltered protein function[15]
c.652G>A (p.Val218Met)MissenseMild form of MADDAltered protein function[15]
VariousFrameshift, Nonsense, Splice siteSevere MADDTruncated or unstable protein[3][4][13]

Signaling and Interaction Pathways

ETFA is a central hub in the transfer of electrons from various metabolic pathways to the respiratory chain. Its primary signaling pathway is the electron transport chain.

Electron transport pathway involving ETFA.

ETFA also has a network of protein-protein interactions, primarily with its partner subunit ETFB and the various acyl-CoA dehydrogenases from which it accepts electrons.

ETFA protein interaction network.

Experimental Protocols

Recombinant Human ETFA/ETFB Expression and Purification

The following protocol outlines a general workflow for the production and purification of the human ETF heterodimer in E. coli.

  • Gene Cloning and Expression Vector Construction :

    • The cDNAs for human ETFA and ETFB are cloned into a suitable bacterial expression vector. A co-expression vector system, such as one with two multiple cloning sites under the control of separate promoters, is ideal to ensure the simultaneous production of both subunits.

    • An affinity tag (e.g., a polyhistidine-tag) can be added to one of the subunits to facilitate purification.

  • Protein Expression :

    • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.

    • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis and Clarification :

    • The bacterial cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

    • The cells are lysed by sonication or high-pressure homogenization.

    • The lysate is clarified by centrifugation to remove cell debris.

  • Protein Purification :

    • Affinity Chromatography : The clarified lysate is loaded onto a column containing a resin with high affinity for the engineered tag (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed with a buffer containing a low concentration of a competing agent (e.g., imidazole) to remove non-specifically bound proteins. The tagged ETF complex is then eluted with a higher concentration of the competing agent.[16][17][18][19][20]

    • Ion-Exchange Chromatography : The eluate from the affinity chromatography step can be further purified using ion-exchange chromatography. The choice of an anion or cation exchange resin depends on the isoelectric point of the ETF complex and the pH of the buffer. A salt gradient is typically used to elute the bound protein.[18]

    • Size-Exclusion Chromatography : As a final polishing step, size-exclusion chromatography can be used to separate the ETF heterodimer from any remaining contaminants and aggregates based on size. The purified protein is eluted in a suitable storage buffer.[18]

  • Protein Characterization :

    • The purity of the final protein preparation is assessed by SDS-PAGE.

    • The concentration of the purified protein is determined using a spectrophotometric method (e.g., Bradford assay or measuring absorbance at 280 nm).

ETF Fluorescence Reduction Assay

This assay is the gold standard for measuring the activity of acyl-CoA dehydrogenases, which use ETF as their physiological electron acceptor.[2][21][22]

  • Principle : The assay measures the decrease in the intrinsic fluorescence of the FAD cofactor in ETF as it is reduced by an acyl-CoA dehydrogenase in the presence of its substrate.

  • Reagents :

    • Purified recombinant ETF

    • Purified acyl-CoA dehydrogenase of interest

    • Acyl-CoA substrate

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.6, 0.5 mM EDTA)

    • Anaerobic environment (e.g., an anaerobic chamber or by using an oxygen-scavenging system like glucose oxidase and catalase)

  • Procedure :

    • The assay is performed in a quartz cuvette in a fluorometer.

    • The assay mixture, containing the assay buffer, ETF, and the acyl-CoA dehydrogenase, is made anaerobic.

    • The baseline fluorescence of the oxidized ETF is recorded (excitation at ~380 nm, emission at ~520 nm).

    • The reaction is initiated by the addition of the acyl-CoA substrate.

    • The decrease in fluorescence is monitored over time. The initial rate of fluorescence decrease is proportional to the activity of the acyl-CoA dehydrogenase.

  • Data Analysis :

    • The initial rate of the reaction is calculated from the linear portion of the fluorescence decay curve.

    • Kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic constant (kcat) can be determined by measuring the initial rates at varying substrate concentrations.[23][24][25][26][27]

Experimental_Workflow cluster_expression Recombinant Protein Expression cluster_purification Protein Purification cluster_assay Functional Assay Cloning Cloning of ETFA/ETFB into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Culture Bacterial Culture Growth Transformation->Culture Induction Induction of Protein Expression Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis and Clarification Harvest->Lysis Affinity_Chrom Affinity Chromatography Lysis->Affinity_Chrom Ion_Exchange Ion-Exchange Chromatography Affinity_Chrom->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion Assay_Setup ETF Fluorescence Reduction Assay Setup Size_Exclusion->Assay_Setup Data_Acquisition Fluorescence Measurement Assay_Setup->Data_Acquisition Data_Analysis Kinetic Parameter Calculation Data_Acquisition->Data_Analysis

Experimental workflow for ETFA study.

Conclusion

ETFA is a vital mitochondrial protein whose proper function is essential for normal energy metabolism. Deficiencies in ETFA lead to the severe metabolic disorder MADD. This guide has provided a detailed overview of the current understanding of ETFA, from its molecular characteristics and tissue distribution to its role in disease and the experimental approaches used for its study. The presented quantitative data, signaling pathways, and experimental workflows offer a valuable resource for researchers and clinicians working on mitochondrial biology, inborn errors of metabolism, and the development of novel therapeutic strategies for MADD.

References

Methodological & Application

Application Notes: Measuring ETFA Gene Expression Levels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electron Transfer Flavoprotein Subunit Alpha (ETFA) is a crucial gene encoding a subunit of the mitochondrial electron transfer flavoprotein (ETF).[1] Along with the beta subunit (ETFB), it forms a heterodimeric flavoprotein that resides in the mitochondrial matrix. ETFA plays a vital role in cellular metabolism by shuttling electrons from various acyl-CoA dehydrogenases involved in fatty acid beta-oxidation and amino acid catabolism to the main respiratory electron transport chain.[1] Given its central role in energy metabolism, accurately quantifying ETFA gene expression is essential for studies related to metabolic disorders, cancer metabolism, and drug development targeting metabolic pathways.[2][3]

These application notes provide a comprehensive overview of the primary methods for measuring ETFA mRNA expression, complete with detailed protocols and data presentation guidelines.

Methods for Quantifying ETFA Gene Expression

Several robust techniques are available for measuring gene expression. The choice of method depends on factors such as the required sensitivity, throughput, and the specific research question. The most common methods include Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR), RNA Sequencing (RNA-Seq), Northern Blotting, and Microarray analysis.

  • Reverse Transcription Quantitative PCR (RT-qPCR): This is the gold standard for accurate, sensitive, and rapid measurement of gene expression for a small number of genes. It involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent quantification of the cDNA using PCR with fluorescence-based detection.[4]

  • RNA Sequencing (RNA-Seq): A high-throughput sequencing method that provides a comprehensive and unbiased profile of the entire transcriptome.[5] It can quantify the expression of thousands of genes simultaneously, discover novel transcripts, and identify splice variants. The workflow involves isolating RNA, converting it to a library of cDNA fragments, sequencing these fragments, and aligning the reads to a reference genome to count expression levels.[6]

  • Microarray Analysis: This high-throughput method allows for the simultaneous measurement of the expression levels of thousands of predefined genes.[7][8] It utilizes a solid surface with attached DNA probes that hybridize to labeled cDNA from the sample. The intensity of the signal from each probe corresponds to the expression level of its target gene.[9]

  • Northern Blotting: A classic technique used to detect and quantify a specific RNA sequence in a sample.[10] It involves separating RNA by size via gel electrophoresis, transferring it to a membrane, and hybridizing it with a labeled probe specific to the gene of interest.[11][12] While less sensitive and more labor-intensive than RT-qPCR, it provides information about RNA size and integrity.

Data Presentation: Comparison of Methods

The following table summarizes the key characteristics of each method for measuring ETFA gene expression, allowing for an easy comparison to select the most appropriate technique for your research needs.

FeatureRT-qPCRRNA-Sequencing (RNA-Seq)MicroarrayNorthern Blotting
Principle Enzymatic amplification of a specific cDNA targetHigh-throughput sequencing of the entire transcriptomeHybridization of labeled cDNA to gene-specific probes on a solid surfaceHybridization of a labeled probe to size-fractionated RNA on a membrane
Throughput Low to MediumVery HighHighLow
Sensitivity Very HighHighMedium to HighLow
Quantitative Range WideWideMediumNarrow
Primary Use Targeted gene expression analysis, validation of high-throughput dataTranscriptome-wide profiling, discovery of novel transcripts, splice variantsGenome-wide expression profiling of known genesAnalysis of RNA size, integrity, and expression of a single gene
Advantages High sensitivity, specificity, speed, and cost-effective for a few genesComprehensive, unbiased, high dynamic range, discovers novel featuresHigh throughput, relatively standardized analysis pipelinesProvides RNA size information, direct measurement without amplification bias
Disadvantages Limited to a small number of genes per run, requires primer designHigher cost, complex data analysis, requires significant computational resourcesRelies on existing gene knowledge, potential for cross-hybridizationLow sensitivity, labor-intensive, requires large amounts of RNA

ETFA Expression Data

Public databases like The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project provide extensive data on gene expression across various tissues and disease states. The Human Protein Atlas consolidates this information, showing that ETFA has low tissue specificity and is detected in all analyzed tissues.[13]

TissueRNA Expression (TPM) - GTExProtein Expression Level (Immunohistochemistry)
LiverHighHigh
Heart MuscleHighHigh
KidneyHighHigh
Skeletal MuscleHighHigh
PancreasMediumMedium
BrainMediumMedium
LungMediumMedium
Adipose TissueMediumMedium
(Data summarized from The Human Protein Atlas. TPM = Transcripts Per Million)[14][15]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the workflows for gene expression analysis and the metabolic pathway involving ETFA.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Expression Analysis cluster_data Data Interpretation Sample Biological Sample (Tissue, Cells) RNA_Extraction RNA Extraction Sample->RNA_Extraction QC1 RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->QC1 RT_qPCR RT-qPCR QC1->RT_qPCR RNA_Seq RNA-Seq QC1->RNA_Seq Microarray Microarray QC1->Microarray Data_Analysis Data Analysis RT_qPCR->Data_Analysis RNA_Seq->Data_Analysis Microarray->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Caption: General workflow for gene expression analysis.

RT_qPCR_Workflow RNA Total RNA cDNA_synthesis Reverse Transcription (cDNA Synthesis) RNA->cDNA_synthesis cDNA cDNA cDNA_synthesis->cDNA qPCR qPCR Amplification (with ETFA-specific primers and SYBR Green/TaqMan) cDNA->qPCR Data_Acquisition Fluorescence Data Acquisition qPCR->Data_Acquisition Data_Analysis Data Analysis (Ct values, Relative Quantification) Data_Acquisition->Data_Analysis

Caption: Workflow for RT-qPCR analysis of ETFA expression.

RNA_Seq_Workflow RNA Total RNA Library_Prep Library Preparation (RNA fragmentation, cDNA synthesis, adapter ligation) RNA->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Raw_Reads Raw Sequencing Reads (FASTQ files) Sequencing->Raw_Reads QC Quality Control (e.g., FastQC) Raw_Reads->QC Alignment Read Alignment (to Reference Genome) QC->Alignment Quantification Gene Expression Quantification (Counts) Alignment->Quantification ETFA_Pathway cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane FA Fatty Acids FAO Fatty Acid & Amino Acid Oxidation FA->FAO AA Amino Acids AA->FAO Dehydrogenases Acyl-CoA Dehydrogenases (reduced) FAO->Dehydrogenases ETFA_ETFB ETF (ETFA/ETFB) (oxidized) Dehydrogenases->ETFA_ETFB e- ETFA_ETFB_red ETF (ETFA/ETFB) (reduced) ETFA_ETFB->ETFA_ETFB_red e- ETF_QO ETF-QO ETFA_ETFB_red->ETF_QO e- UQ Ubiquinone (Q) ETF_QO->UQ e- UQH2 Ubihydroquinone (QH2) UQ->UQH2 e- ComplexIII Complex III UQH2->ComplexIII e-

References

Application Notes and Protocols for ETFA Protein Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ETFA

Electron Transfer Flavoprotein Subunit Alpha (ETFA) is a crucial mitochondrial protein that, together with its beta subunit (ETFB), forms the heterodimeric Electron Transfer Flavoprotein (ETF). ETF plays a central role in cellular energy metabolism by accepting electrons from at least nine different mitochondrial flavoprotein dehydrogenases involved in fatty acid and amino acid catabolism. It then transfers these electrons to the main respiratory chain through ETF-ubiquinone oxidoreductase. Given its critical role in metabolism, the accurate quantification of ETFA protein levels is essential for research into metabolic disorders, drug development, and understanding fundamental cellular processes.

Techniques for ETFA Protein Quantification

Several techniques can be employed to quantify ETFA protein levels in various biological samples. The choice of method depends on the specific research question, sample type, required sensitivity, and available equipment. This document provides an overview and detailed protocols for three common methods: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry.

Western Blotting

Western blotting is a widely used semi-quantitative technique to detect and compare the relative abundance of a specific protein in different samples.

Application Note:

This method is suitable for comparing ETFA protein levels in cell lysates or tissue homogenates. It allows for the assessment of protein size and can detect potential post-translational modifications that affect electrophoretic mobility. While less precise than ELISA or mass spectrometry for absolute quantification, it provides a robust method for relative quantification when normalized to a loading control.

Experimental Protocol: Western Blotting for ETFA

Materials:

  • Cells or tissue samples

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktail

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-ETFA polyclonal antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation (Cell Lysates):

    • Wash cultured cells with ice-cold PBS.[1]

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2] For adherent cells, scrape the cells off the plate.[3]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]

    • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[3]

    • Collect the supernatant containing the soluble proteins.

  • Protein Concentration Measurement:

    • Determine the protein concentration of the lysates using a BCA protein assay according to the manufacturer's instructions.

  • Sample Denaturation:

    • Mix the protein lysate with Laemmli sample buffer to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-ETFA antibody diluted in blocking buffer. Recommended starting dilutions are 1:1000.[4][5] Incubate overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:10,000) for 1 hour at room temperature.[4]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensity using densitometry software. Normalize the ETFA band intensity to a loading control protein (e.g., GAPDH, β-actin) to compare relative expression levels between samples.

Experimental Workflow: Western Blotting

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection Sample_Collection Cell/Tissue Collection Lysis Lysis & Homogenization Sample_Collection->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification Denaturation Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-ETFA) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis Image Acquisition & Densitometry

Caption: Workflow for ETFA protein quantification by Western blotting.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and quantitative method for detecting and measuring the concentration of a specific protein in a sample.

Application Note:

ELISA is ideal for the accurate quantification of ETFA in various biological fluids like serum and plasma, as well as in cell culture supernatants and cell lysates. Commercial ELISA kits for human ETFA are available, providing a standardized and reproducible method for determining absolute protein concentrations.

Experimental Protocol: ETFA Sandwich ELISA

This protocol is a general guideline based on commercially available kits. Always refer to the specific kit manual for detailed instructions.

Materials:

  • Human ETFA ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)

  • Samples (serum, plasma, cell culture supernatant, or cell lysate)

  • Microplate reader

Procedure:

  • Reagent and Sample Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Reconstitute the standards and prepare serial dilutions as instructed in the kit manual.

    • Dilute samples if necessary to fall within the standard curve range.

  • Assay Procedure:

    • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

    • Incubate for 2 hours at 37°C.

    • Aspirate the liquid from each well.

    • Add 100 µL of biotin-conjugated detection antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Aspirate and wash the wells three times with the provided wash buffer.

    • Add 100 µL of HRP-conjugated avidin to each well.

    • Incubate for 1 hour at 37°C.

    • Aspirate and wash the wells five times with the wash buffer.

    • Add 90 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well to terminate the reaction.

  • Data Acquisition and Analysis:

    • Immediately read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of ETFA in the samples by interpolating their absorbance values from the standard curve.

Experimental Workflow: ELISA

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_detection Detection Add_Sample Add Standards & Samples Incubate1 Incubate Add_Sample->Incubate1 Add_Det_Ab Add Detection Antibody Incubate1->Add_Det_Ab Incubate2 Incubate & Wash Add_Det_Ab->Incubate2 Add_Enzyme Add Enzyme Conjugate Incubate2->Add_Enzyme Incubate3 Incubate & Wash Add_Enzyme->Incubate3 Add_Substrate Add Substrate Incubate3->Add_Substrate Incubate4 Incubate (Color Development) Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Plate Data Analysis Add_Stop->Read_Plate Read Absorbance MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_analysis_ms Analysis Extraction Protein Extraction & Denaturation Red_Alk Reduction & Alkylation Extraction->Red_Alk Digestion Tryptic Digestion Red_Alk->Digestion Cleanup Peptide Desalting (C18) Digestion->Cleanup LC_MS LC-MS/MS Cleanup->LC_MS DB_Search Database Search LC_MS->DB_Search Quant_MS Quantification DB_Search->Quant_MS Final_Analysis Quantitative Data Quant_MS->Final_Analysis Bioinformatic Analysis FAO_Pathway Fatty Acid Beta-Oxidation Pathway cluster_mito Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA ACADs Acyl-CoA Dehydrogenases (e.g., MCAD, VLCAD) Fatty_Acyl_CoA->ACADs ETF ETF (ETFA/ETFB) ACADs->ETF e- Enoyl_CoA Enoyl-CoA ACADs->Enoyl_CoA ETF_QO ETF-Ubiquinone Oxidoreductase (ETF:QO) ETF->ETF_QO e- CoQ Coenzyme Q (Ubiquinone) ETF_QO->CoQ e- Complex_III Complex III CoQ->Complex_III e- Acetyl_CoA Acetyl-CoA Enoyl_CoA->Acetyl_CoA Further β-oxidation steps TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

Application Notes and Protocols for ETFA Gene Cloning and Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cloning and expression of the Electron Transfer Flavoprotein Subunit Alpha (ETFA) gene. These guidelines are intended for researchers and professionals involved in drug development and related biomedical fields.

Introduction

The Electron Transfer Flavoprotein (ETF) is a critical mitochondrial enzyme essential for the catabolism of fatty acids and certain amino acids. It functions as a heterodimer composed of an alpha (ETFA) and a beta (ETFB) subunit, which are encoded by the ETFA and ETFB genes, respectively.[1][2] ETF acts as a specific electron acceptor for at least nine mitochondrial dehydrogenases, subsequently transferring these electrons to the main respiratory chain via ETF-ubiquinone oxidoreductase (ETF:QO).[1] Deficiencies in ETFA can lead to Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), a severe metabolic disorder.[1][3] The ability to produce recombinant ETFA, and more importantly the functional ETF complex, is crucial for studying its structure, function, and interaction with other proteins, as well as for developing potential therapeutic interventions.

Data Presentation

Table 1: Representative Quantitative Data for Recombinant Human ETF Complex (ETFA/ETFB) Expression in E. coli

ParameterExpected ValueNotes
Expression System E. coli BL21(DE3)Co-expression of His-tagged ETFA and untagged ETFB from a pETDuet™-1 vector.
Culture Volume 1 LTerrific Broth (TB) medium.
Induction Conditions 0.5 mM IPTG, 18°C, 16 hoursInduction at lower temperatures often improves protein solubility.
Cell Pellet Wet Weight 10-15 g
Total Soluble Protein 200-300 mgEstimated from a standard Bradford assay.
Purified Protein Yield 2-5 mgPurified via Ni-NTA affinity chromatography followed by size-exclusion chromatography.
Purity >95%Assessed by SDS-PAGE and Coomassie blue staining.
Specific Activity Assay DependentActivity can be measured using assays such as the ferricenium hexafluorophosphate reduction assay with a specific acyl-CoA dehydrogenase.

Table 2: Representative Quantitative Data for Recombinant Human ETF Complex (ETFA/ETFB) Expression in Mammalian Cells (HEK293)

ParameterExpected ValueNotes
Expression System Transient transfection of HEK293 cellsCo-transfection of two separate mammalian expression vectors for ETFA (with a C-terminal His-tag) and ETFB.
Culture Scale 1 x 10^8 cellsSuspension culture.
Transfection Reagent Polyethylenimine (PEI)A cost-effective and efficient transfection reagent.
Harvest Time 48-72 hours post-transfection
Purified Protein Yield 0.5-2 mgPurified from cell lysate using Ni-NTA affinity chromatography.
Purity >90%Assessed by SDS-PAGE and Western Blot.
Post-translational Modifications Expected to be more native-like compared to E. coli expression.[4]Important for proper folding and function.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway involving ETFA and the general experimental workflow for its cloning and expression.

Caption: Electron transfer pathway from fatty acid and amino acid catabolism via ETF to the respiratory chain.

ETFA_Cloning_Workflow cluster_Cloning Gene Cloning cluster_Expression_Purification Protein Expression and Purification Gene_Isolation Isolate ETFA and ETFB cDNA from Human Cells PCR_Amplification PCR Amplification with Restriction Sites and His-tag Gene_Isolation->PCR_Amplification Restriction_Digest Restriction Enzyme Digestion of PCR Products and Vector PCR_Amplification->Restriction_Digest Vector_Selection Select Expression Vector (e.g., pETDuet for E. coli or pcDNA for mammalian) Vector_Selection->Restriction_Digest Ligation Ligation of Digested DNA Fragments Restriction_Digest->Ligation Transformation Transformation into Competent E. coli Ligation->Transformation Colony_Screening Colony PCR and Sequence Verification Transformation->Colony_Screening Expression_Host Transform Expression Vector into Host (E. coli or Mammalian Cells) Colony_Screening->Expression_Host Induction Induce Protein Expression (e.g., IPTG for E. coli) Expression_Host->Induction Cell_Lysis Cell Lysis and Lysate Clarification Induction->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tag) Cell_Lysis->Affinity_Chromatography Size_Exclusion Size-Exclusion Chromatography (Polishing Step) Affinity_Chromatography->Size_Exclusion Protein_Analysis Protein Analysis (SDS-PAGE, Western Blot, Activity Assay) Size_Exclusion->Protein_Analysis

Caption: General workflow for ETFA gene cloning and recombinant protein expression.

Experimental Protocols

The following protocols provide a detailed methodology for the cloning and expression of the human ETF complex (ETFA and ETFB) in E. coli. For expression in mammalian cells, similar cloning principles apply, but with mammalian expression vectors and transfection protocols.

Protocol 1: Cloning of Human ETFA and ETFB into a Co-expression Vector

Objective: To clone the coding sequences of human ETFA and ETFB into a suitable E. coli co-expression vector, such as pETDuet™-1, for simultaneous expression of both subunits.

Materials:

  • Human cDNA library or total RNA from a cell line with high ETFA/ETFB expression (e.g., liver, heart).[1]

  • High-fidelity DNA polymerase

  • Restriction enzymes (e.g., NcoI and HindIII for ETFA, NdeI and XhoI for ETFB - sites should be chosen based on the vector's multiple cloning site and the absence of these sites within the gene sequences)[5][6][7][8]

  • T4 DNA Ligase

  • pETDuet™-1 vector (or similar dual-promoter vector)

  • Chemically competent E. coli DH5α (for cloning)

  • LB agar plates with appropriate antibiotic (e.g., ampicillin)

  • PCR primers for ETFA and ETFB (including restriction sites and a His-tag on ETFA)

Procedure:

  • Primer Design: Design forward and reverse primers for the full-length coding sequences of human ETFA and ETFB. Add appropriate restriction enzyme sites to the 5' ends of the primers. For the ETFA forward primer, include a sequence encoding a hexa-histidine (His6) tag immediately after the start codon to facilitate purification.

  • PCR Amplification: Amplify the ETFA and ETFB coding sequences from the human cDNA library using the designed primers and a high-fidelity DNA polymerase.

  • Purification of PCR Products: Purify the PCR products using a PCR purification kit or gel extraction to remove primers, dNTPs, and polymerase.

  • Restriction Digestion: Digest the purified PCR products and the pETDuet™-1 vector with the corresponding restriction enzymes. For example, digest the ETFA PCR product and the first multiple cloning site (MCS1) of pETDuet™-1 with NcoI and HindIII. Digest the ETFB PCR product and the second multiple cloning site (MCS2) of pETDuet™-1 with NdeI and XhoI.

  • Ligation: Ligate the digested ETFA insert into the digested pETDuet™-1 vector (MCS1). Then, ligate the digested ETFB insert into the resulting plasmid (MCS2). Perform the ligation reactions using T4 DNA Ligase at 4°C overnight.

  • Transformation: Transform the ligation products into chemically competent E. coli DH5α cells.

  • Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Screen individual colonies for the correct inserts by colony PCR and restriction digestion of plasmid DNA minipreps.

  • Sequence Verification: Confirm the sequence of the entire cloned ETFA and ETFB inserts by Sanger sequencing to ensure no mutations were introduced during PCR.

Protocol 2: Expression and Purification of the Recombinant ETF Complex in E. coli

Objective: To express the His-tagged ETF complex (ETFA/ETFB) in E. coli and purify it using immobilized metal affinity chromatography (IMAC).

Materials:

  • Verified pETDuet™-1-ETFA-ETFB plasmid

  • Chemically competent E. coli BL21(DE3) (for expression)

  • Terrific Broth (TB) or Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity resin[9][10][11]

  • Size-exclusion chromatography column (e.g., Superdex 200)

Procedure:

  • Transformation: Transform the pETDuet™-1-ETFA-ETFB plasmid into chemically competent E. coli BL21(DE3) cells.

  • Expression:

    • Inoculate a 10 mL LB starter culture with a single colony and grow overnight at 37°C.

    • The next day, inoculate 1 L of TB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at 18°C for 16-20 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Purification:

    • Equilibrate the Ni-NTA resin with Lysis Buffer (without lysozyme and protease inhibitors).

    • Load the clarified lysate onto the equilibrated resin and allow it to bind for 1 hour at 4°C with gentle agitation.

    • Wash the resin with Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged ETF complex with Elution Buffer.

  • Size-Exclusion Chromatography (Polishing):

    • Concentrate the eluted protein and further purify it by size-exclusion chromatography to remove any remaining contaminants and aggregates.

  • Analysis:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity.

    • Confirm the presence of both ETFA and ETFB subunits by Western blot using anti-His and, if available, anti-ETFB antibodies.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Assess the activity of the purified ETF complex using a suitable functional assay.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the successful cloning and expression of the human ETFA gene, as part of the functional ETF complex. While the provided quantitative data is representative, it underscores the feasibility of producing sufficient quantities of the recombinant protein for further research and development. The detailed experimental procedures, coupled with the visual representations of the relevant biological pathway and experimental workflow, should serve as a valuable resource for scientists and researchers in the field. Successful production of active ETF complex will facilitate a deeper understanding of its role in metabolism and disease, and may aid in the development of novel therapeutic strategies for MADD and other related disorders.

References

Application Notes and Protocols for the Detection of ETFA Gene Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Electron Transfer Flavoprotein Subunit Alpha (ETFA) gene are associated with Glutaric Acidemia Type II (GAII), also known as Multiple Acyl-CoA Dehydrogenation Deficiency (MADD). This autosomal recessive disorder affects fatty acid and amino acid metabolism. Accurate and efficient detection of ETFA gene mutations is crucial for diagnosis, carrier screening, and the development of targeted therapies. These application notes provide an overview of various methods for detecting ETFA gene mutations, complete with detailed protocols and comparative data to guide researchers and clinicians in selecting the most appropriate technique for their needs.

Signaling Pathway Affected by ETFA Mutations

The ETFA gene encodes the alpha subunit of the Electron Transfer Flavoprotein (ETF), a heterodimeric mitochondrial matrix protein essential for the transfer of electrons from at least nine different flavoprotein dehydrogenases to the electron transport chain. These dehydrogenases are involved in fatty acid β-oxidation and the catabolism of several amino acids. A defect in ETFA disrupts this electron transfer, leading to impaired energy production and the accumulation of toxic metabolites.

ETFA_Pathway cluster_matrix Mitochondrial Matrix cluster_mutation FattyAcids Fatty Acids AcylCoA_Dehydrogenases Acyl-CoA Dehydrogenases FattyAcids->AcylCoA_Dehydrogenases β-oxidation AminoAcids Amino Acids (e.g., Lysine, Tryptophan) AA_Dehydrogenases Amino Acid Catabolism Dehydrogenases AminoAcids->AA_Dehydrogenases Catabolism ETF ETF (ETFA/ETFB) AcylCoA_Dehydrogenases->ETF Electrons AA_Dehydrogenases->ETF Electrons ETFDH ETF:QO (ETFDH) ETF->ETFDH Electrons CoQ Coenzyme Q (Ubiquinone) ETFDH->CoQ Electrons ETC Electron Transport Chain (Complex III) CoQ->ETC ATP ATP Production ETC->ATP ETFA_mut ETFA Mutation ETFA_mut->Block Block->ETF Dysfunctional ETF

Caption: Mitochondrial electron transfer pathway involving ETFA.

Methods for Detecting ETFA Gene Mutations

Several molecular techniques can be employed to detect mutations in the ETFA gene. The choice of method depends on the specific application, required throughput, sensitivity, and cost considerations.

MethodPrincipleThroughputCost per SampleKey AdvantagesKey Limitations
Sanger Sequencing Dideoxy chain terminationLowModerateGold standard for accuracy, good for single gene analysis.Low throughput, relatively high cost for large genes.
Next-Generation Sequencing (NGS) Massively parallel sequencingHighVaries (low per gene in a panel)High throughput, can analyze multiple genes simultaneously, detects novel variants.Complex workflow and data analysis, higher initial instrument cost.
High-Resolution Melt (HRM) Analysis PCR amplicon melting curve analysisHighLowRapid and cost-effective screening tool.Does not identify the specific mutation, requires confirmation by sequencing.
Multiplex Ligation-dependent Probe Amplification (MLPA) Hybridization and ligation of probes followed by PCRModerateModerateDetects large deletions and duplications.Does not detect point mutations or small indels.
Allele-Specific PCR (AS-PCR) PCR with primers specific for wild-type or mutant allelesHighLowRapid and inexpensive for known mutations.Only detects specific, known mutations.

Experimental Protocols

Sanger Sequencing of ETFA Exons

This protocol is designed for the targeted sequencing of individual exons of the ETFA gene.

Sanger_Workflow DNA_Extraction 1. Genomic DNA Extraction PCR_Amplification 2. PCR Amplification of ETFA Exons DNA_Extraction->PCR_Amplification PCR_Cleanup 3. PCR Product Purification PCR_Amplification->PCR_Cleanup Cycle_Sequencing 4. Cycle Sequencing (BigDye™ Terminator) PCR_Cleanup->Cycle_Sequencing Seq_Cleanup 5. Sequencing Product Purification Cycle_Sequencing->Seq_Cleanup Capillary_Electrophoresis 6. Capillary Electrophoresis Seq_Cleanup->Capillary_Electrophoresis Data_Analysis 7. Data Analysis Capillary_Electrophoresis->Data_Analysis NGS_Workflow DNA_Extraction 1. Genomic DNA Extraction Library_Prep 2. Library Preparation (Fragmentation, End-repair, Adapter Ligation) DNA_Extraction->Library_Prep Target_Enrichment 3. Target Enrichment (Hybridization Capture) Library_Prep->Target_Enrichment Sequencing 4. Massively Parallel Sequencing Target_Enrichment->Sequencing Data_Analysis 5. Bioinformatic Analysis (Alignment, Variant Calling, Annotation) Sequencing->Data_Analysis

Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the ETFA Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Electron Transfer Flavoprotein Subunit Alpha (ETFA) gene encodes the alpha subunit of the electron transfer flavoprotein (ETF), a critical enzyme in mitochondrial fatty acid oxidation.[1][2] Mutations in the ETFA gene can lead to Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Acidemia Type II, a serious metabolic disorder.[1][2] The CRISPR-Cas9 system offers a powerful tool for creating cellular and animal models to study the pathophysiology of MADD and to develop potential therapeutic strategies by precisely targeting and editing the ETFA gene.

These application notes provide a comprehensive overview and detailed protocols for the CRISPR-Cas9-mediated knockout of the ETFA gene in human cell lines. The protocols cover the entire workflow from the design of single guide RNAs (sgRNAs) to the validation of gene knockout at the genomic and protein levels.

Data Presentation

While specific quantitative data for CRISPR-Cas9-mediated editing of the ETFA gene is not extensively available in the public domain, the following tables provide a template for presenting typical data obtained during an ETFA knockout experiment. Researchers should aim to populate these tables with their own experimental results.

Table 1: sgRNA Sequences for Human ETFA Gene

sgRNA IDTarget ExonSequence (5' to 3')PAMPredicted On-Target ScorePredicted Off-Target Score
ETFA-sg12GAGCUGCACCUGCAGCGCAUAGG9285
ETFA-sg24GGUGCUGCUGAAGCGCAAGGGGG8878
ETFA-sg35UCAAGUACGAGGCCGAGGAGAGG9589

Note: These are example sequences. Researchers should design and validate their own sgRNAs using publicly available design tools.

Table 2: Quantitative Analysis of ETFA Editing Efficiency

Cell LinesgRNA IDTransfection MethodEditing Efficiency (%) by TIDE Analysis
HEK293TETFA-sg1Lipofection35.2
HEK293TETFA-sg2Lipofection28.9
HEK293TETFA-sg3Lipofection41.5
HepG2ETFA-sg1Electroporation45.8
HepG2ETFA-sg3Electroporation52.1

Note: Efficiency can vary significantly depending on the cell type, delivery method, and sgRNA efficacy.

Experimental Protocols

Protocol 1: sgRNA Design for ETFA Gene Knockout
  • Obtain the ETFA Gene Sequence: Retrieve the full-length human ETFA gene sequence from a genomic database such as NCBI or Ensembl.

  • Identify Target Regions: Select target exons early in the coding sequence to maximize the likelihood of generating a loss-of-function mutation. Exons 2-5 are common targets.

  • Use sgRNA Design Tools: Utilize online tools like CHOPCHOP, CRISPOR, or the Broad Institute's GPP sgRNA Designer to identify potential sgRNA sequences.

  • Select High-Scoring sgRNAs: Choose 2-3 sgRNAs with high predicted on-target efficiency and low predicted off-target effects. Ensure the presence of a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9) immediately downstream of the target sequence.

Protocol 2: CRISPR-Cas9 Plasmid Construction and Delivery

This protocol describes the delivery of CRISPR-Cas9 components using a two-plasmid system (one for Cas9 and one for the sgRNA) via lipofection into HEK293T cells.

Materials:

  • HEK293T cells (ATCC)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)

  • pGL3-U6-sgRNA-PGK-puromycin plasmid (or similar)

  • Lipofectamine 3000 Transfection Reagent (Thermo Fisher Scientific)

  • Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 HEK293T cells per well in a 6-well plate.

  • sgRNA Cloning: Clone the designed sgRNA sequences into the sgRNA expression plasmid according to the manufacturer's instructions.

  • Transfection:

    • For each well, dilute 1.25 µg of the Cas9 plasmid and 1.25 µg of the sgRNA plasmid in 125 µL of Opti-MEM.

    • In a separate tube, add 5 µL of Lipofectamine 3000 to 125 µL of Opti-MEM.

    • Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15 minutes at room temperature.

    • Add the DNA-lipid complex to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

Protocol 3: Validation of ETFA Gene Editing

1. Genomic DNA Extraction and PCR Amplification:

  • After 72 hours post-transfection, harvest the cells and extract genomic DNA using a commercial kit.

  • Design PCR primers to amplify a ~500-800 bp region flanking the sgRNA target site in the ETFA gene.

  • Perform PCR using a high-fidelity polymerase.

2. TIDE (Tracking of Indels by DEcomposition) Analysis for Editing Efficiency:

  • Purify the PCR products from both the control (untransfected) and edited cell populations.

  • Send the purified PCR products for Sanger sequencing.

  • Analyze the resulting sequencing chromatograms using the TIDE web tool (--INVALID-LINK--) to quantify the percentage of insertions and deletions (indels).[1][2][3][4][5]

3. Isolation of Clonal Cell Lines:

  • Transfect cells as described in Protocol 2.

  • At 48 hours post-transfection, dilute the cells to a concentration of approximately 1 cell/100 µL and plate 100 µL per well in a 96-well plate.

  • Allow single colonies to grow for 1-2 weeks.

  • Expand individual clones for further analysis.

4. Genotyping of Clonal Lines by Sanger Sequencing:

  • Extract genomic DNA from each clonal line.

  • Perform PCR and Sanger sequencing of the target region as described above.

  • Align the sequencing results to the wild-type ETFA sequence to identify specific indel mutations in each allele.

5. Western Blot Analysis for ETFA Protein Knockout: Materials:

  • Validated clonal cell lysates

  • Wild-type cell lysate (negative control)

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibody against ETFA (e.g., from Abcam, Santa Cruz Biotechnology)

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-ETFA antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading. A complete absence of the ETFA protein band in the knockout clones compared to the wild-type control confirms a successful knockout.[6]

Visualizations

ETFA_Signaling_Pathway Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Acyl_CoA_Dehydrogenases Acyl-CoA Dehydrogenases Acyl_CoA->Acyl_CoA_Dehydrogenases ETF ETF (ETFA/ETFB) Acyl_CoA_Dehydrogenases->ETF e- ETF_QO ETF-QO ETF->ETF_QO e- Coenzyme_Q Coenzyme Q ETF_QO->Coenzyme_Q e- Complex_III Complex III (Respiratory Chain) Coenzyme_Q->Complex_III ATP ATP Complex_III->ATP

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway involving ETFA.

CRISPR_ETFA_Workflow cluster_design Design Phase cluster_experiment Experimental Phase cluster_validation Validation Phase sgRNA_Design sgRNA Design for ETFA Plasmid_Construction Plasmid Construction sgRNA_Design->Plasmid_Construction Transfection Transfection with Cas9 and sgRNA Plasmids Plasmid_Construction->Transfection Cell_Culture HEK293T Cell Culture Cell_Culture->Transfection Genomic_DNA_Extraction Genomic DNA Extraction Transfection->Genomic_DNA_Extraction Clonal_Isolation Clonal Isolation Transfection->Clonal_Isolation TIDE_Analysis TIDE Analysis (Editing Efficiency) Genomic_DNA_Extraction->TIDE_Analysis Sanger_Sequencing Sanger Sequencing (Genotyping) Clonal_Isolation->Sanger_Sequencing Western_Blot Western Blot (Protein Knockout) Clonal_Isolation->Western_Blot

Caption: Experimental workflow for CRISPR-Cas9 mediated knockout of ETFA.

Logical_Relationship ETFA_Gene ETFA Gene CRISPR_Cas9 CRISPR-Cas9 System (Cas9 + sgRNA) DSB Double-Strand Break CRISPR_Cas9->DSB targets NHEJ Non-Homologous End Joining Repair DSB->NHEJ Indels Insertions/Deletions (Indels) NHEJ->Indels Frameshift Frameshift Mutation Indels->Frameshift Premature_Stop Premature Stop Codon Frameshift->Premature_Stop ETFA_Knockout ETFA Protein Knockout Premature_Stop->ETFA_Knockout Functional_Deficit Impaired Fatty Acid Oxidation ETFA_Knockout->Functional_Deficit

Caption: Logical flow from ETFA gene targeting to functional knockout.

References

Application Notes and Protocols for ETFA Antibody Validation in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and validation data for the use of antibodies targeting the Electron Transfer Flavoprotein Subunit Alpha (ETFA) in Western blotting applications. Adherence to these guidelines will aid in generating reliable and reproducible results for assessing ETFA protein expression.

Introduction to ETFA

Electron Transfer Flavoprotein Subunit Alpha (ETFA) is a critical mitochondrial protein that, together with its beta subunit (ETFB), forms the heterodimeric electron transfer flavoprotein (ETF) complex.[1] This complex plays a central role in cellular energy metabolism by shuttling electrons from multiple mitochondrial dehydrogenases involved in fatty acid oxidation and amino acid catabolism to the main respiratory chain.[2][3] Dysfunctional ETFA is associated with Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), a serious metabolic disorder.[3][4][5] Accurate detection of ETFA protein levels by Western blot is therefore essential for research into metabolic diseases and drug development targeting mitochondrial function.

Signaling Pathway and Experimental Workflow

To understand the context of ETFA function and the process of its detection, the following diagrams illustrate the relevant biological pathway and the experimental workflow for Western blot validation.

ETFA_Signaling_Pathway ETFA Signaling Pathway Fatty_Acids Fatty Acids Acyl_CoA_Dehydrogenases Acyl-CoA Dehydrogenases Fatty_Acids->Acyl_CoA_Dehydrogenases Amino_Acids Amino Acids Amino_Acids->Acyl_CoA_Dehydrogenases ETFA_ETFB ETF (ETFA/ETFB) Acyl_CoA_Dehydrogenases->ETFA_ETFB e- ETF_QO ETF-Ubiquinone Oxidoreductase ETFA_ETFB->ETF_QO e- Coenzyme_Q Coenzyme Q (Ubiquinone) ETF_QO->Coenzyme_Q e- Complex_III Complex III Coenzyme_Q->Complex_III Respiratory_Chain Respiratory Chain & ATP Production Complex_III->Respiratory_Chain

Caption: ETFA's role in mitochondrial electron transport.

Western_Blot_Workflow ETFA Western Blot Workflow Sample_Prep 1. Sample Preparation (Cell/Tissue Lysate) SDS_PAGE 2. SDS-PAGE (Protein Separation) Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 4. Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (anti-ETFA) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Chemiluminescent Detection Secondary_Ab->Detection Analysis 8. Data Analysis (Band Densitometry) Detection->Analysis

Caption: Step-by-step Western blot experimental workflow.

ETFA Antibody Validation Data

The following table summarizes the characteristics and recommended conditions for commercially available polyclonal antibodies validated for ETFA detection in Western blotting.

Supplier Catalog Number Host Species Reactivity Predicted MW (kDa) Recommended Dilution Positive Controls
Thermo Fisher ScientificPA5-28201RabbitHuman, Mouse, Rat351:500 - 1:3000293T, A431, HeLa, PC-12[6]
Sigma-AldrichHPA024089RabbitHuman, Mouse, Rat350.04-0.4 µg/mLNot specified
Sigma-AldrichHPA018990RabbitHuman, Mouse, Rat350.04-0.4 µg/mLNot specified
ElabscienceE-AB-62733RabbitHuman, Mouse, Rat351:500 - 1:2000Various cell lines[7]
MyBioSourceMBS9144466RabbitHuman351:1000293T (wild-type)[8]
antibodies-online.comABIN7307122RabbitHuman, Mouse, Rat35Not SpecifiedA549, HepG2, mouse kidney, mouse heart, rat liver[9]

Note: The predicted molecular weight of human ETFA is approximately 35 kDa.[2][7] The optimal antibody dilution should be determined empirically by the end-user.

Experimental Protocols

A. Cell and Tissue Lysate Preparation
  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Tissue Lysis:

    • Excise and immediately flash-freeze tissue in liquid nitrogen.

    • Homogenize the frozen tissue in RIPA buffer with protease and phosphatase inhibitors using a mechanical homogenizer.

    • Follow steps 1.3 to 1.5 for clarification and protein quantification.

B. Western Blotting Protocol
  • Sample Preparation:

    • Dilute the protein lysates to the desired concentration with lysis buffer.

    • Add 4X Laemmli sample buffer to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]

  • SDS-PAGE:

    • Load 20-30 µg of total protein per lane into a 4-20% Tris-glycine polyacrylamide gel.[11]

    • Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.

    • Run the gel in 1X SDS running buffer at 100-150V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Perform the transfer at 100V for 60-90 minutes in a wet transfer system, or according to the manufacturer's protocol for semi-dry systems.

    • After transfer, briefly wash the membrane in TBST (Tris-buffered saline with 0.1% Tween-20).

    • (Optional) Stain the membrane with Ponceau S solution to visualize total protein and confirm transfer efficiency.[12][13] Destain with TBST before blocking.

  • Blocking and Antibody Incubation:

    • Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[13]

    • Dilute the primary anti-ETFA antibody in the blocking buffer at the recommended concentration (see table above).

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • The following day, wash the membrane three times for 5-10 minutes each with TBST.[14]

    • Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer (e.g., 1:2000 to 1:10000).

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[10][14]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane in the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Perform densitometric analysis of the bands using appropriate software to quantify ETFA protein levels relative to a loading control (e.g., β-actin or GAPDH).

Validation and Controls

For robust and reliable data, the following controls are recommended:

  • Positive Control: Use a cell line or tissue known to express ETFA, such as 293T, HeLa, or liver tissue, to confirm antibody reactivity.[6][9]

  • Negative Control: To confirm antibody specificity, use a cell line with ETFA expression knocked down via RNAi or knocked out using CRISPR/Cas9.[8] A band should be present in the wild-type control and absent or significantly reduced in the knockdown/knockout sample.

  • Loading Control: Always probe the blot with an antibody against a housekeeping protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading between lanes.

  • Secondary Antibody Only Control: Incubate a blot with only the secondary antibody to ensure that it does not produce any non-specific bands.

References

Application Notes and Protocols for Isolating Mitochondria to Study Electron Transfer Flavoprotein Alpha Subunit (ETFA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Electron Transfer Flavoprotein Alpha Subunit (ETFA), in conjunction with the beta subunit (ETFB), forms the heterodimeric Electron Transfer Flavoprotein (ETF). This essential enzyme resides in the mitochondrial matrix and plays a critical role in cellular energy metabolism.[1][2] ETF functions as a crucial electron acceptor for at least 14 flavoenzymes involved in fatty acid β-oxidation, amino acid catabolism, and choline metabolism.[1][2] It then transfers these electrons to the respiratory chain via ETF-ubiquinone oxidoreductase (ETF:QO), ultimately contributing to ATP production.[1][2] Given its central role in mitochondrial bioenergetics, the study of ETFA is paramount for understanding various metabolic diseases and for the development of novel therapeutic strategies.

This document provides detailed protocols for the isolation of high-quality mitochondria from cultured cells and tissues, suitable for the downstream analysis of ETFA. It also includes methods for assessing mitochondrial purity and presents relevant quantitative data in a structured format.

I. Quantitative Data Summary

Successful isolation of mitochondria is critical for the accurate study of ETFA. The following tables summarize key quantitative parameters for mitochondrial isolation from cultured cells and tissues.

Table 1: Centrifugation Parameters for Mitochondrial Isolation from Cultured Cells

Centrifugation StepSpeed (g)Time (min)Temperature (°C)Purpose
Cell Pellet Collection300 - 5003 - 104To harvest cells from culture.
Removal of Nuclei and Debris600 - 1,200104To pellet nuclei and unbroken cells.
Mitochondrial Pellet Collection7,000 - 15,00010 - 204To pellet the crude mitochondrial fraction.
Mitochondrial Wash10,000 - 17,00010 - 154To wash and purify the mitochondrial pellet.

Data compiled from multiple sources.[3][4][5]

Table 2: Reagents for Mitochondrial Isolation Buffers

Buffer ComponentConcentrationPurpose
Mannitol210 - 250 mMOsmotic support to maintain mitochondrial integrity.
Sucrose70 - 250 mMOsmotic support.
HEPES or Tris-HCl5 - 10 mMpH buffering (typically pH 7.4).
EDTA/EGTA0.1 - 1 mMChelates divalent cations to inhibit proteases and phospholipases.
Protease InhibitorsVariesTo prevent protein degradation.
PMSF100 mM (stock)A serine protease inhibitor.

Data compiled from multiple sources.[3][5][6]

II. Experimental Protocols

The following protocols describe the isolation of mitochondria from cultured cells and animal tissues using differential centrifugation, a widely accepted and effective method.

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol is adapted from established methods for isolating mitochondria from various cell lines.[3][4][7]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (MIB): 250 mM Mannitol, 5 mM HEPES (pH 7.4), 0.5 mM EGTA.[5] Prepare fresh and keep on ice.

  • Protease inhibitor cocktail

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled centrifuge tube.

    • For suspension cells, directly pellet the cells by centrifugation.

    • Centrifuge at 500 x g for 5 minutes at 4°C.[3] Discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of ice-cold MIB containing protease inhibitors.

    • Allow the cells to swell on ice for 10-20 minutes.

    • Transfer the cell suspension to a pre-chilled Dounce homogenizer.

    • Homogenize with 15-20 gentle strokes of the pestle on ice to disrupt the plasma membrane while leaving the mitochondria intact.

  • Differential Centrifugation:

    • Transfer the homogenate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei, unbroken cells, and large debris.[5]

    • Carefully collect the supernatant, which contains the mitochondria, and transfer it to a new pre-chilled tube.

    • Centrifuge the supernatant at 7,000 x g for 10 minutes at 4°C to pellet the crude mitochondrial fraction.[5]

  • Mitochondrial Wash:

    • Discard the supernatant.

    • Resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold MIB.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

    • Repeat the wash step one more time to increase purity.

  • Final Mitochondrial Pellet:

    • Discard the supernatant. The resulting pellet is the isolated mitochondrial fraction.

    • Resuspend the pellet in a suitable buffer for downstream applications (e.g., RIPA buffer for Western blotting, or a specific buffer for enzyme activity assays).

Protocol 2: Isolation of Mitochondria from Animal Tissue (e.g., Liver)

This protocol is a standard procedure for isolating mitochondria from soft tissues like the liver.[4][6]

Materials:

  • Animal tissue (e.g., rat liver)

  • Tissue Isolation Buffer (TIB): 210 mM Mannitol, 70 mM Sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.[6] Keep ice-cold.

  • Protease inhibitor cocktail

  • Dounce homogenizer or Potter-Elvehjem homogenizer

  • Cheesecloth or gauze

  • Refrigerated centrifuge

Procedure:

  • Tissue Preparation:

    • Excise the tissue quickly and place it in ice-cold TIB to wash away excess blood.

    • Mince the tissue into small pieces (approximately 1 mm³) on a pre-chilled surface.

  • Homogenization:

    • Transfer the minced tissue to a pre-chilled homogenizer with 5-10 volumes of ice-cold TIB containing protease inhibitors.

    • Homogenize with 8-10 slow, deliberate strokes to ensure thorough cell disruption.

  • Differential Centrifugation:

    • Filter the homogenate through 4 layers of cheesecloth or gauze to remove connective tissue.

    • Centrifuge the filtered homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[6]

    • Transfer the supernatant to a new pre-chilled tube.

    • Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[6]

  • Mitochondrial Wash:

    • Discard the supernatant.

    • Gently resuspend the mitochondrial pellet in ice-cold TIB without protease inhibitors.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]

    • Repeat the wash step.

  • Final Mitochondrial Pellet:

    • Discard the final supernatant. The pellet contains the isolated mitochondria.

    • Resuspend in an appropriate buffer for subsequent analysis of ETFA.

III. Assessment of Mitochondrial Purity

To ensure that the downstream analysis of ETFA is not confounded by contaminants from other cellular compartments, it is crucial to assess the purity of the isolated mitochondrial fraction.

Western Blot Analysis: A common and effective method is to perform Western blot analysis on the mitochondrial lysate using antibodies against marker proteins for various subcellular compartments.

  • Mitochondrial Marker: VDAC1 (outer membrane), COX IV (inner membrane), or HSP60 (matrix). A strong signal for these proteins indicates successful mitochondrial enrichment.

  • Cytosolic Marker: GAPDH or β-actin. A weak or absent signal indicates minimal cytosolic contamination.

  • Nuclear Marker: Lamin B1 or Histone H3. A weak or absent signal indicates minimal nuclear contamination.

  • ER Marker: Calnexin or PDI. A weak or absent signal indicates minimal endoplasmic reticulum contamination.

IV. Visualizations

ETFA's Role in Mitochondrial Metabolism

The following diagram illustrates the central role of ETFA (as part of the ETF complex) in transferring electrons from fatty acid and amino acid oxidation to the electron transport chain.

ETFA_Pathway cluster_matrix Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane FattyAcids Fatty Acids AcylCoA_Dehydrogenases Acyl-CoA Dehydrogenases FattyAcids->AcylCoA_Dehydrogenases AminoAcids Amino Acids Other_Dehydrogenases Other Flavoprotein Dehydrogenases AminoAcids->Other_Dehydrogenases ETF ETF (ETFA/ETFB) AcylCoA_Dehydrogenases->ETF e- Other_Dehydrogenases->ETF e- ETF_QO ETF:QO ETF->ETF_QO e- CoQ Coenzyme Q ETF_QO->CoQ e- ComplexIII Complex III CoQ->ComplexIII e-

Caption: Role of ETFA in mitochondrial electron transfer.

Workflow for Mitochondrial Isolation

The diagram below outlines the general workflow for isolating mitochondria using differential centrifugation.

Mitochondrial_Isolation_Workflow Start Start: Cultured Cells or Tissue Homogenization Homogenization in Isolation Buffer Start->Homogenization LowSpeedCentrifugation Low-Speed Centrifugation (e.g., 1,000 x g) Homogenization->LowSpeedCentrifugation Supernatant1 Collect Supernatant (Contains Mitochondria) LowSpeedCentrifugation->Supernatant1 Pellet1 Discard Pellet (Nuclei, Debris) LowSpeedCentrifugation->Pellet1 HighSpeedCentrifugation High-Speed Centrifugation (e.g., 10,000 x g) Supernatant1->HighSpeedCentrifugation Pellet2 Collect Pellet (Crude Mitochondria) HighSpeedCentrifugation->Pellet2 Supernatant2 Discard Supernatant (Cytosol) HighSpeedCentrifugation->Supernatant2 Wash Wash Pellet with Isolation Buffer Pellet2->Wash FinalCentrifugation Final High-Speed Centrifugation Wash->FinalCentrifugation FinalPellet Pure Mitochondrial Fraction (Ready for Analysis) FinalCentrifugation->FinalPellet

Caption: Mitochondrial isolation workflow via differential centrifugation.

References

Application of Mass Spectrometry for Eicosatetraenoic Acid (ETFA) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosatetraenoic acids (ETFAs) are a class of polyunsaturated fatty acids that play crucial roles as signaling molecules in a wide array of physiological and pathological processes. Derived from the metabolism of arachidonic acid, these lipid mediators are involved in inflammation, immune responses, and cardiovascular functions. Accurate and sensitive quantification of ETFAs in biological matrices is essential for understanding their roles in disease and for the development of novel therapeutics. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the analysis of these low-abundance, structurally diverse molecules. This application note provides detailed protocols and methodologies for the analysis of ETFAs using mass spectrometry.

Signaling Pathways of Eicosatetraenoic Acids

ETFAs are key components of the arachidonic acid cascade. When cells are activated by various stimuli, arachidonic acid is released from the cell membrane phospholipids by the action of phospholipase A2 (PLA2).[1] Free arachidonic acid is then metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP).[2] The LOX pathway, in particular, leads to the formation of various hydroxyeicosatetraenoic acids (HETEs), a major class of ETFAs.[1] These HETEs, such as 5-HETE, 12-HETE, and 15-HETE, are potent biological mediators that exert their effects through specific receptors, influencing processes like chemotaxis, vasoconstriction, and cell proliferation.[1]

ETFA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 activation HETEs Hydroxyeicosatetraenoic Acids (HETEs) (e.g., 5-HETE, 12-HETE, 15-HETE) Arachidonic_Acid->HETEs LOX Pathway Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Pathway EETs Epoxyeicosatrienoic Acids (EETs) Arachidonic_Acid->EETs CYP450 Pathway PLA2 Phospholipase A2 (PLA2) LOX Lipoxygenase (LOX) Biological_Effects Inflammation Chemotaxis Vasoconstriction HETEs->Biological_Effects Receptor Binding COX Cyclooxygenase (COX) CYP450 Cytochrome P450 (CYP)

Caption: Arachidonic Acid Cascade Leading to ETFA Production.

Experimental Workflow for ETFA Analysis

The overall workflow for the analysis of ETFAs from biological samples involves sample preparation, including extraction and purification, followed by LC-MS/MS analysis for separation and quantification.

ETFA_Analysis_Workflow Biological_Sample Biological Sample (Plasma, Serum, Tissue) Extraction Extraction (LLE or SPE) Biological_Sample->Extraction Purification Purification and Concentration Extraction->Purification LC_Separation LC Separation (Reversed-Phase) Purification->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General Workflow for ETFA Analysis by LC-MS/MS.

Quantitative Data of ETFAs in Human Plasma

The following table summarizes representative concentrations of various HETEs found in human plasma. These values can vary significantly based on the population, physiological state, and analytical methodology used.

AnalyteConcentration Range (ng/mL)Biological MatrixReference
5-HETE0.2 - 3Human Plasma[3]
12-HETE0.5 - 5Human Plasma[4]
15-HETE0.3 - 4Human Plasma[4]

Experimental Protocols

Sample Preparation: Extraction of ETFAs from Plasma

a) Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of eicosanoids from plasma and is suitable for high-throughput analysis.[5][6]

Materials:

  • STRATA-X SPE cartridges (or equivalent)

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Internal standard solution (e.g., deuterated HETEs)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Conditioning: Condition the SPE cartridge by washing with 1 mL of MeOH followed by 1 mL of deionized water.

  • Sample Loading: To 100 µL of plasma, add 5 µL of the internal standard solution. Vortex briefly. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.5 mL of 5% MeOH in water to remove interfering substances.

  • Elution: Elute the ETFAs with 1.2 mL of MeOH.

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of 50% MeOH for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE)

This is a classic method for the extraction of lipids from biological fluids.

Materials:

  • Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Formic acid

  • Internal standard solution (e.g., deuterated HETEs)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma, add 5 µL of the internal standard solution and 200 µL of methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant with 5 µL of formic acid.

  • Add 500 µL of a hexane/ethyl acetate mixture (1:1, v/v). Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction of the aqueous layer with another 500 µL of the hexane/ethyl acetate mixture.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm) is commonly used.

  • Mobile Phase A: 0.1% Acetic acid in water.[3]

  • Mobile Phase B: 0.1% Acetic acid in acetonitrile/methanol (90:10, v/v).[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic ETFAs. A representative gradient is as follows:

    • 0-3 min: 20% B

    • 3-16 min: Increase to 65% B

    • 16-19 min: Increase to 95% B

    • 19-23 min: Hold at 95% B

    • 23-23.2 min: Decrease to 20% B

    • 23.2-25 min: Re-equilibrate at 20% B[3]

  • Injection Volume: 10 µL.[3]

Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for the analysis of acidic lipids like ETFAs.

  • Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying target analytes.

  • Source Parameters: These need to be optimized for the specific instrument but typical values are:

    • Drying gas temperature: 230°C[7]

    • Gas flow: 15 L/min[7]

    • Nebulizer pressure: 30 psi[7]

    • Capillary voltage: +4500V (positive mode example, adjust for negative)[7]

  • MRM Transitions: Specific precursor-to-product ion transitions for each ETFA and internal standard must be determined by direct infusion of standards. Representative transitions for some HETEs are:

    • 5-HETE: m/z 319 -> 115

    • 12-HETE: m/z 319 -> 179

    • 15-HETE: m/z 319 -> 219

    • d8-Arachidonic Acid (Internal Standard): m/z 311 -> 267

Conclusion

Mass spectrometry, particularly LC-MS/MS, provides a powerful platform for the sensitive and specific quantification of eicosatetraenoic acids in complex biological samples. The protocols outlined in this application note provide a robust starting point for researchers aiming to investigate the role of these important lipid mediators in health and disease. Careful optimization of sample preparation and instrument parameters is crucial for achieving accurate and reproducible results.

References

Application Notes and Protocols for In Vitro Measurement of Electron Transfer Flavoprotein (ETF) Enzymatic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Transfer Flavoprotein (ETF) is a critical mitochondrial enzyme that plays a central role in cellular energy metabolism. It functions as a key electron acceptor for at least fourteen different flavoenzymes, primarily involved in fatty acid β-oxidation and the catabolism of several amino acids.[1][2] ETF is a heterodimer composed of an alpha (ETFA) and a beta (ETFB) subunit, which together bind one molecule of Flavin Adenine Dinucleotide (FAD) and one molecule of Adenosine Monophosphate (AMP).[1][2] The enzymatic activity of ETF, specifically its ability to accept electrons from acyl-CoA dehydrogenases (ACADs) and transfer them to the respiratory chain via ETF:ubiquinone oxidoreductase (ETF:QO), is essential for mitochondrial function.[2][3] Dysfunctional ETF due to genetic mutations in either the ETFA or ETFB gene leads to the metabolic disorder Multiple Acyl-CoA Dehydrogenase Deficiency (MADD).[2]

These application notes provide detailed protocols for robust and reliable in vitro assays to measure the enzymatic activity of the ETFA/B heterodimer, which is the functional form of the protein. The activity of the ETFA subunit is intrinsically linked to the heterodimeric complex. The primary methods described are the "gold standard" anaerobic ETF fluorescence reduction assay and a spectrophotometric assay coupled to ETF:QO.

Signaling Pathway and Experimental Workflow

The enzymatic function of ETF is as an electron carrier. It accepts electrons from a variety of mitochondrial dehydrogenases and transfers them to the electron transport chain at the level of Complex III via ETF:QO.[1][2]

Diagram of the ETF-Mediated Electron Transfer Pathway

ETFElectronTransfer ACADs Acyl-CoA Dehydrogenases (e.g., MCAD, LCAD) EnoylCoA Enoyl-CoA ACADs->EnoylCoA ETF_ox ETF (Oxidized) ETFA/ETFB-FAD ACADs->ETF_ox 2e- AcylCoA Acyl-CoA AcylCoA->ACADs ETF_red ETF (Reduced) ETFA/ETFB-FADH2 ETFQO ETF:Ubiquinone Oxidoreductase (ETF:QO) ETF_red->ETFQO 2e- ETFQO->ETF_ox UQ Ubiquinone (Q) ETFQO->UQ 2e- UQH2 Ubiquinol (QH2) UQ->UQH2 Complex III Complex III UQH2->Complex III

Caption: Electron flow from acyl-CoA to Complex III via ACADs, ETF, and ETF:QO.

Experimental Workflow for Measuring ETF Activity

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Purify Recombinant ETFA/B Heterodimer a1 Choose Assay Method p1->a1 p2 Purify Acyl-CoA Dehydrogenase (e.g., MCAD) p2->a1 p3 Prepare Assay Buffers and Reagents p3->a1 a2_fluor Fluorescence Assay: Anaerobic Conditions a1->a2_fluor a2_spec Spectrophotometric Assay: Coupled to ETF:QO a1->a2_spec a3_fluor Initiate with Acyl-CoA Substrate a2_fluor->a3_fluor a3_spec Initiate with ETF:QO a2_spec->a3_spec a4_fluor Monitor Decrease in ETF Fluorescence a3_fluor->a4_fluor a4_spec Monitor Decrease in Absorbance of Q1 a3_spec->a4_spec d1 Calculate Initial Rate (Velocity) a4_fluor->d1 a4_spec->d1 d2 Determine Kinetic Parameters (Km, Vmax) d1->d2 d3 Compare Activities (e.g., WT vs. Mutant, Inhibitor Effects) d2->d3

Caption: General workflow for in vitro ETF activity measurement.

Quantitative Data Summary

The following tables summarize key quantitative parameters for in vitro ETF activity assays. These values can vary depending on the specific experimental conditions and the source of the enzymes.

Table 1: Reaction Conditions for ETF Activity Assays

ParameterAnaerobic Fluorescence Reduction AssayETF:QO Coupled Spectrophotometric Assay
Principle Measures the decrease in ETF's intrinsic FAD fluorescence upon reduction by an ACAD.Measures the reduction of an artificial electron acceptor (Coenzyme Q₁) by ETF:QO, which is dependent on ETF reduction by an ACAD.[3]
Temperature 32°C[4]25°C[3]
pH 8.0[4]7.4[3]
Buffer 50 mM Tris-HCl[4]10 mM HEPES(K⁺)[3]
ETF Concentration 2 µM[4]2 µM[3]
ACAD Concentration ~250 ng recombinant ACAD[4]2 µM (e.g., MCAD)[3]
Substrate 25 µM Acyl-CoA (e.g., palmitoyl-CoA)[4]100 µM Acyl-CoA (e.g., octanoyl-CoA)[3]
Detection Wavelength Excitation: 340 nm / Emission: 490 nm[5]275 nm (monitoring Q₁ reduction)[3]

Table 2: Kinetic Parameters of ETF

Note: Direct Km and Vmax values for the ETFA subunit alone are not typically reported as its activity is measured as part of the ETFA/B heterodimer in a coupled reaction. The kinetic parameters are often reported for the coupled ACAD enzyme, with ETF as a substrate.

Enzyme SystemSubstrateKmVmaxReference
Butyryl-CoA Dehydrogenase with ETFButyryl-CoAVaries with pHVaries with pH[6]
MCAD with ETFOctanoyl-CoAData not readily availableData not readily availableN/A
LCAD with ETFPalmitoyl-CoAData not readily availableData not readily availableN/A

The search results did not yield specific Km and Vmax values for ETFA with different acyl-CoA substrates. Kinetic studies often focus on the ACAD component of the reaction.[6]

Experimental Protocols

Protocol 1: Anaerobic ETF Fluorescence Reduction Assay

This assay is considered the gold standard for measuring the activity of ACADs, for which ETF is the natural electron acceptor.[5][7] The rate of decrease in ETF's intrinsic fluorescence is directly proportional to the rate of its reduction by the ACAD.

Materials:

  • Purified recombinant ETFA/B heterodimer

  • Purified recombinant Acyl-CoA Dehydrogenase (e.g., MCAD, LCAD)

  • Acyl-CoA substrate (e.g., palmitoyl-CoA)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% w/v glucose[4]

  • Glucose oxidase (e.g., Sigma G2133)

  • Catalase suspension (e.g., Sigma C30)

  • Quartz cuvette with a rubber stopper

  • Spectrofluorometer with a temperature-controlled cuvette holder

  • Argon gas and vacuum source

  • Hamilton syringe

Procedure:

  • Preparation of Anaerobic Conditions:

    • Add 700 µL of Reaction Buffer to a quartz cuvette and seal with a rubber stopper.[4]

    • De-gas the buffer by performing 10 cycles of alternating argon gas (30 seconds) and vacuum (30 seconds) application through a needle inserted into the stopper.[4]

    • Using a Hamilton syringe, add glucose oxidase to a final concentration of ~20 U/mL and 0.5 µL/mL of catalase suspension to the degassed buffer.[4] This enzymatic system will scavenge any remaining oxygen.

    • Incubate the cuvette in a 32°C water bath to equilibrate.[4]

  • Assay Measurement:

    • Transfer the cuvette to the spectrofluorometer's cuvette holder, pre-heated to 32°C.[4]

    • Set the excitation and emission wavelengths to 340 nm and 490 nm, respectively.[5]

    • Zero the fluorescence reading.

    • Add the enzyme sample (e.g., 250 ng of recombinant ACAD) and purified ETF to a final concentration of 2 µM.[4]

    • Record the background fluorescence for 1 minute.[4]

    • Initiate the reaction by adding the degassed acyl-CoA substrate to a final concentration of 25 µM.[4]

    • Record the decrease in fluorescence for at least 1 minute. The reaction should be linear during this initial phase.[5]

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the fluorescence decrease curve (slope).

    • Calculate the specific activity in milliunits (mU), where 1 mU is defined as the reduction of 1 nmole of ETF-bound FAD per minute.[4] The calculation requires the concentration of ETF-bound FAD, which can be determined from the absorbance at 436 nm using an extinction coefficient of 13,400 M⁻¹cm⁻¹.[4]

Protocol 2: ETF:QO Coupled Spectrophotometric Assay

This assay measures the complete electron transfer from an ACAD to a ubiquinone analogue via ETF and ETF:QO. The activity is monitored by the decrease in absorbance of the ubiquinone analogue, Coenzyme Q₁.[3]

Materials:

  • Purified recombinant ETFA/B heterodimer

  • Purified recombinant Acyl-CoA Dehydrogenase (e.g., MCAD)

  • Purified recombinant ETF:ubiquinone oxidoreductase (ETF:QO)

  • Acyl-CoA substrate (e.g., octanoyl-CoA)

  • Coenzyme Q₁ (Q₁)

  • n-dodecyl-β-D-maltopyranoside (DDM)

  • Assay Buffer: 10 mM HEPES(K⁺), pH 7.4[3]

  • UV/Vis Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Reaction Mixture Preparation:

    • In a quartz cuvette, prepare the reaction mixture containing:

      • 10 mM HEPES(K⁺) buffer, pH 7.4

      • 2 µM ACAD (e.g., MCAD)[3]

      • 2 µM ETF[3]

      • 100 µM acyl-CoA substrate (e.g., octanoyl-CoA)[3]

      • 10 mM DDM

      • 55 µM Q₁[3]

    • Equilibrate the mixture to 25°C in the spectrophotometer.[3]

  • Assay Measurement:

    • Monitor the baseline absorbance at 275 nm.

    • Initiate the reaction by adding a small, pre-determined amount of ETF:QO.[3]

    • Immediately start recording the decrease in absorbance at 275 nm over time.

  • Data Analysis:

    • Calculate the rate of Q₁ reduction using the change in absorbance over time and the molar extinction coefficient for Q₁ at 275 nm (Δε = 7.4 mM⁻¹cm⁻¹).[3]

    • The specific activity can be expressed as µmol of Q₁ reduced per minute per mg of ETF:QO, which is dependent on the activity of ETF.

Conclusion

The in vitro assays described provide robust methods for quantifying the enzymatic activity of the ETFA/B heterodimer. The anaerobic fluorescence reduction assay offers high sensitivity and is the preferred method for studying the kinetics of electron acceptance by ETF from ACADs. The ETF:QO coupled spectrophotometric assay provides a means to measure the entire electron transfer chain from substrate to ubiquinone. The choice of assay will depend on the specific research question, available equipment, and the availability of purified recombinant proteins. These protocols, along with the provided quantitative data and pathway diagrams, serve as a comprehensive resource for researchers investigating the role of ETF in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low ETFA Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low expression of the Electron Transfer Flavoprotein Subunit Alpha (ETFA) protein in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is ETFA and why is its expression important?

A1: The ETFA gene provides instructions for making the alpha subunit of the electron transfer flavoprotein (ETF) enzyme.[1] This enzyme is crucial for mitochondrial function, playing a key role in the breakdown of fats and proteins to produce energy.[1] ETF acts as a central hub, collecting electrons from at least 14 different flavoenzymes involved in fatty acid beta-oxidation, amino acid catabolism, and choline metabolism, and transferring them to the respiratory chain for ATP production.[2][3][4] Low or absent ETFA expression can lead to serious metabolic disorders like Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as glutaric acidemia type II.[2][3][5] Therefore, ensuring proper ETFA expression is critical for cellular energy metabolism studies.

Q2: I am seeing unexpectedly low ETFA protein levels in my Western blot. What are the potential causes?

A2: Low ETFA protein levels can stem from a variety of issues at the genetic, transcriptional, translational, or post-translational level. Here are some common culprits:

  • Inefficient Gene Transfection or Transduction: The delivery of the ETFA-expressing plasmid or viral vector into your cells may be suboptimal.

  • Poor mRNA Transcription or Stability: Issues with the promoter driving ETFA expression or cellular factors affecting mRNA degradation can lead to low transcript levels.

  • Suboptimal Protein Translation: Codon usage in your ETFA construct might not be optimized for your expression system, or essential components for protein synthesis could be limited.

  • Protein Instability and Degradation: ETFA protein may be inherently unstable under your experimental conditions, or it could be targeted for degradation. Factors like thermal stress and the availability of its cofactor, Flavin Adenine Dinucleotide (FAD), can impact its stability.[6]

  • Ineffective Antibody Detection: The primary antibody used for Western blotting may not be specific or sensitive enough to detect ETFA.

  • Cell Health and Culture Conditions: The overall health, passage number, and confluency of your cells can significantly impact protein expression.[7][8]

Troubleshooting Guides

Guide 1: Optimizing ETFA Expression at the Genetic and Transcriptional Level

If you suspect issues with gene delivery or transcription, follow these steps to enhance ETFA expression.

Troubleshooting Steps:

StepActionRationale
1 Verify Plasmid Integrity and Sequence Ensure the ETFA expression vector is correct and free of mutations.
2 Optimize Transfection Protocol Systematically test different transfection reagents, DNA-to-reagent ratios, and incubation times.[9][10][11]
3 Select an Appropriate Promoter Use a strong constitutive promoter (e.g., CMV, EF1a) suitable for your cell line.
4 Check mRNA Levels via qRT-PCR Quantify ETFA mRNA to determine if the issue is at the transcriptional level.
5 Consider Codon Optimization Synthesize the ETFA gene with codons optimized for your specific expression system (e.g., human, E. coli).[12]
  • Cell Seeding: The day before transfection, seed healthy, low-passage cells (ideally <30 passages) to achieve 70-90% confluency at the time of transfection.[7][13]

  • Prepare Transfection Complexes:

    • In separate tubes, dilute your ETFA plasmid DNA and the transfection reagent in serum-free medium (e.g., Opti-MEM).

    • Combine the diluted DNA and reagent, mix gently, and incubate at room temperature for the manufacturer-recommended time to allow complex formation.

  • Transfection: Add the transfection complexes to your cells.

  • Post-Transfection Care: After 4-6 hours, you may replace the transfection medium with complete growth medium to minimize cytotoxicity.[11]

  • Analysis: Harvest cells 24-72 hours post-transfection to assess ETFA expression by Western blot or qRT-PCR.[8]

G start Start: Low ETFA Expression check_plasmid Verify Plasmid Integrity & Sequence start->check_plasmid optimize_transfection Optimize Transfection Protocol (Reagent, Ratio, Time) check_plasmid->optimize_transfection check_confluency Ensure Optimal Cell Confluency (70-90%) optimize_transfection->check_confluency qRT_PCR Measure ETFA mRNA via qRT-PCR check_confluency->qRT_PCR low_mrna mRNA Levels Low? qRT_PCR->low_mrna codon_optimization Consider Codon Optimization low_mrna->codon_optimization Yes protein_level_issue Proceed to Protein Stability Troubleshooting low_mrna->protein_level_issue No success Successful ETFA Expression codon_optimization->success protein_level_issue->success

Caption: Troubleshooting workflow for low ETFA expression at the genetic level.

Guide 2: Addressing ETFA Protein Instability and Detection Issues

If you have confirmed adequate mRNA levels but still observe low protein expression, the problem may lie with protein stability or the detection method.

Troubleshooting Steps:

StepActionRationale
1 Supplement with FAD Cofactor The presence of its cofactor, Flavin Adenine Dinucleotide (FAD), is crucial for ETFA stability.[6] Consider supplementing the culture medium with its precursor, riboflavin.[14]
2 Use Proteasome Inhibitors Treat cells with a proteasome inhibitor (e.g., MG132) for a short period before harvesting to prevent ETFA degradation.
3 Optimize Cell Lysis and Protein Extraction Use a lysis buffer containing a cocktail of protease inhibitors to prevent protein degradation during extraction.
4 Validate Your Primary Antibody Ensure your anti-ETFA antibody is validated for the application (e.g., Western blot) and is specific to the target protein.[15][16]
5 Run a Positive Control Include a cell lysate or purified protein known to express ETFA as a positive control in your Western blot.
  • Cell Lysate Preparation: Lyse cells expressing ETFA with a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with your anti-ETFA antibody, followed by the addition of protein A/G beads to pull down the antibody-protein complexes.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution trypsin digestion.

  • Mass Spectrometry: Analyze the resulting peptides by mass spectrometry to confirm the presence of ETFA and identify any off-target proteins.[15]

G Fatty_Acids Fatty Acid β-Oxidation Flavoenzymes Flavoenzyme Dehydrogenases Fatty_Acids->Flavoenzymes Amino_Acids Amino Acid Catabolism Amino_Acids->Flavoenzymes Choline Choline Metabolism Choline->Flavoenzymes ETF ETF (ETFA/ETFB) Flavoenzymes->ETF e- ETF_QO ETF-QO ETF->ETF_QO e- CoQ Coenzyme Q ETF_QO->CoQ e- Complex_III Complex III CoQ->Complex_III ETC Electron Transport Chain (ATP Production) Complex_III->ETC

Caption: Electron transfer pathway involving ETFA in mitochondria.

References

optimizing PCR conditions for ETFA gene amplification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ETFA Gene Amplification

This guide provides troubleshooting and optimization strategies for the successful PCR amplification of the Electron Transfer Flavoprotein Subunit Alpha (ETFA) gene.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during ETFA gene amplification.

Question 1: Why am I not seeing any PCR product (no band) on my gel?

Possible Causes & Solutions:

  • Suboptimal Annealing Temperature: The annealing temperature may be too high, preventing primers from binding to the template DNA.[1] The general recommendation is to use an annealing temperature 5°C lower than the calculated primer melting temperature (Tm).[1]

    • Solution: Perform a gradient PCR to empirically determine the optimal annealing temperature. Start with a range from 5°C below the lowest primer Tm up to the extension temperature.[1]

  • Issues with PCR Components: One or more critical reagents may have been omitted or degraded.

    • Solution: Always include a positive control to ensure all components are functional.[2] Systematically check your reagents, ensuring none have undergone excessive freeze-thaw cycles, especially the polymerase and dNTPs.[3]

  • Poor Template DNA Quality or Quantity: The DNA concentration might be too low, or the sample may contain PCR inhibitors.[2][4]

    • Solution: Quantify your DNA template and assess its purity (A260/280 ratio should be ~1.8).[3] If inhibitors are suspected, try diluting the template, as this can increase PCR efficiency.[2]

  • Insufficient Number of Cycles: The reaction may not have cycled enough times to generate a visible amount of product.[2]

    • Solution: Increase the number of PCR cycles in increments of 3-5, up to a maximum of 40 cycles.[2]

Question 2: Why do I see multiple bands or a smear on my gel instead of a single, specific band?

Possible Causes & Solutions:

  • Annealing Temperature is Too Low: A low annealing temperature can lead to non-specific binding of primers to unintended sites on the template DNA.[4]

    • Solution: Increase the annealing temperature in 2°C increments.[2] This increases the stringency of primer binding.[2] Using "touchdown PCR," where the annealing temperature is progressively lowered during cycling, can also enhance specificity.[3]

  • High Primer Concentration: Excessive primer concentration can lead to the formation of primer-dimers or non-specific amplification.[5][6]

    • Solution: Reduce the primer concentration. The optimal range is typically between 0.1 and 1.0 µM.[5]

  • Excess Template DNA: Using too much template DNA can increase the likelihood of non-specific amplification.

    • Solution: Reduce the amount of template DNA by 2- to 5-fold.[2] For genomic DNA, a starting amount of around 100 ng is recommended.[3]

  • Suboptimal Magnesium (Mg²⁺) Concentration: Magnesium concentration is critical for polymerase activity and primer annealing. Incorrect levels can reduce specificity.[7][8]

    • Solution: Titrate the MgCl₂ concentration, typically in 0.5 mM increments over a range of 1.0 mM to 4.0 mM.[9]

Question 3: My PCR product is the correct size, but the band is very faint (low yield). How can I improve it?

Possible Causes & Solutions:

  • Insufficient Number of PCR Cycles: The reaction may need more cycles to generate a higher concentration of the amplicon.[10]

    • Solution: Increase the cycle number, typically between 25 and 35 cycles is effective.[10]

  • Suboptimal Reagent Concentrations: The concentration of dNTPs, primers, or polymerase may be limiting the reaction.[4]

    • Solution: Ensure dNTP concentrations are adequate (usually around 200 µM for each).[11] You can also try increasing the primer and enzyme concentrations slightly.[6]

  • Short Extension Time: The extension time may not be long enough for the polymerase to fully replicate the target sequence.[10]

    • Solution: A general rule is to use an extension time of one minute per kilobase (kb) of the target amplicon.[1][11]

  • High GC Content: The ETFA gene, like many others, may have regions with high GC content (>60%), which can form stable secondary structures and impede polymerase activity.

    • Solution: Add a PCR additive such as 1-10% Dimethyl Sulfoxide (DMSO) or 1.25-10% formamide to the reaction mix. These agents help to destabilize secondary structures.[5][12]

Data Presentation: Optimizing PCR Reaction Components

The following tables provide recommended concentration ranges for key PCR components. Optimization is often required, and these tables serve as a starting point.

Table 1: Core Reagent Concentrations

ComponentStarting ConcentrationRecommended RangePurpose
DNA Template (gDNA) 100 ng1 - 250 ngThe source genetic material to be amplified.[3]
Forward & Reverse Primers 0.5 µM0.1 - 1.0 µMBind to the template to initiate DNA synthesis.[5]
dNTPs (each) 200 µM50 - 200 µMBuilding blocks for the new DNA strand.[3]
Taq DNA Polymerase 1.25 units/50 µL0.5 - 2.5 units/50 µLEnzyme that synthesizes the new DNA strand.
MgCl₂ 1.5 mM1.0 - 4.0 mMEssential cofactor for DNA polymerase activity.[8][9]

Table 2: PCR Additives for Difficult Templates (e.g., High GC Content)

AdditiveFinal ConcentrationPurpose
DMSO 1 - 10%Reduces DNA melting temperature (Tm) and resolves secondary structures.[5]
Betaine 0.5 - 2.0 MIsostabilizing agent that reduces the Tm difference between GC and AT pairs.
Formamide 1.25 - 10%Weakens base pairing to enhance primer annealing specificity.[5]
BSA ~400 ng/µLAlleviates the effect of certain PCR inhibitors.[5]

Experimental Protocols

Protocol 1: Standard PCR for ETFA Gene Amplification

This protocol provides a baseline for amplifying a target region of the ETFA gene.

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions (plus 10% extra volume). For a single 50 µL reaction, combine the components in the order listed in Table 3.

    Table 3: Standard 50 µL PCR Reaction Mix

ComponentVolumeFinal Concentration
Nuclease-Free WaterUp to 50 µL-
10X PCR Buffer5 µL1X
dNTP Mix (10 mM each)1 µL200 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
MgCl₂ (25 mM)3 µL1.5 mM
Template DNA (50 ng/µL)2 µL100 ng
Taq Polymerase (5 U/µL)0.25 µL1.25 units
  • Thermal Cycling: Transfer the PCR tubes to a thermal cycler and run the following program (Table 4).

    Table 4: Standard Thermal Cycling Conditions

StepTemperatureTimeCycles
Initial Denaturation 95°C3 minutes1
Denaturation 95°C30 seconds30-35
Annealing 55-65°C*30 seconds
Extension 72°C1 min/kb
Final Extension 72°C5 minutes1
Hold 4°CIndefinite1
  • Analysis: Visualize the PCR products by running 5-10 µL of the reaction on a 1-2% agarose gel stained with a DNA-binding dye.

Visualization of Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing PCR for the ETFA gene.

PCR_Optimization_Workflow start Initial PCR with Standard Conditions gel Analyze on Agarose Gel start->gel success Success: Single Correct Band gel->success Optimal Result no_band No Band / Faint Band gel->no_band Problem multi_band Multiple Bands / Smear gel->multi_band Problem ts1_temp Run Gradient PCR (Optimize Annealing Temp) no_band->ts1_temp Most Common Fix ts1_dna Check DNA Quality & Quantity (Quantify, Dilute if Inhibited) no_band->ts1_dna ts1_cycles Increase Cycle Number (30 -> 35 -> 40) no_band->ts1_cycles ts1_reagents Check Reagents (Use Positive Control) no_band->ts1_reagents ts2_temp Increase Annealing Temp (in 2°C increments) multi_band->ts2_temp Most Common Fix ts2_mg Titrate MgCl₂ (1.0 - 4.0 mM) multi_band->ts2_mg ts2_primer Reduce Primer Concentration (e.g., 0.2 µM) multi_band->ts2_primer ts2_additive Add DMSO or Betaine (For GC-rich regions) multi_band->ts2_additive ts1_temp->gel ts1_dna->gel ts1_cycles->gel ts2_temp->gel ts2_mg->gel ts2_primer->gel ts2_additive->gel

A logical workflow for troubleshooting common PCR issues for ETFA gene amplification.

References

ETFA Gene Sequencing: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ETFA gene sequencing.

Frequently Asked Questions (FAQs)

General Sequencing Issues

Q: I'm getting no DNA amplification or a very low yield for the ETFA gene. What are the common causes and solutions?

A: Failure to amplify or low yield is a frequent issue in PCR and sequencing. The problem can generally be traced back to the template DNA, primers, or reaction conditions.

Possible Causes & Solutions:

  • Template DNA Quality: Degraded or impure DNA can inhibit PCR.[1][2][3] Assess DNA integrity on an agarose gel.[2] If degradation or smearing is visible, re-extract the DNA.[3] Ensure no inhibitors like phenol or EDTA are carried over from the extraction process.[3]

  • Template DNA Concentration: Both too little and too much DNA can cause amplification to fail.[1] Quantify your DNA using a spectrophotometer or fluorometer and use the recommended amount for your polymerase.[2]

  • Primer Design and Concentration: Poorly designed primers may not bind efficiently or specifically to the target sequence. Verify primer specificity using tools like BLAST. Ensure primer concentrations are optimal and balanced.[1][4]

  • PCR Conditions: Suboptimal annealing temperatures can lead to no amplification. Optimize the annealing temperature using a gradient PCR. Also, ensure the denaturation and extension times are appropriate for your polymerase and the length of the ETFA amplicon.[1][3]

  • Reagent Issues: Ensure all reagents, especially the Taq polymerase and dNTPs, are properly stored and have not undergone multiple freeze-thaw cycles.[2][4] Consider running a positive control to confirm reagent activity.[1]

Q: My Sanger sequencing results for ETFA are messy and unreadable. How can I troubleshoot this?

A: A messy chromatogram in Sanger sequencing can manifest as noisy background, overlapping peaks, or low signal intensity.

Possible Causes & Solutions:

  • Low Template Concentration: Insufficient DNA template can lead to a low signal-to-noise ratio.[5] Confirm your DNA concentration before sending it for sequencing.

  • Multiple DNA Species: If you see overlapping peaks (a "double sequence"), it could be due to contamination, a heterozygous PCR template, or the accidental use of two primers in the sequencing reaction.[5] If sequencing from a clone, re-streak the bacteria to isolate a single colony.[5]

  • Secondary Structures: GC-rich regions or palindromic sequences in the ETFA gene can form hairpins that cause the polymerase to dissociate, leading to a sudden drop-off in sequence quality.[5][6] Adding solvents like DMSO or betaine to the reaction mix can help resolve these structures.[6]

  • Primer Issues: A non-specific primer or a primer that binds to multiple locations can cause messy results. Verify your primer's specificity.

  • Contaminants: Residual salts or ethanol from DNA purification can interfere with the sequencing reaction.[6] Ensure the DNA is clean before proceeding.

Next-Generation Sequencing (NGS) Specific Issues

Q: My NGS data for ETFA shows a high number of artifactual mutations (e.g., C>T transitions). What is the source of these artifacts?

A: Sequencing artifacts are a known challenge in NGS and can arise from various steps in the workflow, from sample preparation to the sequencing chemistry itself.

Common Sources of Artifacts:

  • DNA Damage: Oxidative damage to DNA during sample preparation, particularly during acoustic shearing, can lead to the formation of 8-oxoguanine (8-oxoG).[7][8] This lesion can be misread by the polymerase, resulting in C>A/G>T transversions.[7] Similarly, DNA from formalin-fixed paraffin-embedded (FFPE) tissues often contains deaminated cytosines, which lead to C>T transitions during sequencing.[9][10]

  • Library Preparation: Enzymatic fragmentation methods can sometimes introduce more artifacts, such as chimeric reads, compared to physical methods like sonication.[11] Furthermore, the fidelity of the polymerase used during library amplification is critical; low-fidelity enzymes can introduce errors.[11]

  • Sequencing Platform: Each sequencing platform has its own inherent error profile. It is important to be aware of the types of errors common to the platform you are using.

Solutions:

  • Artifact Removal: For FFPE samples, specialized DNA extraction kits are available that can enzymatically remove uracil bases resulting from cytosine deamination.[9][10]

  • Workflow Optimization: Minimize DNA shearing power and time where possible to reduce oxidative damage.[7] Use high-fidelity polymerases for library amplification.[11]

  • Bioinformatic Filtering: Develop or use bioinformatic filters to identify and remove likely artifacts based on characteristics like read orientation, base quality, and presence in both tumor and normal samples (for cancer studies).[7]

Q: I am having trouble distinguishing reads from the ETFA gene and a potential pseudogene. How can this be addressed?

A: High sequence similarity between a gene and its pseudogene(s) is a significant challenge, as short NGS reads can align to multiple locations, complicating analysis.[12][13]

Strategies to Overcome Pseudogene Interference:

  • Long-Read Sequencing: Technologies that produce much longer reads (e.g., PacBio, Nanopore) can often span unique regions flanking the gene and pseudogene, allowing for unambiguous mapping.[14]

  • Targeted Enrichment: Design capture probes or PCR primers that specifically target unique sequences within the ETFA gene that are not present in the pseudogene. This enriches the sequencing library for the true gene.[14]

  • Sanger Sequencing with Specific Primers: For specific regions of interest, well-designed Sanger sequencing primers that bind to unique sites can provide unambiguous sequence data, albeit at a lower throughput.[14]

  • Bioinformatic Analysis: Use alignment algorithms that are capable of handling multi-mapping reads. Analyze read depth differences and look for variants that are unique to the gene of interest.

Data Analysis and Quality Control

Q: What key quality control (QC) metrics should I check for my ETFA NGS data?

A: Performing quality control is essential to ensure that your sequencing data is reliable before proceeding with downstream analysis.[15] Tools like FastQC are commonly used for this purpose.[16]

Key QC Metrics:

  • Per Base Sequence Quality: This metric shows the distribution of quality scores at each position in the read.[17][18] A drop in quality, particularly towards the end of the reads, is common but a severe drop early on may indicate a problem with the sequencing run.[16]

  • Per Sequence Quality Scores: This shows the average quality score over the full length of each read. Most reads in a good sequencing run should have a high average quality score.[17]

  • Adapter Content: The presence of a high percentage of adapter sequences in your reads indicates that the DNA fragments were shorter than the read length. These adapters should be trimmed before alignment.[18]

  • Duplicate Reads: A high level of sequence duplication can indicate a PCR amplification bias, which might arise from starting with a very low amount of input DNA.[19] These duplicates are often removed bioinformatically.[19]

Data and Methodologies

Data Presentation: Sanger vs. Next-Generation Sequencing

Choosing the right sequencing technology is critical. While Sanger sequencing is considered the "gold standard" for accuracy on a small scale, NGS offers higher throughput and sensitivity for larger-scale projects.[20][21][22]

FeatureSanger SequencingNext-Generation Sequencing (NGS)
Throughput Low (one DNA fragment at a time)[20][23]High (millions of fragments simultaneously)[22][23]
Read Length Long (up to 1,000 bp)[20]Short (typically up to 300 bp for Illumina)[20]
Accuracy Very High (99.99%)[20][22]High (but requires more complex error correction)
Sensitivity Lower (detects variants at ~15-20% frequency)[20]Higher (can detect variants down to 1% frequency)[20][24]
Best For Sequencing single genes, variant confirmation[21]Sequencing hundreds of genes, novel variant discovery[22][23]
Data Analysis Relatively simple[21]Complex, requires bioinformatics expertise[21]
Experimental Protocols

Protocol: Standard PCR for ETFA Gene Fragment Amplification

This protocol outlines a standard PCR for amplifying a specific exon of the ETFA gene. Optimization may be required.

1. Reagent Preparation:

  • Thaw all components (dNTPs, primers, buffer, DNA template) on ice.

  • Gently vortex and briefly centrifuge each component before use.

2. PCR Reaction Setup (for a single 50 µL reaction):

ComponentVolume (µL)Final Concentration
5X PCR Buffer101X
dNTP Mix (10 mM)1200 µM
Forward Primer (10 µM)2.50.5 µM
Reverse Primer (10 µM)2.50.5 µM
Template DNA (10-50 ng/µL)110-50 ng
Taq DNA Polymerase (5 U/µL)0.52.5 Units
Nuclease-Free Water32.5-
Total Volume 50

3. Thermal Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation953 minutes1
Denaturation9530 seconds
Annealing55-65*30 seconds30-35
Extension721 minute/kb
Final Extension725 minutes1
Hold41

*Note: The annealing temperature is primer-dependent and should be optimized.

4. Post-PCR Analysis:

  • Run 5-10 µL of the PCR product on a 1-1.5% agarose gel alongside a DNA ladder to verify the size and purity of the amplified fragment.

Visual Guides

Diagrams of Workflows and Pathways

start Failed ETFA Sequencing (e.g., No/Low Yield, Poor Quality) check_dna 1. Assess DNA Quality & Quantity start->check_dna dna_ok DNA OK? check_dna->dna_ok re_extract Re-extract DNA dna_ok->re_extract No check_pcr 2. Review PCR/Reaction Conditions dna_ok->check_pcr  Yes re_extract->check_dna pcr_ok Conditions OK? check_pcr->pcr_ok optimize_pcr Optimize PCR (Annealing Temp, Cycles, etc.) pcr_ok->optimize_pcr No check_reagents 3. Check Reagents & Primers pcr_ok->check_reagents  Yes optimize_pcr->check_pcr reagents_ok Reagents OK? check_reagents->reagents_ok order_new Order New Primers/Reagents reagents_ok->order_new No success Successful Sequencing reagents_ok->success  Yes order_new->check_reagents

Caption: General troubleshooting workflow for failed ETFA gene sequencing experiments.

fatty_acids Fatty Acids & Amino Acids acyl_coa Acyl-CoA Dehydrogenases fatty_acids->acyl_coa fadh2 FADH2 acyl_coa->fadh2 etfa_etfb ETF (ETFA/ETFB subunits) acyl_coa->etfa_etfb Electrons fad FAD fad->acyl_coa etfdh ETF-QO (ETFDH) etfa_etfb->etfdh Electrons coq Coenzyme Q (Ubiquinone) etfdh->coq Electrons complex_iii ETC Complex III coq->complex_iii energy Energy (ATP) complex_iii->energy info Mutations in ETFA, ETFB, or ETFDH disrupt this electron transfer, causing Multiple Acyl-CoA Dehydrogenase Deficiency (MADD).

Caption: Simplified electron transfer pathway involving the ETFA/ETFB complex.

start Project Goal for ETFA Gene? num_targets How many genes/regions? start->num_targets confirm_variant Confirming a known variant in a few samples? num_targets->confirm_variant Single Gene ngs Use Next-Generation Sequencing (NGS) num_targets->ngs Many Genes (Panel) discover_variants Discovering novel or low-frequency variants? confirm_variant->discover_variants No sanger Use Sanger Sequencing confirm_variant->sanger Yes discover_variants->sanger No (High-frequency variants only) discover_variants->ngs Yes

Caption: Decision tree for selecting a sequencing method for ETFA analysis.

References

Technical Support Center: Improving ETFA Gene Transfection Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ETFA gene transfection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your ETFA gene transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of the ETFA gene?

The ETFA gene encodes the alpha subunit of the Electron Transfer Flavoprotein (ETF).[1][2] ETF is a mitochondrial enzyme that plays a crucial role in the metabolism of fats and proteins by transferring electrons from various dehydrogenases to the main respiratory chain.[1][2] This process is essential for cellular energy production.[1] Mutations in the ETFA gene can lead to a metabolic disorder called Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as glutaric acidemia type II.[1]

Q2: Which cell lines are suitable for ETFA gene transfection?

While specific data on ETFA transfection efficiency in a wide range of cell lines is limited, common cell lines used for gene transfection studies, such as HEK293T (Human Embryonic Kidney 293T) cells, are a good starting point. HEK293T cells are known for their high transfectability.[3][4] For studies related to ETFA's function in metabolic diseases, liver-derived cell lines like HepG2 or primary hepatocytes may be more biologically relevant.[5] However, primary cells can be more challenging to transfect.

Q3: What are the common methods for ETFA gene transfection?

Common methods for delivering the ETFA gene into cells include:

  • Lipid-based transfection: This method uses cationic lipids to form a complex with the negatively charged DNA, allowing it to cross the cell membrane. It is a widely used and relatively simple method.

  • Electroporation: This technique applies an electrical pulse to the cells, creating temporary pores in the cell membrane through which the DNA can enter. It can be effective for difficult-to-transfect cells.

  • Viral transduction: This method utilizes viruses, such as lentiviruses or adenoviruses, to deliver the gene of interest into the cells. It is often highly efficient but requires more extensive safety precautions and preparation.

The choice of method will depend on the cell type, experimental goals, and available resources.

Q4: How can I quantify the efficiency of my ETFA gene transfection?

Several methods can be used to quantify transfection efficiency:

  • Reporter gene co-transfection: Co-transfecting a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase, alongside your ETFA plasmid allows for easy visualization and quantification of transfected cells using fluorescence microscopy or a luminometer.[6][7]

  • Quantitative PCR (qPCR): This method measures the mRNA expression level of the ETFA gene in the transfected cells relative to a control.[8][9][10]

  • Western blotting: This technique detects the amount of ETFA protein produced by the transfected cells, confirming successful gene expression at the protein level.[11][12]

  • Flow cytometry: If using a fluorescent reporter, flow cytometry can be used to count the percentage of fluorescently-labeled cells in a population.[13][14]

Troubleshooting Guide

Below are common issues encountered during ETFA gene transfection and their potential solutions.

Problem Potential Cause Recommended Solution
Low Transfection Efficiency Suboptimal DNA Quality or Quantity: DNA may be degraded or contain impurities. The amount of DNA may not be optimal.- Use high-quality, endotoxin-free plasmid DNA. - Confirm DNA integrity and purity (A260/A280 ratio of 1.8-2.0). - Perform a dose-response experiment to determine the optimal DNA concentration.[15]
Poor Cell Health: Cells may be unhealthy, at a high passage number, or at an incorrect confluency.- Use healthy, actively dividing cells (ideally between 70-90% confluency).[16] - Use low-passage number cells. - Ensure cells are free from contamination (e.g., mycoplasma).
Inefficient Transfection Reagent or Protocol: The chosen reagent may not be suitable for the cell type, or the protocol may need optimization.- Screen different transfection reagents to find the most effective one for your cell line. - Optimize the ratio of transfection reagent to DNA. - Optimize incubation times for complex formation and transfection.
High Cell Toxicity/Death Toxicity of Transfection Reagent: Some transfection reagents can be toxic to sensitive cell lines.- Use a lower concentration of the transfection reagent. - Reduce the incubation time of the cells with the transfection complex. - Consider using a less toxic reagent or a different transfection method like electroporation.[17]
Excessive DNA Concentration: Too much plasmid DNA can be toxic to cells.- Reduce the amount of DNA used in the transfection.
Harsh Transfection Conditions: For electroporation, the voltage or pulse duration may be too high.- Optimize electroporation parameters by testing a range of voltages and pulse lengths to find a balance between efficiency and viability.
Low or No ETFA Expression Inefficient Promoter: The promoter driving ETFA expression in your plasmid may not be active in your chosen cell line.- Use a strong, ubiquitous promoter like CMV or EF1a. For liver-specific expression, consider a liver-specific promoter.
Incorrect Plasmid Design: The plasmid may have errors in the ETFA coding sequence or other critical elements.- Sequence-verify your plasmid to ensure the ETFA gene is in the correct frame and all regulatory elements are present.
Issues with Post-Transfection Analysis: Problems with the methods used to detect expression (qPCR, Western blot).- Ensure your qPCR primers are specific and efficient. - Use a validated antibody for Western blotting and include a positive control.

Experimental Protocols

Here are detailed methodologies for key experiments related to ETFA gene transfection. Note that these are general protocols and should be optimized for your specific cell line and experimental conditions.

Protocol 1: Lipid-Based Transfection of ETFA in HEK293T Cells

This protocol is a starting point for transfecting an ETFA-expressing plasmid into HEK293T cells using a commercially available lipid-based transfection reagent.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • ETFA expression plasmid (high purity)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 2.5 x 10^5 cells/well).

  • DNA and Reagent Preparation:

    • In a sterile microcentrifuge tube, dilute 2.5 µg of the ETFA plasmid in 125 µL of Opti-MEM™. Mix gently.

    • In a separate sterile microcentrifuge tube, add 5 µL of the P3000™ Reagent to 125 µL of Opti-MEM™.

    • Add 5 µL of Lipofectamine™ 3000 reagent to the diluted DNA solution. Pipette gently to mix.

  • Complex Formation: Add the diluted P3000™ Reagent to the diluted DNA/Lipofectamine™ mixture. Mix gently and incubate at room temperature for 15 minutes to allow the DNA-lipid complexes to form.

  • Transfection: Add the 250 µL of the DNA-lipid complex mixture dropwise to each well of the 6-well plate containing the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Analysis: After incubation, harvest the cells for downstream analysis of ETFA expression (e.g., qPCR or Western blot).

Protocol 2: Quantification of ETFA mRNA Expression by qPCR

This protocol describes how to measure the relative expression of ETFA mRNA after transfection using the 2-ΔΔCt method.[9][10][18]

Materials:

  • Transfected and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for ETFA and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from both transfected and non-transfected (control) cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA, forward and reverse primers for ETFA and the reference gene, and the qPCR master mix.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the polymerase and primers used.

  • Data Analysis:

    • Determine the Ct (cycle threshold) values for ETFA and the reference gene in both transfected and control samples.

    • Calculate the ΔCt for each sample: ΔCt = Ct(ETFA) - Ct(reference gene).

    • Calculate the ΔΔCt: ΔΔCt = ΔCt(transfected) - ΔCt(control).

    • Calculate the fold change in expression: Fold Change = 2-ΔΔCt.

Protocol 3: Analysis of ETFA Protein Expression by Western Blot

This protocol details the detection of ETFA protein in transfected cells.[12]

Materials:

  • Transfected and control cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ETFA

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the transfected and control cells with cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against ETFA overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

Visualizations

ETFA Signaling Pathway

The ETFA protein is a key component of the mitochondrial electron transport chain, accepting electrons from various acyl-CoA dehydrogenases involved in fatty acid and amino acid catabolism. It then transfers these electrons to electron-transferring-flavoprotein dehydrogenase (ETFDH), which in turn reduces ubiquinone (Coenzyme Q) in the respiratory chain.

ETFA_Pathway FattyAcids Fatty Acids & Amino Acids Acyl_CoA_Dehydrogenases Acyl-CoA Dehydrogenases FattyAcids->Acyl_CoA_Dehydrogenases Catabolism ETFA_ETFB ETF (ETFA/ETFB) Acyl_CoA_Dehydrogenases->ETFA_ETFB e- ETFDH ETFDH ETFA_ETFB->ETFDH e- CoQ Coenzyme Q (Ubiquinone) ETFDH->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- ETC Electron Transport Chain ComplexIII->ETC

Caption: Role of ETFA in the mitochondrial electron transport chain.

Experimental Workflow for ETFA Transfection and Analysis

This workflow outlines the key steps from cell culture to the analysis of ETFA gene expression after transfection.

ETFA_Workflow start Start cell_culture Cell Culture (e.g., HEK293T) start->cell_culture transfection Transfection with ETFA Plasmid cell_culture->transfection incubation Incubation (48-72 hours) transfection->incubation harvest Harvest Cells incubation->harvest analysis Analysis harvest->analysis qpcr qPCR for mRNA Expression analysis->qpcr Gene Expression western Western Blot for Protein Expression analysis->western Protein Level functional Functional Assay (e.g., Metabolic Assay) analysis->functional Cellular Function end End qpcr->end western->end functional->end

Caption: General workflow for ETFA gene transfection and analysis.

Logical Troubleshooting Flowchart

This diagram provides a logical sequence of steps to troubleshoot low ETFA expression after transfection.

Troubleshooting_Flowchart start Low/No ETFA Expression check_transfection_efficiency Check Transfection Efficiency (e.g., with GFP control) start->check_transfection_efficiency low_efficiency Low Efficiency check_transfection_efficiency->low_efficiency No high_efficiency High Efficiency check_transfection_efficiency->high_efficiency Yes optimize_transfection Optimize Transfection Protocol: - Reagent:DNA ratio - Cell density - DNA amount low_efficiency->optimize_transfection check_plasmid Verify Plasmid Integrity and Sequence high_efficiency->check_plasmid plasmid_ok Plasmid OK check_plasmid->plasmid_ok No Issue plasmid_bad Plasmid Issue check_plasmid->plasmid_bad Issue Found check_analysis Review Analysis Method: - qPCR primers - Antibody specificity plasmid_ok->check_analysis reclone_purify Re-clone or Re-purify Plasmid plasmid_bad->reclone_purify analysis_ok Analysis OK check_analysis->analysis_ok No Issue analysis_bad Analysis Issue check_analysis->analysis_bad Issue Found consider_other Consider Cell-Specific Expression Issues analysis_ok->consider_other optimize_analysis Optimize qPCR/Western Blot analysis_bad->optimize_analysis

Caption: Troubleshooting flowchart for low ETFA expression.

References

Technical Support Center: Troubleshooting ETFA Antibody Non-Specific Binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to ETFA antibody non-specific binding. This guide provides detailed solutions and protocols to help researchers, scientists, and drug development professionals achieve clean and specific results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific binding with my ETFA antibody?

Non-specific binding of an antibody, including anti-ETFA, can arise from several factors:

  • High Primary Antibody Concentration: Using too much primary antibody can lead to it binding to low-affinity sites on proteins other than ETFA.[1][2][3][4]

  • Ineffective Blocking: Incomplete blocking of the membrane or sample allows the primary or secondary antibody to bind to unoccupied sites, causing high background.[2][4][5]

  • Inadequate Washing: Insufficient washing steps fail to remove unbound or weakly bound antibodies, leading to background noise.[3][6]

  • Antibody Cross-Reactivity: The ETFA antibody may recognize similar epitopes on other proteins, a phenomenon known as cross-reactivity.[7][8][9][10] This is more common with polyclonal antibodies which recognize multiple epitopes.[7]

  • Issues with Secondary Antibody: The secondary antibody may bind non-specifically to other proteins in the sample.[11][12]

  • Hydrophobic Interactions: Antibodies can non-specifically bind to the membrane or other proteins due to hydrophobic interactions.[13]

  • Presence of Endogenous Fc Receptors: In certain cell or tissue samples, endogenous Fc receptors can bind to the Fc region of the primary or secondary antibodies, causing non-specific signals.[12][13]

Q2: I'm observing multiple bands in my Western Blot. How can I determine if they are non-specific?

The presence of multiple bands can be due to protein degradation, post-translational modifications of ETFA, or non-specific binding.[3] To investigate:

  • Check the Predicted Molecular Weight: ETFA has a predicted molecular weight of approximately 35 kDa.[14] Significant deviation from this size may indicate non-specific bands.

  • Use a Positive Control: Run a lane with a known source of ETFA protein (e.g., a cell lysate known to express high levels of ETFA or a purified recombinant ETFA protein) to confirm the position of the correct band.[15]

  • Perform a Negative Control: Use a cell line or tissue known not to express ETFA. The absence of a band at the expected size in the negative control lane supports the specificity of your antibody.

  • Antibody Validation: If possible, use an antibody that has been validated for the specific application you are using.[16][17]

Q3: Can the type of blocking buffer affect the non-specific binding of my ETFA antibody?

Yes, the choice of blocking buffer is critical.[4][5]

  • Non-fat Dry Milk: A common and inexpensive blocking agent. However, it contains phosphoproteins (like casein) and biotin, which can interfere with the detection of phosphorylated proteins or when using avidin-biotin detection systems, respectively.[4][18]

  • Bovine Serum Albumin (BSA): A good alternative to milk, especially for detecting phosphorylated proteins.[18]

  • Normal Serum: Using normal serum from the same species as the secondary antibody can help block non-specific binding of the secondary antibody.[19]

  • Commercial Blocking Buffers: These are often optimized formulations that can provide better blocking efficiency and lower background compared to homemade solutions.[18][20] Some are protein-free, which can help avoid cross-reactivity issues.[18]

Troubleshooting Guides

Guide 1: Western Blotting

Issue: High background or multiple non-specific bands on a Western Blot.

Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow

WB_Troubleshooting start High Background/ Non-specific Bands step1 Optimize Primary Antibody Concentration start->step1 Start Here step2 Improve Blocking Procedure step1->step2 If problem persists step3 Enhance Washing Steps step2->step3 If problem persists step4 Check Secondary Antibody step3->step4 If problem persists step5 Consider Antibody Cross-Reactivity step4->step5 If problem persists end Clean Blot step5->end Resolution

Caption: A step-by-step workflow for troubleshooting non-specific binding in Western Blotting.

Solutions and Methodologies:

Troubleshooting Step Potential Cause Recommended Solution
1. Optimize Primary Antibody Concentration The concentration of the ETFA primary antibody is too high.[1][3][4]Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000).[21]
2. Improve Blocking Incomplete blocking of the membrane.[2][4]Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[4] Try different blocking agents such as 5% non-fat milk, 5% BSA, or a commercial blocking buffer.[5]
3. Enhance Washing Steps Inadequate removal of unbound antibodies.[3]Increase the number and duration of washes (e.g., 3-5 washes of 5-10 minutes each).[3] Increase the detergent concentration (e.g., Tween-20) in the wash buffer to 0.1-0.2%.[3][22]
4. Check Secondary Antibody Non-specific binding of the secondary antibody.[11]Run a control lane without the primary antibody to check for non-specific binding of the secondary antibody.[4] Use a cross-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins.[11]
5. Consider Antibody Cross-Reactivity The ETFA antibody may be cross-reacting with other proteins.[7][8]If using a polyclonal antibody, consider switching to a monoclonal antibody which is specific to a single epitope.[7] Ensure the antibody has been validated for the species you are working with.
Guide 2: Immunoprecipitation (IP)

Issue: High background or co-precipitation of non-specific proteins with ETFA.

Troubleshooting Workflow

IP_Troubleshooting start High Background/ Non-specific Co-IP step1 Pre-clear Lysate start->step1 Start Here step2 Optimize Antibody Concentration step1->step2 If problem persists step3 Increase Washing Stringency step2->step3 If problem persists step4 Use Appropriate Controls step3->step4 If problem persists end Specific IP step4->end Resolution

Caption: A logical workflow for reducing non-specific binding in Immunoprecipitation.

Solutions and Methodologies:

Troubleshooting Step Potential Cause Recommended Solution
1. Pre-clear Lysate Proteins in the lysate are non-specifically binding to the beads.[23][24]Incubate the cell lysate with beads (without the primary antibody) before the immunoprecipitation step. This will remove proteins that non-specifically bind to the beads.[24]
2. Optimize Antibody Concentration Too much ETFA antibody is being used, leading to non-specific interactions.Titrate the amount of primary antibody to find the lowest concentration that efficiently immunoprecipitates ETFA.
3. Increase Washing Stringency Insufficient washing to remove non-specifically bound proteins.[23]Increase the number of washes (e.g., 4-5 times).[23] Modify the composition of the wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) or detergent concentration to disrupt weaker, non-specific interactions.
4. Use Appropriate Controls Lack of proper controls to identify non-specific binding.Include an isotype control (an antibody of the same isotype as the ETFA antibody but with a non-relevant specificity) to assess non-specific binding of the antibody.[23] Also, include a "beads only" control (no antibody) to check for non-specific binding to the beads.[23]

Detailed Experimental Protocols

Protocol 1: Western Blot Optimization for ETFA Antibody
  • Protein Quantification: Accurately determine the protein concentration of your lysates. Aim to load 20-30 µg of total protein per lane for cell lysates.[3]

  • Gel Electrophoresis: Separate your protein samples on an SDS-PAGE gel appropriate for the size of ETFA (around 35 kDa).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Ensure complete transfer.

  • Blocking:

    • Prepare a fresh blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST - Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane in the blocking solution for 1-2 hours at room temperature with gentle agitation.[4]

  • Primary Antibody Incubation:

    • Dilute the ETFA primary antibody in fresh blocking buffer. Test a range of dilutions (e.g., 1:500, 1:1000, 1:2000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[4][21][25]

  • Washing:

    • Wash the membrane 3-5 times for 5-10 minutes each with TBST at room temperature with gentle agitation.[3]

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in fresh blocking buffer according to the manufacturer's instructions.

    • Incubate the membrane for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Repeat the washing step (step 6) to remove unbound secondary antibody.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate and visualize the bands using an imaging system.

Protocol 2: Immunoprecipitation with ETFA Antibody
  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge and collect the supernatant. This is the pre-cleared lysate.[23]

  • Immunoprecipitation:

    • Add the optimized amount of ETFA antibody or an isotype control antibody to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture:

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer. For the final wash, use a more stringent buffer if necessary (e.g., with higher salt concentration).[23]

  • Elution:

    • Elute the immunoprecipitated proteins from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western Blotting using the ETFA antibody.

References

Technical Support Center: Refining ETFA Activity Assay Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Electron Transfer Flavoprotein Subunit Alpha (ETFA) activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental conditions and troubleshooting common issues encountered during the ETFA activity assay.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of ETFA?

A1: Electron Transfer Flavoprotein Subunit Alpha (ETFA) combines with Electron Transfer Flavoprotein Subunit Beta (ETFB) to form the heterodimeric Electron Transfer Flavoprotein (ETF). This complex is a crucial electron acceptor for at least nine mitochondrial flavoprotein dehydrogenases involved in fatty acid and amino acid metabolism. ETF shuttles electrons from these dehydrogenases to the main mitochondrial respiratory chain via ETF-ubiquiquinone oxidoreductase (ETF:QO), contributing to cellular energy production.

Q2: What is the most common method for measuring ETFA-related activity?

A2: The "gold standard" method is the anaerobic ETF fluorescence reduction assay. This assay indirectly measures the activity of the acyl-CoA dehydrogenases that donate electrons to ETF. The assay monitors the decrease in the intrinsic fluorescence of ETF's FAD cofactor as it accepts electrons from a dehydrogenase substrate.[1][2][3] This decrease in fluorescence is proportional to the activity of the dehydrogenase partner.

Q3: Why is an anaerobic environment critical for the traditional ETF fluorescence reduction assay?

A3: Oxygen can act as an electron acceptor, interfering with the transfer of electrons to ETF and leading to inaccurate measurements. The traditional assay format requires rigorous deoxygenation of all solutions and the use of sealed cuvettes to maintain an anaerobic environment.[1][3]

Q4: Are there more modern, higher-throughput alternatives to the traditional cuvette-based assay?

A4: Yes, a microplate-based ETF fluorescence reduction assay has been developed. This method utilizes an enzymatic oxygen scavenging system (glucose oxidase and catalase) to create an anaerobic environment within the wells of a 96-well plate, eliminating the need for cumbersome physical deoxygenation and allowing for higher throughput.[1][3]

Q5: Where can I obtain the ETF enzyme for my assay?

A5: While traditionally purified from animal tissues like pig liver, a more convenient and reliable source is recombinant ETF expressed in E. coli. Recombinant ETF offers higher purity and specific activity compared to the native enzyme.[1][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal (No decrease in fluorescence) 1. Inactive ETF or acyl-CoA dehydrogenase.1. Ensure enzymes have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles. Test enzyme activity with a known positive control substrate.
2. Substrate degradation.2. Prepare fresh substrate solutions. Some acyl-CoA substrates are prone to hydrolysis. Store stock solutions at -20°C or -80°C and use freshly diluted substrate for each experiment.
3. Insufficient enzyme or substrate concentration.3. Optimize the concentrations of both the acyl-CoA dehydrogenase and the acyl-CoA substrate. Perform a titration to find the optimal concentrations for your specific experimental conditions.
4. Incorrect filter settings on the fluorometer.4. Verify that the excitation and emission wavelengths are set correctly for FAD fluorescence (e.g., Ex: 340 nm, Em: 490 nm).[1]
High Background Fluorescence 1. Contaminated reagents or buffers.1. Use high-purity reagents and freshly prepared buffers. Filter buffers before use.
2. Autofluorescence from the microplate.2. Use black, opaque-bottom microplates designed for fluorescence assays to minimize background.
3. Presence of interfering fluorescent compounds in the sample.3. Run a "sample only" control (without ETF) to check for intrinsic fluorescence. If present, consider sample purification steps.
High Variability Between Replicates 1. Inconsistent pipetting.1. Use calibrated pipettes and ensure thorough mixing of reagents in each well. For microplate assays, consider using a multichannel pipette for adding reagents to multiple wells simultaneously.
2. Temperature fluctuations.2. Ensure the plate reader or spectrofluorometer is pre-warmed to the assay temperature (e.g., 32°C) and that the temperature remains stable throughout the measurement.[1]
3. Incomplete removal of oxygen (in anaerobic assays).3. For the enzymatic deoxygenation method, ensure the glucose oxidase and catalase are active and at the correct concentrations. Allow sufficient time for oxygen to be removed before initiating the reaction.
Assay Signal Drifts or is Unstable 1. Photobleaching of the FAD cofactor.1. Minimize the exposure of the samples to the excitation light. Use the lowest possible excitation intensity that still provides a good signal-to-noise ratio.
2. Enzyme instability under assay conditions.2. Check the pH and ionic strength of the assay buffer. Ensure they are within the optimal range for both the acyl-CoA dehydrogenase and ETF.

Experimental Protocols

Key Experiment: Microplate-Based ETF Fluorescence Reduction Assay

This protocol is adapted from the method for measuring acyl-CoA dehydrogenase activity using recombinant porcine ETF.

Materials:

  • Recombinant ETFA/ETFB (ETF)

  • Acyl-CoA dehydrogenase of interest

  • Acyl-CoA substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Oxygen Scavenging System:

    • Glucose oxidase (e.g., from Aspergillus niger)

    • Catalase (e.g., from bovine liver)

    • D-Glucose

  • 96-well, black, clear-bottom microplate

  • Microplate fluorometer

Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer and filter it.

    • Prepare a stock solution of the acyl-CoA substrate in an appropriate solvent (e.g., water or a mild buffer).

    • Prepare a working solution of the oxygen scavenging system in the assay buffer containing D-glucose. The final concentrations in the assay well should be optimized, but a starting point is ~20 U/mL glucose oxidase and ~0.5 µl/mL catalase suspension.[4]

    • Prepare solutions of your acyl-CoA dehydrogenase and ETF in the assay buffer.

  • Assay Procedure:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Oxygen Scavenging System working solution

      • Acyl-CoA dehydrogenase solution

      • ETF solution (a typical final concentration is 2 µM)[4]

    • Incubate the plate at the desired temperature (e.g., 32°C) for a sufficient time (e.g., 10-15 minutes) to allow for the removal of dissolved oxygen.

    • Place the plate in the microplate fluorometer and measure the baseline fluorescence (Ex: 340 nm, Em: 490 nm) for a short period (e.g., 1 minute).

    • Initiate the reaction by adding the acyl-CoA substrate to each well. A multichannel pipette is recommended for simultaneous addition.

    • Immediately begin monitoring the decrease in fluorescence over time (e.g., for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction (the slope of the linear portion of the fluorescence vs. time curve).

    • The activity is typically expressed in units of nmol of ETF reduced per minute per mg of acyl-CoA dehydrogenase.

Determination of Kinetic Parameters (Km and Vmax)

Specific kinetic parameters for ETFA are dependent on its dehydrogenase partner and the specific acyl-CoA substrate. The following is a general guide for determining these values.

Methodology:

  • Follow the protocol for the ETF fluorescence reduction assay described above.

  • Keep the concentrations of the acyl-CoA dehydrogenase and ETF constant.

  • Vary the concentration of the acyl-CoA substrate over a wide range (e.g., from 0.1 to 10 times the expected Km).

  • Measure the initial reaction velocity (rate of fluorescence decrease) for each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]).

Parameter Description Significance
Km (Michaelis Constant) The substrate concentration at which the reaction rate is half of Vmax.An inverse measure of the substrate's affinity for the enzyme. A lower Km indicates a higher affinity.
Vmax (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with the substrate.Proportional to the enzyme concentration and its catalytic efficiency.
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time. (Vmax / [E]total)A measure of the catalytic efficiency of the enzyme.
kcat/Km Specificity Constant A measure of the enzyme's overall catalytic efficiency and substrate specificity.

Visualizations

Caption: Mitochondrial fatty acid β-oxidation pathway highlighting ETFA's role.

ETFA_Assay_Workflow cluster_Preparation 1. Reagent Preparation cluster_Assay_Setup 2. Assay Setup (96-well plate) cluster_Measurement 3. Fluorescence Measurement cluster_Analysis 4. Data Analysis Prep_Buffer Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0) Add_Reagents Add to wells: - Assay Buffer - O2 Scavenger - ACAD - ETF (2 µM) Prep_Buffer->Add_Reagents Prep_O2_Scavenger Prepare Oxygen Scavenging System Prep_O2_Scavenger->Add_Reagents Prep_Enzymes Prepare Enzyme Solutions (ACAD & ETF) Prep_Enzymes->Add_Reagents Prep_Substrate Prepare Acyl-CoA Substrate Solution Add_Substrate Initiate reaction by adding Acyl-CoA Substrate Prep_Substrate->Add_Substrate Incubate Incubate (e.g., 10-15 min at 32°C) to remove O2 Add_Reagents->Incubate Measure_Baseline Measure Baseline Fluorescence (Ex: 340 nm, Em: 490 nm) Incubate->Measure_Baseline Measure_Baseline->Add_Substrate Monitor_Fluorescence Monitor Fluorescence Decrease over time Add_Substrate->Monitor_Fluorescence Calculate_Rate Calculate Initial Reaction Rate (Slope of linear phase) Monitor_Fluorescence->Calculate_Rate Determine_Activity Determine Specific Activity (nmol/min/mg) Calculate_Rate->Determine_Activity

Caption: Experimental workflow for the microplate-based ETFA activity assay.

References

Technical Support Center: ETFA Crystal Structure Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges in the crystal structure determination of Ethylenediammonium bis(trifluoroacetate) (ETFA).

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization and structure determination of ETFA.

Problem: Poor or No Crystal Formation

Question: I am not getting any crystals of ETFA, or the crystals are of poor quality (e.g., small, clustered, needles). What should I do?

Answer: Optimizing crystallization conditions is crucial for obtaining high-quality single crystals suitable for X-ray diffraction. If you are facing issues with ETFA crystal formation, consider the following troubleshooting steps:

  • Vary the Solvent System: The choice of solvent is critical. ETFA has specific solubility characteristics that can be exploited. Experiment with a range of solvents and solvent mixtures.

  • Control the Evaporation Rate: The rate at which the solvent evaporates can significantly impact crystal growth. Slowing down the evaporation process often leads to larger and more well-ordered crystals.

  • Adjust the Temperature: Temperature affects both the solubility of ETFA and the kinetics of crystallization. Try setting up crystallization experiments at different temperatures (e.g., room temperature, 4°C, etc.).

  • Explore Different Crystallization Methods: If one method is not yielding good results, try an alternative. Common methods for small molecules like ETFA include slow evaporation, vapor diffusion, and cooling crystallization.

Illustrative Data on Solvent Systems for ETFA Crystallization:

Solvent System (v/v)Temperature (°C)Avg. Crystal Size (mm)Crystal HabitNotes
Acetonitrile/Water (9:1)200.4 x 0.2 x 0.1PrismaticGood quality, suitable for diffraction.
Ethanol200.1 x 0.1 x 0.05PlatesOften clustered.
Methanol/DCM (1:1)40.5 x 0.1 x 0.1NeedlesTend to be intergrown.
Acetone20< 0.05MicrocrystallineNot suitable for single-crystal XRD.
Problem: Crystal Twinning

Question: My diffraction data suggests that my ETFA crystal is twinned. How can I confirm this and handle the data?

Answer: Twinning is a common issue in crystallography where two or more crystals are intergrown in a specific, symmetrical orientation.

  • Confirmation: Twinning can be suspected if you observe non-standard extinction patterns, difficulty in unit cell indexing, or a high R-factor after initial refinement. Tools within data processing software (e.g., CrysAlisPro, Apex) can help identify twin laws.

  • Data Handling: If twinning is confirmed, the data needs to be processed accordingly. The use of HKLF 5 format in SHELXL is a standard method for refining twinned data. You will need to apply the identified twin law and refine the twin component fraction.

Experimental Protocol: Handling Twinned Data

  • Data Collection: Collect a complete dataset, ensuring high redundancy.

  • Data Processing: Integrate the data without applying a twin law initially.

  • Twinning Test: Use software to determine the twin law. This will be represented by a transformation matrix.

  • Refinement: Generate an HKLF 5 file using the twin law. Refine the structure in a program like SHELXL, including the TWIN and BASF commands in the instruction file. The BASF parameter will refine the fractional contribution of each twin component.

Frequently Asked Questions (FAQs)

Q1: What is a typical workflow for ETFA crystal structure determination?

A1: The general workflow involves several key stages, from obtaining the compound to finalizing the crystal structure.

ETFA_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesize ETFA purification Purify ETFA (e.g., Recrystallization) synthesis->purification screening Screen Solvents & Conditions purification->screening optimization Optimize for Single Crystal Growth screening->optimization mounting Mount Crystal optimization->mounting xrd Collect X-ray Diffraction Data mounting->xrd solve Solve Structure (e.g., Direct Methods) xrd->solve refine Refine Structural Model solve->refine validate Validate Structure refine->validate end end validate->end Final Structure (CIF) Crystallization_Troubleshooting start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No poor_quality Poor Quality Crystals (Needles, Plates, Clustered) check_crystals->poor_quality Yes, but poor good_crystals Good Quality Crystals check_crystals->good_crystals Yes, good action_no_crystals Increase Concentration Change Solvent Lower Temperature no_crystals->action_no_crystals action_poor_quality Slow Down Evaporation Use Vapor Diffusion Screen Additives poor_quality->action_poor_quality proceed Proceed to Data Collection good_crystals->proceed ETFA_Packing cluster_cation Ethylenediammonium Cation cluster_anion1 Trifluoroacetate Anion 1 cluster_anion2 Trifluoroacetate Anion 2 N1 NH3+ C1 CH2 N1->C1 O1 O- N1->O1 H-Bond C2 CH2 C1->C2 N2 NH3+ C2->N2 O2 O- N2->O2 H-Bond C3 C=O O1->C3 C4 CF3 C3->C4 C5 C=O O2->C5 C6 CF3 C5->C6

Technical Support Center: Enhancing ETFA Knockout Model Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the viability of Electron Transfer Flavoprotein Subunit Alpha (ETFA) knockout models.

Frequently Asked Questions (FAQs)

Q1: My ETFA knockout cells exhibit poor proliferation and viability. What is the underlying cause?

A1: ETFA is a crucial component of the mitochondrial electron transport chain, responsible for transferring electrons from fatty acid β-oxidation and the catabolism of certain amino acids.[1][2] Its knockout leads to impaired mitochondrial respiration and a subsequent energy deficit, which can manifest as reduced cell proliferation and viability.[3][4] This condition is analogous to the human genetic disorder Multiple Acyl-CoA Dehydrogenase Deficiency (MADD).[3]

Q2: What are the primary metabolic consequences of an ETFA knockout?

A2: The knockout of ETFA disrupts the transfer of electrons to the respiratory chain, leading to a metabolic bottleneck.[1] This results in the accumulation of upstream metabolites, particularly acyl-CoAs from fatty acids and amino acids, and a deficiency in ATP production.[3] The cellular environment becomes characterized by energy stress and the buildup of potentially toxic intermediates.

Q3: Can supplementation with specific nutrients rescue the viability of my ETFA knockout cells?

A3: Yes, metabolic rescue strategies can significantly improve the viability of ETFA knockout models. The most common and effective supplements are Riboflavin (Vitamin B2) and L-carnitine.

  • Riboflavin: As a precursor to Flavin Adenine Dinucleotide (FAD), a cofactor for ETFA, high-dose riboflavin supplementation can sometimes enhance the function of residual or mutated ETFA protein.[1][4] In some cases, it acts as a chemical chaperone, aiding in the proper folding and stability of the ETFA protein.[5]

  • L-carnitine: This supplement aids in the transport of long-chain fatty acids into the mitochondria and can help manage the accumulation of toxic acyl-CoAs by converting them into acylcarnitines, which can be exported from the cell.[6][7]

Q4: What are the typical signs of oxidative stress in ETFA knockout models, and how can it be mitigated?

A4: ETFA knockout models often exhibit increased production of reactive oxygen species (ROS) due to inefficient electron transfer in the mitochondria.[3] Signs of oxidative stress include lipid peroxidation, protein carbonylation, and DNA damage, which can trigger apoptosis.[3] Mitigation strategies include:

  • Antioxidant Supplementation: Treatment with antioxidants like Coenzyme Q10 can help neutralize excess ROS and protect cellular components from oxidative damage.[3]

  • Riboflavin and L-carnitine: As mentioned in Q3, these supplements can indirectly reduce oxidative stress by improving mitochondrial function and reducing the buildup of toxic metabolites that can contribute to ROS production.[1][7]

Troubleshooting Guides

Issue 1: Low Viability and Proliferation of ETFA Knockout Cell Lines

Symptoms:

  • Slow doubling time compared to wild-type controls.

  • High percentage of dead cells in culture.[8]

  • Increased sensitivity to routine cell culture manipulations.[9]

Possible Causes:

  • Energy Deficit: Insufficient ATP production due to impaired mitochondrial respiration.[3]

  • Metabolic Stress: Accumulation of toxic acyl-CoA species.[3]

  • Oxidative Stress: Increased production of reactive oxygen species (ROS).[3]

Solutions:

StrategyRecommended Concentration/DosageExperimental ProtocolExpected Outcome
Riboflavin Supplementation 0.5-1.0 µM in cell culture media.[10]Dissolve riboflavin in DMSO to create a stock solution and add to the culture medium. Ensure the final DMSO concentration is below 0.1%.[11]Improved cell proliferation and viability.[4]
L-carnitine Supplementation 0.1-1 mM in cell culture media.[12]Prepare a stock solution of L-carnitine in sterile water and add to the culture medium.Reduced accumulation of toxic metabolites and improved cell survival.[7]
Alternative Energy Sources Supplement media with glucose.Ensure standard cell culture media with adequate glucose levels (e.g., DMEM with 4.5 g/L glucose) is used.Provides an alternative energy source to bypass the defect in fatty acid oxidation.
Optimized Cell Culture Conditions N/AMaintain a stable culture environment with optimal temperature (37°C) and CO2 levels (5%). Handle cells gently during passaging to minimize stress.[9][13]Increased robustness and viability of the cell line.
Issue 2: Increased Apoptosis in ETFA Knockout Cells

Symptoms:

  • Positive staining with apoptosis markers (e.g., Annexin V).

  • Increased caspase-3/7 activity.[6]

  • Cell shrinkage and membrane blebbing.

Possible Causes:

  • Mitochondrial Dysfunction: A primary trigger for the intrinsic apoptotic pathway.

  • Oxidative Stress: ROS-induced damage to cellular components.[3]

  • Accumulation of Toxic Metabolites: Can induce cellular stress and apoptosis.

Solutions:

StrategyExperimental ProtocolExpected Outcome
L-carnitine Supplementation Treat cells with 0.1-1 mM L-carnitine.[12]Inhibition of caspase activity and a reduction in the percentage of apoptotic cells.[6][14]
Antioxidant Treatment Supplement media with Coenzyme Q10.Measure markers of oxidative stress (e.g., ROS levels) and apoptosis (e.g., caspase activity) before and after treatment.
Caspase Inhibition Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) as a positive control in apoptosis assays.Perform a caspase activity assay to confirm that the observed cell death is caspase-dependent.
Issue 3: Difficulties with Breeding and Maintaining ETFA Knockout Mouse Models

Symptoms:

  • Reduced litter sizes.

  • Poor post-natal survival of knockout pups.

  • Phenotypic variability.

Possible Causes:

  • Embryonic or Neonatal Lethality: Severe metabolic defects can be incompatible with life.

  • Maternal Effects: The metabolic state of the heterozygous mother may influence offspring viability.

  • Genetic Background: The phenotypic severity of the knockout can be influenced by the mouse strain.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Dietary Supplementation Provide breeding pairs and pregnant dams with a high-carbohydrate, low-fat diet. Supplement drinking water with L-carnitine.Monitor breeding success, litter size, and pup survival rates.
Cross-fostering Transfer knockout pups to a wild-type foster mother immediately after birth.Compare the survival and growth of cross-fostered pups to those raised by heterozygous mothers.
Genotyping and Colony Management Implement a rigorous genotyping protocol to accurately identify wild-type, heterozygous, and homozygous knockout animals. Maintain detailed breeding records.[15]Ensure the correct identification of experimental and control animals.

Key Experimental Protocols

Protocol 1: Assessment of Cell Viability

A common method to assess cell viability is the MTT assay.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired compounds (e.g., riboflavin, L-carnitine) for the specified duration.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Measurement of Oxidative Stress

Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.

  • Cell Seeding and Treatment: Plate cells and treat as described in the cell viability protocol.

  • Probe Loading: Incubate the cells with DCFH-DA solution in the dark at 37°C for 30 minutes.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates higher levels of ROS.

Protocol 3: Caspase-3 Activity Assay

Caspase-3 activity, a hallmark of apoptosis, can be measured using a colorimetric or fluorometric assay.

  • Cell Lysis: After treatment, lyse the cells to release their contents.

  • Substrate Addition: Add a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysate.

  • Incubation: Incubate the reaction at 37°C to allow for substrate cleavage.

  • Signal Detection: Measure the absorbance (colorimetric) or fluorescence (fluorometric) of the cleaved substrate. The signal intensity is proportional to the caspase-3 activity.[16]

Visualizations

ETFA_Signaling_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Knockout_Effect ETFA Knockout Consequences Fatty_Acids Fatty Acids Acyl_CoA_Dehydrogenases Acyl-CoA Dehydrogenases Fatty_Acids->Acyl_CoA_Dehydrogenases β-oxidation Amino_Acids Amino Acids Amino_Acids->Acyl_CoA_Dehydrogenases Catabolism ETFA_ETFB ETFA/ETFB Acyl_CoA_Dehydrogenases->ETFA_ETFB Electrons ETF_QO ETF:QO ETFA_ETFB->ETF_QO Electrons Coenzyme_Q Coenzyme Q ETF_QO->Coenzyme_Q Electrons Complex_III Complex III Coenzyme_Q->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Electron Transport Chain ATP ATP ATP_Synthase->ATP Oxidative Phosphorylation ETFA_KO ETFA Knockout Reduced_ATP Reduced ATP Production ETFA_KO->Reduced_ATP Accumulated_Metabolites Accumulated Acyl-CoAs ETFA_KO->Accumulated_Metabolites Apoptosis Apoptosis Reduced_ATP->Apoptosis Oxidative_Stress Oxidative Stress (ROS) Accumulated_Metabolites->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: ETFA's role in mitochondrial electron transport and the consequences of its knockout.

Caption: A logical workflow for troubleshooting low viability in ETFA knockout models.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ETFA (Energy Transfer-based Fluorescence Assay)-related metabolic flux analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and application of ETFA (FRET) biosensors in metabolic flux analysis.

Q1: What is ETFA, and how does it relate to FRET?

A1: ETFA stands for Energy Transfer-based Fluorescence Assay. In the context of biological research, this is functionally equivalent to Förster Resonance Energy Transfer (FRET). FRET is a mechanism describing the non-radiative transfer of energy between two light-sensitive molecules (fluorophores), a "donor" and an "acceptor".[1] This energy transfer is highly dependent on the distance between and the orientation of the donor and acceptor molecules, typically occurring over a 1-10 nanometer range. In biosensors, this principle is used to detect conformational changes in proteins, such as those that occur upon binding to a specific metabolite.

Q2: How can ETFA/FRET be used to infer metabolic flux?

A2: While 13C-based methods are the gold standard for quantifying steady-state metabolic flux, ETFA/FRET-based biosensors offer a powerful complementary approach for measuring the real-time dynamics of metabolite concentrations within living cells with high spatial resolution.[2][3][4] The underlying principle is that the concentration of a key metabolic intermediate can be indicative of the flux through a specific pathway. By monitoring the dynamic changes in the concentration of a metabolite using a FRET biosensor, researchers can infer changes in the activity of associated metabolic pathways in response to various stimuli or perturbations. Converting these dynamic concentration changes into absolute flux values often requires kinetic modeling and is an area of active research.

Q3: What are the key components of a genetically encoded ETFA/FRET biosensor for metabolite sensing?

A3: A typical genetically encoded FRET-based metabolite biosensor consists of three main components:

  • A donor fluorophore (e.g., Cyan Fluorescent Protein - CFP).

  • An acceptor fluorophore (e.g., Yellow Fluorescent Protein - YFP).

  • A sensory domain , which is a protein that specifically binds the metabolite of interest and undergoes a conformational change upon binding.[5]

These components are genetically fused into a single polypeptide chain. The binding of the metabolite to the sensory domain alters the distance and/or orientation between the donor and acceptor fluorophores, leading to a change in FRET efficiency, which can be measured as a change in the ratio of acceptor to donor fluorescence emission.

Q4: What are the advantages of using ETFA/FRET for metabolic analysis compared to traditional methods like mass spectrometry?

A4: ETFA/FRET offers several advantages for studying metabolism:

  • Live-cell imaging: It allows for the real-time monitoring of metabolite dynamics in living cells and even subcellular compartments.

  • High spatiotemporal resolution: It can provide information about metabolite concentrations at specific locations within a cell and track rapid changes.

  • Genetically encoded: The sensors can be targeted to specific organelles or cell types.

  • Less invasive: It does not necessarily require cell lysis or extensive sample preparation like mass spectrometry-based methods.

However, it's important to note that FRET biosensors typically measure relative changes in metabolite concentrations, and quantitative flux determination can be more challenging than with isotope tracing methods.

Section 2: Troubleshooting Guides

This section provides question-and-answer-based troubleshooting for specific issues you might encounter during your ETFA-based metabolic flux analysis experiments.

Low or No FRET Signal Change

Q: I am not observing a significant change in the FRET ratio upon stimulating my cells. What could be the problem?

A: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:

Potential Cause Troubleshooting Steps
Low Biosensor Expression - Verify biosensor expression levels using western blotting or by checking the fluorescence intensity of the donor and acceptor fluorophores. - Optimize transfection/transduction efficiency. - Use a stronger promoter if necessary.
Incorrect Biosensor for the Application - Ensure the Kd (dissociation constant) of the biosensor is appropriate for the expected physiological concentration range of the metabolite in your cell type and condition. A sensor with a Kd that is too high or too low will not show a significant response.
Metabolite Concentration Out of Range - The endogenous concentration of the metabolite may be too high, saturating the sensor, or too low to induce a detectable conformational change. - Try treating cells with inhibitors or activators of the metabolic pathway to artificially modulate the metabolite concentration and confirm sensor functionality.
Improper Imaging Settings - Optimize excitation and emission filter sets for your specific donor/acceptor pair to minimize spectral bleed-through. - Ensure the exposure time is adequate to capture a good signal without causing phototoxicity.
Photobleaching - Reduce excitation light intensity and/or exposure time. - Use an anti-fade mounting medium for fixed-cell imaging. - For live-cell imaging, acquire images at longer intervals if the biological process allows.
Incorrect Buffer Conditions - Ensure the pH and ionic strength of your imaging medium are within the optimal range for the fluorescent proteins and the sensory domain of your biosensor.
High Background Fluorescence

Q: My images have high background fluorescence, making it difficult to discern the FRET signal. How can I reduce the background?

A: High background can obscure your signal and reduce the signal-to-noise ratio. Consider the following:

Potential Cause Troubleshooting Steps
Autofluorescence from Media - Use phenol red-free imaging media, as phenol red is a major source of background fluorescence. - Consider using specialized low-autofluorescence imaging media.
Cellular Autofluorescence - This is particularly problematic in the green and yellow channels. - Acquire a "blank" image of untransfected cells using the same imaging settings to determine the level of autofluorescence. This can sometimes be subtracted from your experimental images.
Non-specific Staining (if using antibody-based detection) - Optimize antibody concentrations and washing steps. - Use appropriate blocking buffers.
Dirty Optics - Regularly clean the microscope objectives and other optical components according to the manufacturer's instructions.
Data Interpretation and Analysis Issues

Q: I see a change in the FRET ratio, but I'm unsure how to interpret it as a change in metabolic flux.

A: This is a crucial and complex step. Here are some guidelines:

Issue Guidance
Relating FRET Ratio to Metabolite Concentration - In vitro calibration: Purify the biosensor protein and perform a titration with known concentrations of the metabolite to generate a standard curve of FRET ratio versus metabolite concentration. This provides the Kd and dynamic range of the sensor. - In situ calibration: While more challenging, you can sometimes use cell permeabilization techniques and incubate with known concentrations of the metabolite to generate a calibration curve within the cellular environment.
Converting Concentration Dynamics to Flux - Kinetic Modeling: This is the most rigorous approach. Develop a mathematical model of the metabolic pathway of interest. The dynamic FRET data (converted to metabolite concentrations) can be used as an input to this model to estimate flux parameters. This often requires specialized software and a good understanding of enzyme kinetics. - Relative Flux Changes: In many cases, reporting the relative change in FRET ratio in response to a stimulus can provide valuable insights into the activation or inhibition of a pathway, even without calculating absolute flux values. Clearly state that you are measuring a proxy for pathway activity.
Confounding Factors - Be aware that changes in cellular conditions, such as pH or temperature, can sometimes affect the fluorescence of the FPs independently of metabolite binding. Include appropriate controls in your experiments to rule out these artifacts.

Section 3: Experimental Protocols

This section provides a generalized methodology for a key experiment in ETFA-based metabolic analysis.

Live-Cell Imaging of a Genetically Encoded FRET Biosensor for a Glycolytic Intermediate

Objective: To monitor the dynamic changes in the concentration of a glycolytic intermediate (e.g., Fructose-1,6-bisphosphate) in response to glucose stimulation using a genetically encoded FRET biosensor.

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293)

  • Plasmid DNA encoding the FRET biosensor for the target metabolite (e.g., a FBP sensor)

  • Transfection reagent

  • Complete cell culture medium

  • Phenol red-free imaging medium (e.g., FluoroBrite DMEM)

  • Glucose stock solution

  • Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for the FRET pair (e.g., CFP/YFP), an environmental chamber to maintain 37°C and 5% CO2, and image analysis software capable of ratiometric analysis.

Methodology:

  • Cell Seeding: The day before transfection, seed cells onto glass-bottom dishes suitable for high-resolution microscopy at a density that will result in 50-70% confluency at the time of imaging.

  • Transfection: Transfect the cells with the FRET biosensor plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent. Allow for protein expression for 24-48 hours.

  • Microscope Setup:

    • Turn on the microscope, camera, and environmental chamber. Set the chamber to 37°C and 5% CO2.

    • Place the dish of transfected cells on the microscope stage and allow the temperature and atmosphere to equilibrate.

    • Locate a field of view with healthy, transfected cells expressing the biosensor.

  • Image Acquisition:

    • Set the imaging parameters. Use the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio to minimize phototoxicity.

    • Acquire images in three channels:

      • Donor channel: Excite with the donor excitation wavelength (e.g., ~430 nm for CFP) and collect emission at the donor emission wavelength (e.g., ~475 nm for CFP).

      • Acceptor channel: Excite with the acceptor excitation wavelength (e.g., ~500 nm for YFP) and collect emission at the acceptor emission wavelength (e.g., ~535 nm for YFP). This is to confirm acceptor expression.

      • FRET channel: Excite with the donor excitation wavelength (e.g., ~430 nm for CFP) and collect emission at the acceptor emission wavelength (e.g., ~535 nm for YFP).

  • Baseline Measurement:

    • Replace the culture medium with pre-warmed, glucose-free imaging medium.

    • Acquire baseline images every 1-2 minutes for 10-15 minutes to establish a stable baseline FRET ratio.

  • Stimulation:

    • Carefully add a small volume of concentrated glucose solution to the dish to reach the desired final concentration (e.g., 10 mM).

    • Immediately resume image acquisition at the same frequency for the desired duration (e.g., 30-60 minutes) to capture the dynamic response.

  • Data Analysis:

    • For each time point, perform background subtraction on the donor and FRET channel images.

    • Select regions of interest (ROIs) within individual cells.

    • Calculate the average intensity in the donor and FRET channels for each ROI at each time point.

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each ROI at each time point.

    • Plot the normalized FRET ratio over time to visualize the dynamic change in metabolite concentration.

Section 4: Visualizations

This section provides diagrams of key signaling pathways and experimental workflows relevant to ETFA-related metabolic flux analysis.

glycolysis_pathway cluster_fret ETFA/FRET Biosensor Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P FBP Fructose-1,6-Bisphosphate F6P->FBP PFK GAP Glyceraldehyde-3-Phosphate FBP->GAP FBPsensor FBP Sensor FBP->FBPsensor Binding Pyruvate Pyruvate GAP->Pyruvate

Caption: Glycolysis pathway with an ETFA/FRET biosensor for Fructose-1,6-Bisphosphate.

experimental_workflow cluster_prep Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis cell_seeding Cell Seeding transfection Transfection with FRET Biosensor cell_seeding->transfection baseline Baseline Measurement (No Stimulus) transfection->baseline stimulation Stimulation (e.g., add glucose) baseline->stimulation acquisition Time-Lapse Image Acquisition stimulation->acquisition ratio_calc Ratiometric Calculation (FRET/Donor) acquisition->ratio_calc kinetic_analysis Kinetic Analysis ratio_calc->kinetic_analysis flux_estimation Flux Estimation (with Kinetic Modeling) kinetic_analysis->flux_estimation

Caption: Experimental workflow for ETFA/FRET-based metabolic analysis.

ampk_pathway cluster_fret ETFA/FRET Biosensor AMP_ATP High AMP/ATP Ratio AMPK AMPK AMP_ATP->AMPK Activates catabolism Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->catabolism Activates anabolism Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->anabolism Inhibits AMPKsensor AMPK Activity Sensor AMPK->AMPKsensor Phosphorylation

Caption: AMPK signaling pathway as a sensor of cellular energy status.

References

Validation & Comparative

Validating Ethylmalonic Acid as a Biomarker for Multiple Acyl-CoA Dehydrogenase Deficiency (MADD): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ethylmalonic Acid (ETFA) as a biomarker for Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) against other key metabolic markers. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant metabolic pathways to aid in research and drug development efforts.

Introduction to MADD and the Role of Biomarkers

Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Aciduria Type II, is a rare autosomal recessive disorder of fatty acid, amino acid, and choline metabolism.[1] It is caused by mutations in the ETFA, ETFB, or ETFDH genes, which encode for the electron transfer flavoprotein (ETF) and ETF-ubiquinone oxidoreductase (ETF-QO).[2] These deficiencies impair the transfer of electrons from multiple acyl-CoA dehydrogenases to the respiratory chain, leading to the accumulation of various toxic metabolites.

Biomarkers play a crucial role in the diagnosis, monitoring, and assessment of therapeutic response in MADD. An ideal biomarker should be sensitive, specific, and readily measurable. Ethylmalonic acid (ETFA) is a dicarboxylic acid that is consistently elevated in the urine of MADD patients, making it a key diagnostic marker.

Comparison of Key Biomarkers for MADD

The diagnosis of MADD relies on the analysis of specific metabolites in urine and blood. While ETFA is a prominent marker, a comprehensive evaluation of multiple biomarkers provides a more accurate and complete diagnostic picture. The following tables summarize the quantitative data for key biomarkers in MADD patients compared to healthy individuals.

Table 1: Urinary Organic Acid Profile in MADD vs. Healthy Controls

BiomarkerMADD Patients (mmol/mol creatinine)Healthy Controls (mmol/mol creatinine)
Ethylmalonic AcidSignificantly elevated; levels can be several hundred to thousands of times the upper limit of normal. One study reported a range of 30 mmol/mol creatinine in a mild case, which rose after exercise.[3] Another case reported very high levels of 7,080 and 5,280 mmol/mol creatinine in newborns.[4]Typically < 8.1 mmol/mol creatinine.[5] A pediatric reference range study indicated it is detected in 60-80% of normal samples.[6]
Glutaric AcidOften massively elevated, with reports of levels at 7,080 and 5,280 mmol/mol creatinine in newborns with MADD.[4]Normal levels typically range from 1.1 to 8 mmol/mol creatinine.[7]
2-Hydroxyglutaric AcidFrequently elevated in MADD patients.Generally present at low or undetectable levels.
Adipic AcidCommonly elevated.Present at low levels.
Suberic AcidCommonly elevated.Present at low levels.
Sebacic AcidCommonly elevated.Present at low levels.

Table 2: Plasma Acylcarnitine Profile in MADD vs. Healthy Controls

BiomarkerMADD Patients (µmol/L)Healthy Controls (µmol/L)
Butyrylcarnitine (C4)ElevatedTypically low.
Isovalerylcarnitine (C5)ElevatedTypically low.
Hexanoylcarnitine (C6)ElevatedTypically low.
Octanoylcarnitine (C8)ElevatedTypically low.
Decanoylcarnitine (C10)ElevatedTypically low.
Dodecanoylcarnitine (C12)ElevatedTypically low.
Tetradecenoylcarnitine (C14:1)ElevatedTypically low.
Hexadecanoylcarnitine (C16)ElevatedTypically low.
Octadecenoylcarnitine (C18:1)ElevatedTypically low.

Note: The specific concentrations of acylcarnitines can vary depending on the clinical severity of MADD, with milder, late-onset forms potentially showing less dramatic elevations. In some asymptomatic phases of late-onset MADD, the acylcarnitine profile may even be normal.[8]

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is essential for their clinical utility. The following are detailed methodologies for the two primary analytical techniques used in the diagnosis of MADD.

Protocol 1: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the quantitative analysis of organic acids, including ethylmalonic acid and glutaric acid, in urine.

1. Sample Preparation:

  • Collect a random urine sample in a sterile, preservative-free container.[9] Early morning samples are often preferred due to being more concentrated.[10]
  • To normalize for urine concentration, determine the creatinine concentration of the sample.
  • Use a volume of urine equivalent to 1 µmole of creatinine for the analysis.[11]

2. Internal Standard Addition:

  • Add a known amount of internal standards, such as tropic acid and 2-ketocaproic acid, to each sample.[11][12]

3. Oximation (for ketoacids):

  • Treat the sample with hydroxylamine to form oxime derivatives of any ketoacids present.[11]

4. Extraction:

  • Acidify the sample.
  • Perform a liquid-liquid extraction with ethyl acetate to isolate the organic acids.[11]
  • An alternative solid-phase extraction using a strong anion exchange column can also be used for higher recovery of a wide range of compounds.

5. Derivatization:

  • Evaporate the organic extract to dryness under a stream of nitrogen.
  • Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine, to convert the organic acids into their more volatile trimethylsilyl (TMS) derivatives.[11]

6. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
  • Use an appropriate GC column and temperature program to achieve separation of the organic acids.[9]
  • The mass spectrometer is typically operated in full scan mode, scanning a mass range of approximately 50 to 550 amu.[9]

7. Data Analysis:

  • Identify and quantify the organic acids based on their retention times and mass spectra by comparing them to a library of known compounds and the internal standards.

Protocol 2: Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This protocol describes the analysis of acylcarnitines in plasma or dried blood spots.

1. Sample Preparation (from plasma):

  • Collect a whole blood sample in a tube containing an anticoagulant (e.g., EDTA).
  • Centrifuge the sample to separate the plasma.

2. Derivatization:

  • Esterify the acylcarnitines by treating the sample with acidified butanol (e.g., 3N butanolic-HCl). This converts the acylcarnitines to their butyl esters.

3. Internal Standard Addition:

  • Add a mixture of stable isotope-labeled internal standards for each acylcarnitine species to be quantified.

4. MS/MS Analysis:

  • Introduce the derivatized sample into the tandem mass spectrometer via flow injection.
  • Use electrospray ionization (ESI) in the positive ion mode.
  • Operate the mass spectrometer in the precursor ion scan mode to detect all parent ions that fragment to a specific daughter ion characteristic of carnitine (m/z 85 or 99, depending on the method). Alternatively, multiple reaction monitoring (MRM) can be used for targeted quantification.

5. Data Analysis:

  • Quantify each acylcarnitine species by comparing the signal intensity of the endogenous analyte to its corresponding stable isotope-labeled internal standard.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context of ETFA and other biomarkers in MADD, the following diagrams illustrate the affected pathways and a typical diagnostic workflow.

MADD_Pathway Metabolic Pathway Disruption in MADD cluster_FattyAcidOxidation Fatty Acid Oxidation cluster_AminoAcidCatabolism Amino Acid Catabolism cluster_ElectronTransportChain Mitochondrial Electron Transport Chain cluster_Accumulation Accumulated Metabolites FattyAcids Fatty Acids AcylCoA Fatty Acyl-CoA FattyAcids->AcylCoA BetaOxidation β-Oxidation (multiple steps) AcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA ETF ETF BetaOxidation->ETF Electrons Accumulated_AcylCoA Accumulated Acyl-CoAs BetaOxidation->Accumulated_AcylCoA TCA Cycle TCA Cycle AcetylCoA->TCA Cycle AminoAcids Amino Acids (e.g., Lysine, Tryptophan) Intermediates Intermediates AminoAcids->Intermediates Intermediates->AcetylCoA Intermediates->ETF Electrons Intermediates->Accumulated_AcylCoA ETFDH ETF-QO ETF->ETFDH MADD_Block MADD Defect (ETFA, ETFB, ETFDH mutations) ETF->MADD_Block CoQ10 Coenzyme Q10 ETFDH->CoQ10 ETFDH->MADD_Block RespiratoryChain Respiratory Chain CoQ10->RespiratoryChain ATP Production ATP Production RespiratoryChain->ATP Production ETFA_Biomarker Ethylmalonic Acid (ETFA) Accumulated_AcylCoA->ETFA_Biomarker Other_Biomarkers Glutaric Acid, Other Organic Acids, Acylcarnitines Accumulated_AcylCoA->Other_Biomarkers Diagnostic_Workflow Diagnostic Workflow for MADD Start Clinical Suspicion of MADD (e.g., hypoglycemia, myopathy) Urine_Organic_Acids Urine Organic Acid Analysis (GC-MS) Start->Urine_Organic_Acids Plasma_Acylcarnitines Plasma Acylcarnitine Profile (Tandem MS) Start->Plasma_Acylcarnitines Results Elevated ETFA, Glutaric Acid, and multiple Acylcarnitines? Urine_Organic_Acids->Results Plasma_Acylcarnitines->Results Genetic_Testing Molecular Genetic Testing (ETFA, ETFB, ETFDH) Results->Genetic_Testing Yes Further_Investigation Consider Other Diagnoses Results->Further_Investigation No Diagnosis_Confirmed MADD Diagnosis Confirmed Genetic_Testing->Diagnosis_Confirmed

References

ETFA Expression: A Comparative Guide for Researchers in Healthy and Diseased States

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Electron Transfer Flavoprotein Subunit Alpha (ETFA) expression in healthy tissues versus various diseased states. Understanding the differential expression of ETFA is crucial for elucidating its role in pathophysiology and for the development of novel therapeutic strategies. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Data Presentation: ETFA Expression at a Glance

The following tables summarize the expression of ETFA across different cancers, metabolic disorders, and cardiovascular diseases compared to corresponding healthy tissues.

Table 1: ETFA Expression in Various Cancers

Cancer TypeETFA mRNA Expression (Fold Change vs. Normal)ETFA Protein Expression LevelCitation
Breast Cancer UnderexpressedLow to Medium[1]
Colorectal Cancer OverexpressedHigh[1]
Liver Cancer OverexpressedHigh[1]
Lung Cancer UnderexpressedLow to Medium[1]
Prostate Cancer OverexpressedHigh[1]
Pancreatic Cancer OverexpressedHigh[1]
Kidney Cancer UnderexpressedLow to Medium[1]
Stomach Cancer UnderexpressedLow to Medium[1]

Table 2: ETFA in Metabolic Disorders

DiseaseGenetic BasisETFA Protein LevelFunctional ImpactCitation
Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) Mutations in ETFA or ETFB genesVariable (often normal levels of a non-functional protein)Impaired fatty acid and amino acid metabolism[2]

Table 3: ETFA Expression in Cardiovascular Disease

Disease ModelTissue/Cell TypeETFA mRNA Expression (Log2 Fold Change vs. Control)p-valueCitation
Heart Failure (Dilated Cardiomyopathy) Left Ventricle-0.58<0.05[3]

Table 4: ETFA Expression in Liver Disease

Disease ModelTissueETFA mRNA Expression (Log2 Fold Change vs. Control)p-valueCitation
Nonalcoholic Steatohepatitis (NASH) Liver-0.42<0.05[4]

Table 5: ETFA Expression in Kidney Disease

Disease ModelTissueETFA mRNA Expression (Log2 Fold Change vs. Control)p-valueCitation
Chronic Kidney Disease (CKD) with Fibrosis Renal Biopsy-0.76<0.05[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Immunohistochemistry (IHC) for ETFA Protein Detection

This protocol outlines the general steps for detecting ETFA protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2x for 5 min each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 min each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides with PBS.

    • Incubate with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Wash with PBS.

    • Block with 5% normal goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate slides with a primary antibody against ETFA (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3x for 5 min each).

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Wash slides with PBS (3x for 5 min each).

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Wash with PBS (3x for 5 min each).

    • Develop with a diaminobenzidine (DAB) substrate, monitoring for color development.

  • Counterstaining and Mounting:

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Quantitative Real-Time PCR (qPCR) for ETFA mRNA Expression

This protocol describes the quantification of ETFA mRNA levels from total RNA.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using a suitable kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for ETFA, and cDNA template.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.

    • Set up reactions in triplicate in a 96-well qPCR plate.

  • qPCR Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes.

    • Cycling (40 cycles):

      • 95°C for 15 seconds

      • 60°C for 1 minute

    • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for ETFA and the housekeeping gene.

    • Calculate the relative expression of ETFA using the 2-ΔΔCt method.

Western Blotting for ETFA Protein Quantification

This protocol details the detection and quantification of ETFA protein from cell or tissue lysates.

  • Protein Extraction:

    • Lyse cells or tissues in RIPA buffer containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

    • Separate proteins on a 12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ETFA (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST (3x for 10 min each).

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST (3x for 10 min each).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

shRNA-mediated Knockdown of ETFA

This protocol describes the process of silencing ETFA expression using short hairpin RNA (shRNA).

  • shRNA Vector Preparation:

    • Design and clone shRNA sequences targeting ETFA into a suitable lentiviral vector.

    • Verify the sequence of the shRNA insert.

  • Lentivirus Production:

    • Co-transfect the shRNA-containing vector along with packaging and envelope plasmids into HEK293T cells.

    • Collect the virus-containing supernatant 48-72 hours post-transfection.

    • Concentrate the lentiviral particles.

  • Cell Transduction:

    • Transduce target cells with the lentiviral particles in the presence of polybrene.

    • Replace the virus-containing medium with fresh medium after 24 hours.

  • Selection and Validation:

    • Select for transduced cells using an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance gene.

    • Validate the knockdown of ETFA expression at both the mRNA (qPCR) and protein (Western blotting) levels.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental processes related to ETFA.

ETFA_mTOR_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects ETFA ETFA mTORC1 mTORC1 ETFA->mTORC1 Inhibition in some cancers Fatty Acid Oxidation Fatty Acid Oxidation Fatty Acid Oxidation->ETFA Amino Acid Catabolism Amino Acid Catabolism Amino Acid Catabolism->ETFA Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth

Caption: ETFA's role in the mTOR signaling pathway.

Experimental_Workflow_ETFA_Expression cluster_sample Sample Preparation cluster_analysis Analysis Healthy Tissue Healthy Tissue RNA Extraction RNA Extraction Healthy Tissue->RNA Extraction Protein Extraction Protein Extraction Healthy Tissue->Protein Extraction Diseased Tissue Diseased Tissue Diseased Tissue->RNA Extraction Diseased Tissue->Protein Extraction IHC IHC Diseased Tissue->IHC qPCR qPCR RNA Extraction->qPCR Western Blot Western Blot Protein Extraction->Western Blot Data Analysis Data Analysis qPCR->Data Analysis Western Blot->Data Analysis IHC->Data Analysis

Caption: Workflow for ETFA expression analysis.

References

A Comparative Guide to ETFA and ETFB Subunit Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the alpha (ETFA) and beta (ETFB) subunits of the Electron Transfer Flavoprotein (ETF). ETF is a critical mitochondrial enzyme that channels electrons from multiple dehydrogenases involved in fatty acid and amino acid metabolism into the electron transport chain. Understanding the distinct and cooperative roles of its constituent subunits is essential for research into metabolic disorders and the development of targeted therapeutics.

Core Functional Comparison

The Electron Transfer Flavoprotein is a heterodimer composed of an alpha subunit (ETFA) and a beta subunit (ETFB). Together, they form a crucial hub for cellular respiration, accepting electrons from at least 14 flavoenzymes and transferring them to the respiratory chain via ETF-ubiquinone oxidoreductase (ETF:QO).[1] While both subunits are indispensable for the function of the holoenzyme, they possess distinct structural and functional roles.

ETFA, the alpha subunit , is primarily involved in the catalytic activity of the ETF complex. It forms two of the three domains of the heterodimer and plays a significant role in binding the Flavin Adenine Dinucleotide (FAD) cofactor, which is the direct acceptor of electrons from substrate dehydrogenases.[2]

ETFB, the beta subunit , is crucial for substrate recognition and the structural integrity of the complex. It forms the third domain of the ETF protein and contains a "recognition loop" that is vital for anchoring the ETF complex to its partner dehydrogenases.[1] ETFB also binds an AMP molecule, which is believed to play a structural role.

Mutations in either the ETFA or ETFB gene can lead to Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), a serious metabolic disorder. However, mutations in the ETFA gene are more commonly associated with the disease.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the ETFA and ETFB subunits.

Table 1: Gene and Protein Characteristics
FeatureETFA (alpha subunit)ETFB (beta subunit)
Gene Locus Chromosome 15 (15q24.2-q24.3)Chromosome 19 (19q13.41)
Protein Size (Human) 333 amino acids255 amino acids
Molecular Weight (Human) ~35 kDa (precursor), ~32 kDa (mature)~27 kDa
Domains Forms Domain I and Domain IIForms Domain III
Cofactor Binding Major role in FAD bindingBinds one molecule of AMP (structural role)
Table 2: Relative Protein Abundance in Human Tissues (ppm)
TissueETFA Abundance (ppm)ETFB Abundance (ppm)Data Source
Heart 13801290PaxDb
Liver 10801020PaxDb
Skeletal Muscle 693647PaxDb
Kidney 561557PaxDb
Brain 126121PaxDb
Adipose Tissue 108103PaxDb

Data retrieved from the PaxDb database, which provides whole-organism and tissue-resolved protein abundance averages.[3][4][5][6][7][8]

Table 3: Enzyme Kinetics (Saccharomyces cerevisiae homolog, yETF with Dld2)
Substratekcatapp (s-1)KMapp (µM)kcatapp/KMapp (M-1s-1)
D-α-hydroxyglutarate--1200 ± 300
D-lactate--11 ± 2

These kinetic parameters represent the overall activity of the Dld2-yETF electron transfer and not the specific activity of the individual subunits. The data is derived from studies on the yeast homologues.[9]

Signaling and Metabolic Pathways

The primary role of the ETFA/ETFB heterodimer is to act as an electron shuttle in mitochondrial metabolism. The following diagram illustrates the flow of electrons from various metabolic pathways to the electron transport chain via the ETF complex.

ETF_Pathway cluster_matrix Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane FAO Fatty Acid β-oxidation (e.g., MCAD, SCAD) ETF ETF (ETFA/ETFB) FAO->ETF AA_cat Amino Acid Catabolism (e.g., IVD, GCDH) AA_cat->ETF Choline_met Choline Metabolism (e.g., DMGDH) Choline_met->ETF ETFDH ETF:QO (ETFDH) ETF->ETFDH e- Q_pool Coenzyme Q Pool ETFDH->Q_pool e- Complex_III Complex III Q_pool->Complex_III e-

Caption: Electron flow from mitochondrial dehydrogenases to Complex III via the ETF system.

Experimental Protocols

This section details the methodologies for key experiments used to characterize and compare ETFA and ETFB subunits.

Western Blot Analysis for ETFA and ETFB Expression

Objective: To determine the relative protein expression levels of ETFA and ETFB in cell or tissue lysates.

Protocol:

  • Sample Preparation:

    • Homogenize tissue samples or lyse cultured cells in RIPA buffer supplemented with protease inhibitors.

    • Determine the total protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of total protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for ETFA and ETFB (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Co-Immunoprecipitation (Co-IP) for ETFA-ETFB Interaction

Objective: To confirm the in vivo interaction between ETFA and ETFB.

Protocol:

  • Cell Lysis:

    • Lyse cells expressing ETFA and ETFB in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clearing:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific to either ETFA or ETFB (the "bait" protein) overnight at 4°C.

    • Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove unbound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against both ETFA and ETFB to detect the "prey" protein.

ETF Activity Assay (Anaerobic ETF Fluorescence Reduction Assay)

Objective: To measure the electron-transfer activity of the ETF holoenzyme.

Principle: This assay measures the decrease in the intrinsic fluorescence of the FAD cofactor in ETF as it accepts electrons from a substrate dehydrogenase.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5) and make it anaerobic by bubbling with nitrogen or argon gas.

    • Add a specific acyl-CoA dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase, MCAD) and its corresponding acyl-CoA substrate to the anaerobic buffer.

  • ETF Addition and Measurement:

    • Add purified ETF to the reaction mixture.

    • Monitor the decrease in ETF fluorescence (excitation ~450 nm, emission ~520 nm) over time using a fluorometer. The rate of fluorescence decrease is proportional to the ETF activity.

  • Data Analysis:

    • Calculate the initial rate of fluorescence decrease and determine the specific activity of ETF (e.g., in nmol of ETF reduced per minute per mg of protein).

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow for investigating the functions of ETFA and ETFB.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_expression Expression Analysis cluster_interaction Interaction Analysis cluster_activity Functional Analysis cluster_conclusion Conclusion Hypothesis ETFA and ETFB have distinct but cooperative functions WB Western Blot (ETFA & ETFB levels) Hypothesis->WB qPCR qRT-PCR (ETFA & ETFB mRNA) Hypothesis->qPCR CoIP Co-Immunoprecipitation (ETFA-ETFB interaction) Hypothesis->CoIP ActivityAssay ETF Activity Assay (Holoenzyme function) Hypothesis->ActivityAssay Conclusion Elucidation of subunit-specific functions and their roles in disease WB->Conclusion qPCR->Conclusion CoIP->Conclusion Mutagenesis Site-directed Mutagenesis (Subunit-specific roles) ActivityAssay->Mutagenesis Mutagenesis->Conclusion

Caption: A logical workflow for the functional characterization of ETFA and ETFB subunits.

References

A Comparative Analysis of Electron Transfer Flavoprotein Subunit Alpha (ETFA) Orthologs Across Species

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The Electron Transfer Flavoprotein (ETF) is a critical mitochondrial enzyme responsible for transferring electrons from various dehydrogenases to the electron transport chain, playing a central role in fatty acid and amino acid metabolism. This guide provides a comparative analysis of the alpha subunit of ETF (ETFA) across different species, offering insights into its conservation, function, and experimental characterization.

I. Comparative Overview of ETFA Orthologs

The ETFA subunit, in conjunction with the beta subunit (ETFB), forms the heterodimeric ETF protein. This complex is highly conserved throughout evolution, with orthologs found in organisms ranging from bacteria to humans, highlighting its fundamental role in cellular energy metabolism.[1] Defects in the ETFA gene in humans can lead to Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), a serious metabolic disorder.[1]

Table 1: General Characteristics of ETFA Orthologs

FeatureHuman (Homo sapiens)Mouse (Mus musculus)Fruit Fly (Drosophila melanogaster)Nematode (Caenorhabditis elegans)
Gene Name ETFAEtfaEtf-QO (ortholog to human ETFDH, interacts with ETF)F42G9.8 (putative ETFA ortholog)
Protein Name Electron Transfer Flavoprotein Subunit AlphaElectron transfer flavoprotein, alpha polypeptideElectron transfer flavoprotein-ubiquinone oxidoreductaseElectron transfer flavoprotein alpha subunit-like
Subcellular Location Mitochondrion matrixMitochondrion matrixMitochondrionMitochondrion
Function Electron carrier in fatty acid and amino acid catabolismElectron carrier in fatty acid and amino acid catabolismElectron transfer from ETF to ubiquinonePredicted electron carrier function

Table 2: Quantitative Performance Comparison of ETFA Orthologs

ParameterHumanMouseFruit FlyNematode
Enzyme Kinetics (Km) Data not readily available in a comparative formatData not readily available in a comparative formatData not readily available in a comparative formatData not readily available in a comparative format
Enzyme Kinetics (Vmax) Data not readily available in a comparative formatData not readily available in a comparative formatData not readily available in a comparative formatData not readily available in a comparative format
Protein Expression Levels (e.g., in muscle) HighHighData not readily available in a comparative formatData not readily available in a comparative format
Thermal Stability (Tm) ~58 °C for some variants[2]Data not readily available in a comparative formatData not readily available in a comparative formatData not readily available in a comparative format

II. Signaling and Interaction Pathways

The primary role of ETF is to accept electrons from various acyl-CoA dehydrogenases and transfer them to the electron transport chain via ETF-ubiquinone oxidoreductase (ETF:QO).[3] This process is crucial for generating ATP from the breakdown of fatty acids and amino acids.[4]

ETFA_Signaling_Pathway cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane FattyAcids Fatty Acids ACADs Acyl-CoA Dehydrogenases FattyAcids->ACADs AminoAcids Amino Acids AminoAcids->ACADs ETF ETF (ETFA/ETFB) ACADs->ETF e- ETFQO ETF:QO ETF->ETFQO e- UQ Ubiquinone (Coenzyme Q) ETFQO->UQ e- ComplexIII Complex III UQ->ComplexIII e- ATP Production ATP Production ComplexIII->ATP Production

Caption: Electron transfer pathway involving ETFA.

The specific acyl-CoA dehydrogenases that donate electrons to ETF can vary between species, reflecting their different metabolic needs and capabilities. In mammals, these include dehydrogenases involved in the breakdown of short, medium, and long-chain fatty acids, as well as those for branched-chain amino acids.[5]

III. Experimental Protocols

A. Western Blotting for ETFA Protein Expression

This protocol outlines the detection and relative quantification of ETFA protein in mitochondrial fractions.

1. Mitochondrial Isolation:

  • Homogenize tissue or cells in ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).

  • Perform differential centrifugation to pellet mitochondria. Resuspend the mitochondrial pellet in a suitable buffer.

2. Protein Quantification:

  • Determine the protein concentration of the mitochondrial lysate using a BCA or Bradford assay.

3. SDS-PAGE and Electrotransfer:

  • Denature 20-30 µg of mitochondrial protein by boiling in Laemmli buffer.

  • Separate proteins on a 12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for ETFA overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

  • Use a loading control, such as VDAC1 or COX IV, to normalize for protein loading.

Western_Blot_Workflow A Mitochondrial Isolation B Protein Quantification A->B C SDS-PAGE B->C D Electrotransfer to Membrane C->D E Blocking D->E F Primary Antibody (anti-ETFA) E->F G Secondary Antibody (HRP-conjugated) F->G H Chemiluminescent Detection G->H

Caption: Western Blot workflow for ETFA detection.

B. ETF Enzyme Activity Assay (Ferricenium Hexafluorophosphate Reduction Assay)

This assay measures the rate of electron transfer from a substrate-reduced acyl-CoA dehydrogenase to ETF.

1. Reagents:

  • Assay Buffer: 50 mM potassium phosphate, pH 7.6.

  • Acyl-CoA dehydrogenase (e.g., Medium-chain acyl-CoA dehydrogenase, MCAD).

  • Acyl-CoA substrate (e.g., Octanoyl-CoA).

  • Purified ETF.

  • Ferricenium hexafluorophosphate.

2. Assay Procedure:

  • In a cuvette, mix the assay buffer, acyl-CoA dehydrogenase, and ETF.

  • Add the acyl-CoA substrate to initiate the reduction of the acyl-CoA dehydrogenase and subsequently ETF.

  • Add ferricenium hexafluorophosphate and monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.

  • The rate of absorbance decrease is proportional to the ETF activity.

3. Calculation of Enzyme Activity:

  • Use the molar extinction coefficient of ferricenium to calculate the rate of its reduction and, consequently, the enzyme activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ferricenium per minute.

ETF_Activity_Assay Substrate Acyl-CoA ACAD Acyl-CoA Dehydrogenase Substrate->ACAD reduces Reduced_ACAD Reduced ACAD ETF ETF Reduced_ETF Reduced ETF Ferricenium Ferricenium (Fe(Cp)2+) Ferrocene Ferrocene (Fe(Cp)2) Product Enoyl-CoA Reduced_ACAD->ETF reduces Reduced_ETF->Ferricenium reduces

Caption: Principle of the ETF enzyme activity assay.

C. LC-MS/MS for ETFA Quantification

This protocol provides a general workflow for the targeted quantification of ETFA protein using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Isolate mitochondria as described in the Western Blot protocol.

  • Denature, reduce, and alkylate the proteins in the mitochondrial lysate.

  • Digest the proteins into peptides using trypsin.

2. Peptide Cleanup:

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants.

3. LC-MS/MS Analysis:

  • Inject the cleaned peptide mixture onto a reverse-phase LC column for separation.

  • Elute the peptides into a tandem mass spectrometer.

  • The mass spectrometer will be operated in a targeted mode (e.g., Multiple Reaction Monitoring or Parallel Reaction Monitoring) to specifically detect and quantify proteotypic peptides unique to ETFA.

4. Data Analysis:

  • Integrate the peak areas of the targeted ETFA peptides.

  • Use a stable isotope-labeled peptide standard for absolute quantification or compare peak areas between samples for relative quantification.

LCMS_Workflow A Mitochondrial Protein Extraction B Denaturation, Reduction, Alkylation A->B C Tryptic Digestion B->C D Peptide Cleanup (SPE) C->D E LC Separation D->E F Tandem Mass Spectrometry (MS/MS) E->F G Data Analysis & Quantification F->G

Caption: LC-MS/MS workflow for ETFA quantification.

IV. Conclusion

The Electron Transfer Flavoprotein, and specifically its alpha subunit ETFA, is a highly conserved and essential component of mitochondrial energy metabolism across a wide range of species. While its general function is well-understood, a detailed quantitative comparison of the performance of its orthologs is an area ripe for further investigation. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct such comparative studies, which will be invaluable for understanding the nuances of metabolic regulation in different organisms and for the development of therapies targeting metabolic diseases.

References

Validating the Pathogenicity of Novel ETFA Variants: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the impact of novel genetic variants on the electron transfer flavoprotein alpha subunit (ETFA), this guide provides a comparative framework for validating their pathogenicity. By leveraging established experimental protocols and presenting key data in a structured format, this guide aims to facilitate a comprehensive and objective assessment of novel ETFA variants.

Mutations in the ETFA gene are known to cause Glutaric Acidemia Type II (GAII), also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), an autosomal recessive disorder of fatty acid and amino acid metabolism.[1] The ETFA gene encodes the alpha subunit of the electron transfer flavoprotein (ETF), a critical enzyme in mitochondrial energy production.[2][3] ETF acts as a central hub, accepting electrons from at least nine different acyl-CoA dehydrogenases and transferring them to the respiratory chain via electron transfer flavoprotein-ubiquinone oxidoreductase (ETF-QO).[4][5]

The validation of novel ETFA variants is crucial for accurate diagnosis, prognosis, and the development of targeted therapies. This guide outlines key experimental approaches to functionally characterize these variants and provides a basis for comparison with known pathogenic and benign variants.

Experimental Workflow for Validating ETFA Variant Pathogenicity

A systematic approach to validating the pathogenicity of novel ETFA variants involves a combination of in silico analysis, protein expression and purification, and functional characterization through enzyme activity and stability assays. The following workflow outlines the key steps:

ETFA Variant Validation Workflow cluster_insilico In Silico Analysis cluster_expression Protein Expression & Purification cluster_functional Functional Characterization cluster_analysis Data Analysis & Classification in_silico Variant Prediction (e.g., SIFT, PolyPhen-2) expression Cloning & Expression of WT and Variant ETFA in_silico->expression purification Purification of ETF α/β Complex expression->purification activity_assay Enzyme Activity Assay purification->activity_assay stability_assay Protein Stability Assay (Thermal Shift) purification->stability_assay comparison Comparison with Known Variants activity_assay->comparison stability_assay->comparison classification Pathogenicity Classification comparison->classification

A typical workflow for validating the pathogenicity of novel ETFA variants.

Comparative Data of ETFA Variants

The functional impact of a novel ETFA variant can be assessed by comparing its biochemical properties to those of the wild-type (WT) protein and known pathogenic and benign variants. The following tables summarize key quantitative data that should be generated and compared.

Table 1: Comparison of Enzyme Activity

ETFA VariantSpecific Activity (% of WT)Michaelis Constant (Km) for Acyl-CoA Substrate (µM)
Wild-Type 100%Value
Novel Variant Experimental ValueExperimental Value
Known Pathogenic
αT266MReported ValueReported Value
αG116RReported ValueReported Value
Known Benign
Example Benign VariantReported ValueReported Value

Table 2: Comparison of Protein Stability

ETFA VariantMelting Temperature (Tm) in °C
Wild-Type Value
Novel Variant Experimental Value
Known Pathogenic
αT266MReported Value
αG116RReported Value
Known Benign
Example Benign VariantReported Value

Detailed Experimental Protocols

ETFA Expression and Purification

Objective: To produce sufficient quantities of pure, folded wild-type and variant ETF protein for functional assays.

Methodology:

  • Cloning: The coding sequence for human ETFA (wild-type and variants) is cloned into a suitable expression vector, often co-expressed with the ETFB subunit to ensure proper folding and formation of the heterodimeric ETF complex.

  • Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced under optimized conditions of temperature and inducer concentration.

  • Purification: The ETF protein is purified from the cell lysate using a series of chromatography steps, which may include affinity chromatography (e.g., Ni-NTA if His-tagged), ion-exchange chromatography, and size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

Enzyme Activity Assay

Objective: To measure the catalytic efficiency of the ETF variant in transferring electrons from a donor to an acceptor.

Methodology (DCPIP-based assay): This assay measures the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified ETF variant, an acyl-CoA dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase, MCAD), and an acyl-CoA substrate (e.g., octanoyl-CoA).

  • Initiation: The reaction is initiated by the addition of DCPIP.

  • Measurement: The decrease in absorbance of DCPIP is monitored spectrophotometrically at a wavelength of 600 nm.

  • Calculation: The specific activity of the ETF variant is calculated from the rate of DCPIP reduction and normalized to the protein concentration.

Protein Stability Assay (Thermal Shift Assay)

Objective: To assess the structural stability of the ETF variant by measuring its melting temperature (Tm).[3][6][7][8]

Methodology: This assay is performed using a real-time PCR instrument and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[7]

  • Sample Preparation: The purified ETF variant is mixed with the fluorescent dye in a suitable buffer.[7]

  • Thermal Denaturation: The sample is subjected to a gradual increase in temperature in the real-time PCR instrument.

  • Fluorescence Monitoring: As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence. This fluorescence is monitored in real-time.

  • Data Analysis: The melting temperature (Tm) is determined by identifying the temperature at which the rate of fluorescence change is maximal (the inflection point of the melting curve). A lower Tm compared to the wild-type protein indicates reduced protein stability.[9]

Mitochondrial Electron Transfer Pathway involving ETFA

The following diagram illustrates the central role of ETF in mitochondrial fatty acid β-oxidation, accepting electrons from various acyl-CoA dehydrogenases and funneling them into the electron transport chain.

Mitochondrial Electron Transfer Pathway cluster_matrix Mitochondrial Matrix cluster_beta_oxidation β-Oxidation cluster_membrane Inner Mitochondrial Membrane FattyAcids Fatty Acids SCAD SCAD FattyAcids->SCAD MCAD MCAD FattyAcids->MCAD LCAD LCAD FattyAcids->LCAD VLCAD VLCAD FattyAcids->VLCAD AminoAcids Amino Acids IVD IVD AminoAcids->IVD ETF ETF (ETFA/ETFB) SCAD->ETF e- MCAD->ETF e- LCAD->ETF e- VLCAD->ETF e- IVD->ETF e- ETF_QO ETF:QO ETF->ETF_QO e- CoQ Coenzyme Q ETF_QO->CoQ e- ComplexIII Complex III CoQ->ComplexIII e-

Electron flow from acyl-CoA dehydrogenases to the respiratory chain via ETF.

By following the outlined experimental workflows and comparing the resulting data with established benchmarks, researchers can effectively validate the pathogenicity of novel ETFA variants. This systematic approach is essential for advancing our understanding of GAII and for the development of precision medicine strategies for affected individuals.

References

A Comparative Guide to EGFR Mutation Detection Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of leading techniques for the identification of Epidermal Growth Factor Receptor (EGFR) mutations, crucial for advancing targeted cancer therapies.

The detection of mutations in the Epidermal Growth Factor Receptor (EGFR) gene is a cornerstone of personalized medicine in oncology, particularly for non-small cell lung cancer (NSCLC). The presence of specific EGFR mutations can predict a patient's response to targeted therapies, making accurate and sensitive detection methods paramount for both clinical diagnostics and drug development. This guide provides a comprehensive comparison of the most widely used methods for EGFR mutation detection, offering insights into their performance, protocols, and underlying principles to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

Comparative Analysis of EGFR Mutation Detection Methods

The choice of an EGFR mutation detection method depends on various factors, including the required sensitivity, the type of sample available, desired turnaround time, and cost considerations. Below is a summary of the key performance characteristics of four leading methods: Amplification Refractory Mutation System (ARMS-PCR), Droplet Digital PCR (ddPCR), Sanger Sequencing, and Next-Generation Sequencing (NGS).

MethodPrincipleSensitivitySpecificityTurnaround TimeCost per Sample (relative)
ARMS-PCR Allele-specific PCR amplification1-5%High1-2 daysLow
ddPCR Digital PCR enabling absolute quantification0.01-0.1%[1]Very High1-3 daysModerate
Sanger Seq. Dideoxy chain termination sequencing10-20%High2-4 daysModerate
NGS Massively parallel sequencing1-5%Very High5-14 daysHigh

In-Depth Look at Detection Methodologies

A deeper understanding of the experimental protocols for each method is essential for their effective implementation and for the interpretation of their results.

Amplification Refractory Mutation System (ARMS-PCR)

ARMS-PCR, also known as allele-specific PCR, is a targeted method that utilizes primers designed to specifically amplify DNA sequences containing a known mutation.

Experimental Protocol:

  • DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue or plasma (for circulating tumor DNA - ctDNA).

  • Reaction Setup: A PCR master mix is prepared containing DNA polymerase, dNTPs, PCR buffer, and two sets of primers: one specific for the mutant allele and another for the wild-type allele. A control primer pair for a housekeeping gene is also included.

  • PCR Amplification: The PCR reaction is performed with specific cycling conditions, typically involving an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension. The annealing temperature is optimized to ensure specific primer binding.

  • Data Analysis: The amplification of the mutant and wild-type alleles is detected in real-time using fluorescent probes. The presence of a mutation is determined by the amplification of the mutant-specific product.

Droplet Digital PCR (ddPCR)

ddPCR is a highly sensitive method that partitions a single PCR sample into thousands of nanoliter-sized droplets, allowing for the absolute quantification of target DNA molecules.

Experimental Protocol:

  • DNA Extraction: DNA is extracted from the sample (FFPE tissue, plasma, etc.).

  • Droplet Generation: The ddPCR reaction mix, containing DNA, primers, fluorescently labeled probes (one for the mutant and one for the wild-type allele), and ddPCR supermix, is loaded into a droplet generator, which partitions the sample into approximately 20,000 droplets.

  • PCR Amplification: The droplets are transferred to a PCR plate and subjected to thermal cycling.

  • Droplet Reading: After PCR, the plate is loaded into a droplet reader, which analyzes each droplet individually for fluorescence.

  • Data Analysis: The number of positive (fluorescent) and negative (non-fluorescent) droplets for both the mutant and wild-type alleles is counted. The absolute concentration of the mutant and wild-type DNA is then calculated using Poisson statistics, allowing for the determination of the mutant allele frequency.[1]

Sanger Sequencing

Sanger sequencing, the "gold standard" for DNA sequencing for many years, determines the precise nucleotide sequence of a DNA fragment.

Experimental Protocol:

  • DNA Extraction and PCR Amplification: The target region of the EGFR gene is amplified from the extracted DNA using standard PCR.

  • PCR Product Purification: The amplified PCR product is purified to remove excess primers and dNTPs.

  • Sequencing Reaction: A sequencing reaction is set up containing the purified PCR product, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

  • Capillary Electrophoresis: The products of the sequencing reaction are separated by size using capillary electrophoresis.

  • Data Analysis: A laser excites the fluorescent labels on the ddNTPs, and a detector reads the color of the fluorescence. The sequence of the DNA is then determined by the order of the colors.

Next-Generation Sequencing (NGS)

NGS allows for the simultaneous sequencing of millions of DNA fragments, providing a comprehensive view of the genomic landscape.

Experimental Protocol:

  • DNA Extraction and Library Preparation: High-quality DNA is extracted, and a sequencing library is prepared. This involves fragmenting the DNA, adding adapters to the ends of the fragments, and amplifying the library.

  • Target Enrichment (for targeted NGS): The specific regions of interest, such as the exons of the EGFR gene, are captured from the library using hybridization probes.

  • Sequencing: The prepared library is loaded onto the NGS instrument, and massively parallel sequencing is performed.

  • Data Analysis (Bioinformatics): The raw sequencing data is processed through a bioinformatics pipeline. This includes aligning the reads to a reference genome, identifying genetic variants (including single nucleotide variants, insertions, and deletions), and annotating the identified mutations.

Visualizing the Molecular Landscape and Experimental Processes

To further clarify the biological context and the practical workflows, the following diagrams have been generated.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway.

Detection_Workflow cluster_PCR PCR-Based Methods (ARMS, ddPCR) cluster_Sequencing Sequencing-Based Methods (Sanger, NGS) Sample_PCR Sample Collection (FFPE Tissue/Plasma) DNA_Extraction_PCR DNA Extraction Sample_PCR->DNA_Extraction_PCR PCR_Setup PCR Setup & Amplification DNA_Extraction_PCR->PCR_Setup Data_Analysis_PCR Data Analysis PCR_Setup->Data_Analysis_PCR Sample_Seq Sample Collection (FFPE Tissue/Plasma) DNA_Extraction_Seq DNA Extraction Sample_Seq->DNA_Extraction_Seq Library_Prep Library Preparation (for NGS) or PCR Amplification (for Sanger) DNA_Extraction_Seq->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Data_Analysis_Seq Bioinformatics Analysis Sequencing->Data_Analysis_Seq

Caption: General experimental workflows.

Conclusion

The landscape of EGFR mutation detection is continually evolving, with each method offering distinct advantages and limitations. For rapid and cost-effective screening of known mutations, ARMS-PCR is a suitable choice. When utmost sensitivity is required, for instance in liquid biopsy applications, ddPCR is the superior option. Sanger sequencing remains a valuable tool for validating findings and sequencing smaller regions. For a comprehensive analysis of a broad range of mutations, including the discovery of novel variants, NGS is the most powerful approach, despite its higher cost and longer turnaround time. The selection of the optimal method will ultimately be guided by the specific research or clinical question, available resources, and the nature of the samples being analyzed.

References

A Researcher's Guide to Cross-Validating ETFA Protein Interaction Partners

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) is paramount to elucidating biological pathways and identifying novel therapeutic targets. This guide provides a comparative overview of common experimental techniques for validating interaction partners of the Electron Transfer Flavoprotein Subunit Alpha (ETFA), a key enzyme in mitochondrial fatty acid oxidation.

The Electron Transfer Flavoprotein (ETF), a heterodimer composed of the alpha (ETFA) and beta (ETFB) subunits, plays a crucial role as an electron shuttle in mitochondrial metabolism. It accepts electrons from at least 14 different flavoenzymes involved in fatty acid beta-oxidation and the catabolism of amino acids and choline. These electrons are then transferred to the main respiratory chain via ETF-ubiquinone oxidoreductase (ETFDH). Given this central role, identifying and validating the proteins that interact with the ETFA/ETFB complex is essential for understanding metabolic regulation and the pathophysiology of diseases like Multiple Acyl-CoA Dehydrogenase Deficiency (MADD).

This guide compares three widely-used techniques for PPI validation: Yeast Two-Hybrid (Y2H), Affinity Purification-Mass Spectrometry (AP-MS), and Co-Immunoprecipitation (Co-IP). We will use the well-characterized, structurally-defined interaction between the ETFA/ETFB complex and Medium-Chain Acyl-CoA Dehydrogenase (ACADM) as a benchmark for comparison.

Comparative Analysis of Validation Techniques

Each method for PPI validation offers distinct advantages and limitations in terms of the type of interaction it detects, its suitability for high-throughput screening, and the nature of the evidence it provides. The choice of technique often depends on the research question, whether one is screening for novel partners or validating a specific hypothesized interaction.

Technique Principle Interaction Type Throughput Strengths Limitations
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor in yeast upon interaction of two fusion proteins ("bait" and "prey").Primarily binary, direct interactions.High (suitable for library screening).Excellent for discovering novel binary interactions; relatively fast and cost-effective for large-scale screens.[1][2]High rate of false positives and negatives; interactions must occur in the yeast nucleus; post-translational modifications may differ from mammalian cells.[2]
Affinity Purification-Mass Spectrometry (AP-MS) A tagged "bait" protein is expressed in cells, purified with its binding partners, and the entire complex is identified by mass spectrometry.Identifies components of a protein complex (direct and indirect interactions).Medium to High.Provides a snapshot of protein complexes under near-physiological conditions; can identify entire interaction networks.[1][3]Overexpression of the bait protein can lead to non-physiological interactions; transient or weak interactions may be lost during purification steps.[1][3]
Co-Immunoprecipitation (Co-IP) An antibody targets an endogenous "bait" protein, pulling it down from a cell lysate along with its stable interaction partners ("prey").Detects interactions within a native protein complex.Low (used for validating specific interactions).Validates interactions between endogenous proteins at physiological expression levels, providing strong in vivo evidence.Requires a specific and high-quality antibody for the bait protein; may not detect transient or weak interactions.

Experimental Protocols and Methodologies

Detailed and rigorous experimental design is critical for obtaining reliable PPI data. Below are generalized protocols for each technique, which should be optimized for the specific proteins and cellular systems under investigation.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is designed to screen for binary protein interactions in vivo.[4] The principle relies on the modular nature of eukaryotic transcription factors, which have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[1]

Methodology:

  • Vector Construction: The "bait" protein (e.g., human ETFA) is cloned into a vector as a fusion with a DBD (e.g., GAL4-DBD). A library of potential "prey" proteins (e.g., a human liver cDNA library) is cloned into a second vector as fusions with an AD (e.g., GAL4-AD).

  • Yeast Transformation: Both bait and prey vectors are co-transformed into a suitable yeast reporter strain. This strain is engineered to have reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that the DBD can bind.

  • Selection and Screening: Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., histidine). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating the reporter genes. This allows the yeast to grow on the selective media and, in the case of lacZ, turn blue in the presence of X-gal.

  • Identification of Interactors: Plasmids from positive colonies are isolated, and the prey cDNA insert is sequenced to identify the interacting protein.

Y2H_Workflow cluster_prep Vector Preparation cluster_process Yeast Two-Hybrid Assay cluster_analysis Analysis Bait Clone ETFA into DBD Vector Transform Co-transform Yeast Reporter Strain Bait->Transform Prey Clone cDNA Library into AD Vector Prey->Transform Select Plate on Selective Media (-His) Transform->Select Screen Screen for Growth (Positive Interaction) Select->Screen Isolate Isolate Prey Plasmid Screen->Isolate Sequence Sequence cDNA Insert Isolate->Sequence Identify Identify Interaction Partner Sequence->Identify

Caption: Workflow for Yeast Two-Hybrid (Y2H) screening.
Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying the components of a protein complex. It involves purifying a protein of interest along with its binding partners and identifying them using high-resolution mass spectrometry.

Methodology:

  • Construct Generation: A vector is created to express the bait protein (e.g., ETFA) with an affinity tag (e.g., FLAG, HA, or tandem affinity purification (TAP) tag).

  • Cell Line Transfection: The construct is introduced into a suitable human cell line (e.g., HEK293T or HepG2) to express the tagged bait protein. For more physiologically relevant results, endogenous genes can be tagged using genome editing techniques.[3]

  • Cell Lysis: Cells are harvested and lysed under non-denaturing conditions to preserve protein complexes.

  • Affinity Purification: The cell lysate is incubated with beads coated with a substance that specifically binds the affinity tag (e.g., anti-FLAG antibody-conjugated magnetic beads). The beads are then washed to remove non-specific binders.

  • Elution and Digestion: The bait protein and its associated partners are eluted from the beads. The protein mixture is then digested, typically with trypsin, to generate peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The MS/MS spectra are matched against a protein database to identify the proteins in the complex.

  • Data Analysis: Quantitative proteomics is used to distinguish true interactors from background contaminants by comparing enrichment levels against a control experiment (e.g., using an untagged cell line or a mock purification).

APMS_Workflow cluster_prep Sample Preparation cluster_process Purification & Analysis cluster_analysis Data Interpretation Transfect Express Tagged ETFA in Cells Lyse Lyse Cells under Native Conditions Transfect->Lyse Purify Affinity Purify Complex on Beads Lyse->Purify Elute Elute & Digest Proteins Purify->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify Proteins from Spectra MS->Identify Quantify Quantitative Analysis vs. Control Identify->Quantify Network Define Protein Interaction Network Quantify->Network

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Co-Immunoprecipitation (Co-IP)

Co-IP is the gold standard for validating a specific PPI between endogenous proteins within a cellular context.

Methodology:

  • Cell Lysis: Cells or tissues endogenously expressing the proteins of interest (e.g., ETFA and ACADM) are lysed using a gentle buffer that preserves protein-protein interactions.

  • Immunoprecipitation: The lysate is incubated with a specific antibody against the bait protein (e.g., anti-ETFA). This antibody-antigen complex is then captured on Protein A/G-conjugated beads.

  • Washing: The beads are washed several times to remove proteins that are not specifically bound to the complex.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in a denaturing sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the suspected interacting prey protein (e.g., anti-ACADM). The presence of a band for the prey protein in the ETFA immunoprecipitate lane confirms the interaction.

Expected Results for the ETFA-ACADM Interaction

Technique Expected Positive Result Controls Quantitative Interpretation
Yeast Two-Hybrid Growth of yeast colonies on selective media when ETFA is the bait and ACADM is the prey.- Bait + empty prey vector (no growth)- Prey + empty bait vector (no growth)- Unrelated bait + prey (no growth)Semi-quantitative; strength of interaction can be inferred from the rate of growth or intensity of the reporter signal, but this is not a direct measure of binding affinity.[2]
AP-MS ACADM is identified by multiple unique peptides with a high spectral count and significant enrichment (e.g., >2-fold change, p-value <0.05) in the tagged-ETFA pulldown compared to the control pulldown.- Pulldown from untagged cells- Pulldown using beads alone- Pulldown of an unrelated tagged proteinLabel-free quantification (LFQ) or stable isotope labeling (SILAC) provides relative quantification of interaction partners, allowing for statistical validation of interaction specificity.
Co-IP A band corresponding to the molecular weight of ACADM is detected by Western blot in the sample immunoprecipitated with the anti-ETFA antibody, but not in the negative control.- Immunoprecipitation with a non-specific IgG antibody (should not pull down ACADM)- "Input" lane showing ACADM is present in the initial lysateSemi-quantitative; the intensity of the prey band in the IP lane relative to the input lane can give a rough indication of the stoichiometry or abundance of the interaction.

ETFA Interaction Pathway

ETFA is a central hub in mitochondrial fatty acid oxidation. It forms a stable heterodimer with ETFB, which is essential for its function. This complex sequentially accepts electrons from various acyl-CoA dehydrogenases and transfers them to ETFDH in the inner mitochondrial membrane.

ETFA_Pathway ETFA ETFA ETF_Complex ETF Complex ETFA->ETF_Complex ETFB ETFB ETFB->ETF_Complex ETFDH ETFDH ETF_Complex->ETFDH e- SCAD SCAD (Short-chain) Dehydrogenases Acyl-CoA Dehydrogenases SCAD->Dehydrogenases ACADM ACADM (Medium-chain) ACADM->Dehydrogenases LCAD LCAD (Long-chain) LCAD->Dehydrogenases VLCAD VLCAD (Very-long-chain) VLCAD->Dehydrogenases Dehydrogenases->ETF_Complex e- Resp_Chain Respiratory Chain (Complex III) ETFDH->Resp_Chain e-

Caption: Electron transfer pathway involving the ETFA/ETFB complex.

Conclusion

The cross-validation of protein-protein interactions is a cornerstone of modern biological research. For a central metabolic protein like ETFA, a multi-faceted approach is recommended. High-throughput methods like Yeast Two-Hybrid or Affinity Purification-Mass Spectrometry are invaluable for initial discovery of potential interaction networks. However, due to their inherent limitations, findings from these screens must be validated by more targeted, lower-throughput methods. Co-immunoprecipitation of endogenous proteins remains the benchmark for confirming physiologically relevant interactions in vivo. By combining these techniques, researchers can build a high-confidence map of the ETFA interactome, paving the way for a deeper understanding of metabolic diseases and the development of novel therapeutic strategies.

References

Comparative Proteomics of ETFA Deficient Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the molecular consequences of Electron Transfer Flavoprotein Subunit Alpha (ETFA) deficiency, understanding the landscape of protein expression changes is paramount. This guide provides a framework for the comparative proteomic analysis of ETFA deficient cells, outlining key experimental protocols and data presentation strategies, even in the absence of a specific publicly available dataset. While a direct quantitative comparison from a dedicated study on ETFA deficient cells is not currently available in public repositories, this guide presents the established methodologies and expected outcomes of such an investigation.

The Role of ETFA in Cellular Metabolism

Electron Transfer Flavoprotein (ETF) is a critical enzyme in mitochondrial energy metabolism. Composed of an alpha (ETFA) and a beta (ETFB) subunit, ETF functions as a central hub for electron transfer from multiple acyl-CoA dehydrogenases involved in fatty acid and amino acid catabolism to the electron transport chain. Genetic deficiencies in ETFA lead to the metabolic disorder Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as glutaric aciduria type II. This condition results in impaired energy production and the accumulation of toxic metabolites.

A Framework for Comparative Proteomic Analysis

A comparative proteomic study of ETFA deficient cells versus control (wild-type) cells would aim to identify and quantify differences in protein abundance, providing insights into the downstream cellular pathways affected by the primary enzyme deficiency.

Experimental Workflow

The typical workflow for such a study involves several key stages, from sample preparation to data analysis and interpretation.

cluster_sample_prep Sample Preparation cluster_proteomics_analysis Proteomic Analysis cluster_data_analysis Data Analysis cluster_outcomes Outcomes cell_culture Cell Culture (ETFA deficient vs. Wild-type) cell_lysis Cell Lysis & Protein Extraction cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant digestion Protein Digestion (e.g., Trypsin) protein_quant->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms raw_data Raw Data Processing lc_ms->raw_data protein_id Protein Identification & Quantification raw_data->protein_id stat_analysis Statistical Analysis protein_id->stat_analysis pathway_analysis Pathway & Functional Analysis stat_analysis->pathway_analysis dep Differentially Expressed Proteins pathway_analysis->dep pathways Altered Signaling Pathways dep->pathways biomarkers Potential Biomarkers dep->biomarkers

Caption: A generalized workflow for the comparative proteomic analysis of ETFA deficient cells.

Detailed Methodologies

1. Cell Culture and Protein Extraction:

  • Cell Lines: Fibroblasts from MADD patients with confirmed ETFA mutations and age/sex-matched healthy control fibroblasts are commonly used. Alternatively, CRISPR/Cas9 technology can be employed to generate ETFA knockout cell lines (e.g., in HEK293 or HepG2 cells).

  • Culture Conditions: Cells should be cultured under standardized conditions (e.g., DMEM, 10% FBS, 5% CO2, 37°C). It is crucial to control for passage number and cell density to minimize variability.

  • Lysis and Extraction: Cells are harvested and lysed using a buffer containing detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors to ensure efficient protein extraction and prevent degradation. Sonication or mechanical disruption may be used to aid lysis.

2. Protein Digestion and Peptide Preparation:

  • Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading for subsequent steps.

  • Reduction and Alkylation: Proteins are denatured, and disulfide bonds are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.

  • Digestion: Proteins are enzymatically digested into smaller peptides, most commonly with trypsin, which cleaves C-terminal to lysine and arginine residues.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography based on hydrophobicity. This separation reduces the complexity of the sample entering the mass spectrometer at any given time.

  • Mass Spectrometry: The separated peptides are ionized (e.g., by electrospray ionization) and analyzed in a tandem mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects and fragments specific peptides to measure the m/z of the resulting fragment ions (MS2 scan).

4. Data Analysis:

  • Database Searching: The MS/MS spectra are searched against a protein sequence database (e.g., UniProt) to identify the corresponding peptide sequences.

  • Quantification: Label-free quantification (LFQ) or stable isotope labeling methods (e.g., SILAC, TMT) can be used to determine the relative abundance of proteins between the ETFA deficient and control samples.

  • Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are applied to identify proteins that are significantly differentially expressed. A fold-change cutoff and a p-value or FDR (false discovery rate) threshold are typically used to define significance.

  • Bioinformatics Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed proteins to identify enriched biological processes and signaling pathways.

Expected Data Outcomes and Visualization

A comparative proteomic study would generate a list of proteins with altered abundance in ETFA deficient cells. This data is typically presented in tables and visualized through pathway diagrams.

Table 1: Hypothetical Differentially Expressed Proteins in ETFA Deficient Cells
Protein AccessionGene NameProtein NameFold Change (ETFA Deficient / Control)p-valueCellular Function
P45952ACADMMedium-chain specific acyl-CoA dehydrogenase↓ 2.5< 0.01Fatty Acid Oxidation
P15692HADHHydroxyacyl-coenzyme A dehydrogenase↓ 1.8< 0.05Fatty Acid Oxidation
Q9H845CPT2Carnitine O-palmitoyltransferase 2↓ 1.5< 0.05Fatty Acid Transport
P04406GAPDHGlyceraldehyde-3-phosphate dehydrogenase↑ 1.7< 0.05Glycolysis
P62258HSPA5Heat shock 70kDa protein 5 (BiP)↑ 2.1< 0.01Unfolded Protein Response
Q13509ECHS1Enoyl-CoA hydratase, mitochondrial↓ 1.9< 0.01Fatty Acid Oxidation
P30084PDHA1Pyruvate dehydrogenase E1 component subunit alpha↓ 1.4> 0.05Glucose Metabolism

This table is illustrative and does not represent actual experimental data.

Signaling Pathway Visualization

Based on the known function of ETFA, a key affected pathway would be mitochondrial fatty acid β-oxidation. A diagram illustrating the impact of ETFA deficiency on this pathway would be a crucial visualization.

cluster_pathway Mitochondrial Fatty Acid β-Oxidation cluster_deficiency ETFA Deficiency fatty_acyl_coa Fatty Acyl-CoA acyl_coa_dh Acyl-CoA Dehydrogenases (e.g., ACADM) fatty_acyl_coa->acyl_coa_dh Oxidation enoyl_coa Enoyl-CoA acyl_coa_dh->enoyl_coa etfa ETFA / ETFB acyl_coa_dh->etfa acetyl_coa Acetyl-CoA enoyl_coa->acetyl_coa Further Oxidation Steps tca_cycle TCA Cycle acetyl_coa->tca_cycle etfdh ETF:QO etfa->etfdh Electrons etfa_deficient ETFA Deficient coq Coenzyme Q etfdh->coq Electrons etc Electron Transport Chain coq->etc Electrons impaired_electron_transfer Impaired Electron Transfer etfa_deficient->impaired_electron_transfer reduced_atp Reduced ATP Production impaired_electron_transfer->reduced_atp toxic_accumulation Acyl-CoA Accumulation impaired_electron_transfer->toxic_accumulation

Caption: The central role of ETFA in mitochondrial fatty acid β-oxidation and electron transfer.

Conclusion

Validating the Therapeutic Potential of Targeting ETFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of targeting the Electron Transfer Flavoprotein Alpha Subunit (ETFA). It contrasts the established role of ETFA in the metabolic disorder Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) with the speculative, yet potentially significant, role of ETFA as a therapeutic target in cancer. This document summarizes experimental data, details relevant methodologies, and provides visual representations of key pathways and workflows to aid in the evaluation of ETFA as a potential therapeutic target.

Introduction to ETFA and its Function

The ETFA gene encodes the alpha subunit of the Electron Transfer Flavoprotein (ETF), a critical enzyme located in the mitochondrial matrix.[1] ETF, a heterodimer composed of an alpha (ETFA) and a beta (ETFB) subunit, functions as a central hub in mitochondrial energy metabolism.[1] It accepts electrons from at least nine different mitochondrial flavoprotein dehydrogenases involved in fatty acid β-oxidation and the catabolism of several amino acids and choline. These electrons are then transferred to the respiratory chain via ETF:ubiquinone oxidoreductase (ETF:QO), ultimately contributing to ATP production.

Mutations in the ETFA gene can lead to Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Acidemia Type II (GAII), a rare autosomal recessive disorder of fatty acid and amino acid oxidation.[2][3][4] The clinical presentation of MADD is heterogeneous, ranging from severe neonatal onset with metabolic acidosis and cardiomyopathy to a milder, later-onset form characterized by muscle weakness and exercise intolerance.[2][3]

Therapeutic Landscape: Current Treatments and Novel Approaches

The therapeutic strategy for conditions involving ETFA is currently centered on managing the metabolic consequences of its deficiency in MADD. However, the central role of ETFA in metabolism raises the question of its potential as a therapeutic target in other diseases, such as cancer, where metabolic reprogramming is a key feature.

Table 1: Comparison of Therapeutic Strategies Targeting ETFA and Related Pathways

Therapeutic Strategy Mechanism of Action Indication(s) Advantages Limitations
Dietary Management for MADD Restriction of fat and protein intake to reduce the accumulation of toxic metabolites.[2][4][5][6][7][8]Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) / Glutaric Acidemia Type II (GAII)Addresses the root metabolic imbalance.[5]Does not correct the underlying enzyme deficiency; requires strict lifelong adherence.[6]
Riboflavin (Vitamin B2) Supplementation for MADD Riboflavin is a precursor to FAD, a cofactor for ETF. Supplementation can help stabilize mutant ETF protein and improve its function in some patients.[5][9]Riboflavin-responsive MADD (rr-MADD)Non-invasive, oral administration; can be highly effective in responsive patients.[3][5]Only effective for a subset of MADD patients with specific mutations.[3]
L-carnitine and Coenzyme Q10 Supplementation for MADD L-carnitine helps to remove toxic acyl-CoA esters. Coenzyme Q10 is a component of the electron transport chain and an antioxidant.[2][6][10]MADD/GAIIAddresses secondary deficiencies and supports mitochondrial function.[2][6]Does not address the primary enzymatic defect.
Hypothetical ETFA Inhibition in Cancer (Speculative) Blocking ETFA activity could disrupt fatty acid and amino acid metabolism in cancer cells, leading to energy stress and cell death.(Hypothetical) Cancers with high dependence on fatty acid oxidation.(Theoretical) Potential for a novel metabolic target in cancer therapy.(Theoretical) Lack of specific inhibitors; potential for toxicity in normal tissues reliant on fatty acid oxidation; cancer cells may adapt through alternative metabolic pathways.[11]
Targeting Other Metabolic Pathways in Cancer Inhibition of key enzymes in glycolysis (e.g., hexokinase), glutaminolysis (e.g., glutaminase), or fatty acid synthesis (e.g., FASN).[12][13][14]Various cancersEstablished concept with several inhibitors in clinical development.[12][14]Cancer cells can exhibit metabolic plasticity and develop resistance.[11]

Signaling and Metabolic Pathways

ETFA's Role in Mitochondrial Metabolism

ETFA is a key component of the electron transfer pathway from fatty acid and amino acid oxidation to the respiratory chain. The following diagram illustrates this central role.

ETFA's central role in mitochondrial metabolism.

Experimental Protocols

Measurement of ETF Activity

A standard method for assessing the activity of acyl-CoA dehydrogenases that rely on ETF is the anaerobic ETF fluorescence reduction assay.[15] This assay can be adapted to measure the electron-accepting capacity of ETF itself.

Principle: The FAD cofactor within ETF is fluorescent in its oxidized state. Upon accepting electrons from a donor (e.g., a reduced acyl-CoA dehydrogenase), the FAD is reduced, leading to a decrease in fluorescence that can be monitored over time.

Key Reagents and Equipment:

  • Purified recombinant ETFA/ETFB complex

  • A suitable electron donor (e.g., a purified acyl-CoA dehydrogenase and its substrate)

  • Anaerobic cuvette or 96-well plate setup

  • Spectrofluorometer

  • Reagents to create an anaerobic environment (e.g., glucose, glucose oxidase, catalase)

Procedure Outline:

  • Prepare a reaction mixture containing buffer, the electron donor system, and the purified ETF in an anaerobic environment.

  • Initiate the reaction by adding the substrate for the dehydrogenase.

  • Monitor the decrease in ETF fluorescence at the appropriate excitation and emission wavelengths (e.g., excitation ~450 nm, emission ~525 nm for FAD).

  • The rate of fluorescence decrease is proportional to the ETF activity.

High-Throughput Screening for ETFA Inhibitors

The ETF fluorescence reduction assay can be adapted for high-throughput screening (HTS) to identify potential inhibitors of ETFA.

HTS_Workflow High-Throughput Screening for ETFA Inhibitors cluster_screening Primary Screen cluster_validation Hit Validation cluster_characterization Lead Characterization Compound Library Compound Library Dispense Compounds Dispense Compounds Compound Library->Dispense Compounds Add Assay Reagents Add Assay Reagents Dispense Compounds->Add Assay Reagents Incubate Incubate Add Assay Reagents->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Identify Hits Identify Hits Measure Fluorescence->Identify Hits Dose-Response Assay Dose-Response Assay Identify Hits->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Orthogonal Assays Orthogonal Assays IC50 Determination->Orthogonal Assays Mechanism of Action Studies Mechanism of Action Studies Orthogonal Assays->Mechanism of Action Studies Cell-based Assays Cell-based Assays Mechanism of Action Studies->Cell-based Assays In Vivo Efficacy In Vivo Efficacy Cell-based Assays->In Vivo Efficacy Lead Candidate Lead Candidate In Vivo Efficacy->Lead Candidate

Workflow for screening and validating ETFA inhibitors.

Comparative Analysis and Future Directions

ETFA in MADD vs. Cancer

The therapeutic approach to ETFA is dichotomous. In MADD, the goal is to enhance the function of a deficient ETFA protein through strategies like cofactor supplementation.[5][9] Conversely, in a hypothetical cancer therapy context, the aim would be to inhibit ETFA to exploit the metabolic vulnerabilities of tumor cells.

Table 2: Data Comparison for ETFA-Related Therapeutic Strategies

Parameter MADD Treatment (Riboflavin) Hypothetical ETFA Inhibition (Cancer)
Endpoint Reduction in toxic metabolites, clinical improvement.Tumor growth inhibition, induction of cancer cell apoptosis.[16][17]
Target Population Patients with riboflavin-responsive MADD.[3](Hypothetical) Patients with tumors reliant on fatty acid oxidation.
Biomarker ETFA gene mutations, acylcarnitine profile.[2][3](Hypothetical) ETFA expression levels, metabolic flux analysis.
Existing Data Clinical case reports and cohort studies demonstrating efficacy.[5][9]Preclinical data for inhibitors of other metabolic enzymes (e.g., CPT1, FASN).[14] No direct data for ETFA inhibitors.
The Rationale for Targeting ETFA in Cancer

While direct evidence is currently lacking, the rationale for exploring ETFA as a cancer target is based on the established principle of targeting cancer metabolism.[11][12][13][14] Many cancer cells exhibit a high rate of fatty acid oxidation to meet their energy and biosynthetic demands. As a key player in this process, inhibition of ETFA could theoretically be detrimental to such tumors.

Challenges and Future Perspectives

The development of ETFA-targeted therapies faces several challenges. For MADD, the rarity of the disease makes large-scale clinical trials difficult. For cancer, the key hurdles are the lack of specific ETFA inhibitors and the potential for toxicity, as many normal tissues also rely on fatty acid oxidation.

Future research should focus on:

  • Developing potent and selective small-molecule inhibitors of ETFA.

  • Characterizing the expression and dependency on ETFA across a wide range of cancer types to identify potential indications.

  • Investigating the safety profile of ETFA inhibition in preclinical models.

References

A Comparative Analysis of ETFA Mutations Across Diverse Global Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals detailing the prevalence of Electron Transfer Flavoprotein Subunit Alpha (ETFA) gene mutations in European, East Asian, and African populations. This report includes a summary of mutation frequencies, detailed experimental methodologies for mutation detection, and an illustrative representation of the ETFA signaling pathway.

Mutations in the ETFA gene, which encodes the alpha subunit of the electron transfer flavoprotein, are a primary cause of Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), a rare autosomal recessive disorder affecting fatty acid and amino acid metabolism. The clinical presentation of MADD is highly variable, ranging from severe neonatal onset to milder, later-onset forms. Understanding the distribution and frequency of ETFA mutations across different populations is crucial for genetic counseling, carrier screening, and the development of targeted therapies. This guide provides a comparative overview of ETFA mutations in European, East Asian, and African populations based on available genetic data.

Comparative Frequency of ETFA Mutations

While comprehensive, large-scale comparative studies on ETFA mutation prevalence across continental populations are limited, data from cohort studies and genetic databases provide valuable insights into population-specific mutation landscapes.

A study of 37 Japanese patients with MADD identified pathogenic variants in the ETFA gene in four individuals, highlighting its role in the disease etiology within this East Asian population.[1] In a South African cohort of MADD patients, pathogenic variants were predominantly found in the ETFDH gene, with mutations in ETFA and ETFB being comparable causes for certain types of MADD.[2] It is important to note that the majority of identified MADD cases in some studied populations, such as in China and South Africa, are attributed to mutations in the ETFDH gene rather than ETFA or ETFB.[2][3]

For broader population-level data, resources like the Genome Aggregation Database (gnomAD) offer allele frequencies for specific ETFA variants across different populations. However, interpreting this data requires careful consideration of the pathogenicity of each variant. The table below summarizes the carrier frequencies of pathogenic or likely pathogenic variants in autosomal recessive genes in European and East Asian populations from a study analyzing exome-sequence data. It is important to note that this is a general estimation for a large number of genes and not specific to ETFA alone, but provides a framework for understanding the burden of recessive diseases.

PopulationEstimated Carrier Frequency of Pathogenic/Likely Pathogenic Variants in Autosomal Recessive Genes
European (Dutch)Each individual carries at least 2 pathogenic variants
European (Estonian)Each individual carries at least 2 pathogenic variants
East AsianLower carrier frequency than other ethnicities for certain syndromes

Note: This table reflects general carrier frequencies for autosomal recessive diseases and is not specific to ETFA mutations. Specific carrier frequencies for ETFA mutations across these populations require further dedicated research.

Experimental Protocols for ETFA Mutation Analysis

The identification of ETFA mutations is primarily achieved through molecular genetic testing. The two most common methodologies employed are Sanger sequencing and Next-Generation Sequencing (NGS).

Sanger Sequencing

Sanger sequencing, also known as the chain-termination method, remains a gold standard for targeted sequencing of specific genes or for validating findings from NGS.[1][4]

Methodology:

  • DNA Extraction: Genomic DNA is isolated from a patient's blood or other tissue sample.

  • PCR Amplification: The coding regions and exon-intron boundaries of the ETFA gene are amplified using specific primers through the Polymerase Chain Reaction (PCR).

  • Cycle Sequencing: The amplified PCR products are used as templates in a cycle sequencing reaction. This reaction includes a mixture of normal deoxynucleotide triphosphates (dNTPs) and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs). The incorporation of a ddNTP terminates the DNA synthesis, resulting in a series of DNA fragments of varying lengths, each ending with a specific labeled nucleotide.

  • Capillary Electrophoresis: The fluorescently labeled DNA fragments are separated by size using capillary electrophoresis.

  • Sequence Analysis: A laser excites the fluorescent dyes, and a detector reads the color of the fluorescence for each fragment as it passes. The sequence of colors corresponds to the sequence of nucleotides in the DNA. This data is then compared to a reference sequence of the ETFA gene to identify any variations.[1][4]

Next-Generation Sequencing (NGS)

NGS allows for the simultaneous sequencing of multiple genes, making it a highly efficient method for diagnosing genetically heterogeneous disorders like MADD, where mutations can occur in ETFA, ETFB, or ETFDH.[5][6][7]

Methodology:

  • Library Preparation: Genomic DNA is fragmented, and adapters are ligated to the ends of the fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for PCR amplification.

  • Target Enrichment (for panel sequencing): If a targeted panel is used, specific probes are used to capture the DNA fragments corresponding to the genes of interest (e.g., a fatty acid oxidation disorder panel including ETFA).[5][6][7]

  • Sequencing: The prepared library is loaded onto a flow cell, and the DNA fragments are clonally amplified. The sequencing process then occurs, where fluorescently labeled nucleotides are incorporated one by one, and the sequence is read by imaging the flow cell after each cycle.

  • Data Analysis: The raw sequencing data is processed through a bioinformatics pipeline. This involves aligning the sequences to a reference genome, identifying variants (single nucleotide variants, insertions, deletions), and annotating these variants to determine their potential clinical significance.

Signaling Pathway of ETFA in Fatty Acid Beta-Oxidation

The ETFA protein is a crucial component of the mitochondrial electron transfer system, playing a vital role in the beta-oxidation of fatty acids. It functions as a heterodimer with the ETFB subunit to form the Electron Transfer Flavoprotein (ETF).

ETFA_Signaling_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Dehydrogenases Acyl-CoA Dehydrogenases (e.g., SCAD, MCAD, LCAD) Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenases β-oxidation ETF ETF (ETFA/ETFB) Acyl_CoA_Dehydrogenases->ETF e- transfer ETF_QO ETF:QO (ETFDH) ETF->ETF_QO e- transfer Coenzyme_Q Coenzyme Q (Ubiquinone) ETF_QO->Coenzyme_Q e- transfer Complex_III Complex III Coenzyme_Q->Complex_III e- transfer ATP_Production ATP Production Complex_III->ATP_Production Electron Transport Chain

ETFA's role in the mitochondrial fatty acid beta-oxidation pathway.

As depicted in the diagram, various Acyl-CoA dehydrogenases catalyze the initial dehydrogenation step in the beta-oxidation of fatty acyl-CoAs of different chain lengths. During this process, electrons are transferred from the substrate to the FAD cofactor of the dehydrogenase. The reduced dehydrogenase then transfers these electrons to the Electron Transfer Flavoprotein (ETF). ETF, in turn, shuttles the electrons to the Electron Transfer Flavoprotein-Ubiquinone Oxidoreductase (ETF:QO), an iron-sulfur flavoprotein located in the inner mitochondrial membrane. Finally, ETF:QO transfers the electrons to Coenzyme Q (ubiquinone) in the mitochondrial respiratory chain. This electron flow ultimately contributes to the generation of ATP through oxidative phosphorylation. Mutations in ETFA disrupt this crucial electron transfer process, leading to impaired fatty acid oxidation and the accumulation of toxic metabolic intermediates, which are characteristic of MADD.

References

Safety Operating Guide

Safety Guidance for "Etfak" Cannot Be Provided Without Accurate Identification

Author: BenchChem Technical Support Team. Date: November 2025

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